molecular formula C20H32O2 B1676315 Mestanolone CAS No. 521-11-9

Mestanolone

Cat. No.: B1676315
CAS No.: 521-11-9
M. Wt: 304.5 g/mol
InChI Key: WYZDXEKUWRCKOB-SCWDVOOWSA-N

Description

Mestanolone is a 3-oxo-5alpha-steroid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

521-11-9

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(10S,13S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13?,15?,16?,17?,18-,19-,20-/m0/s1

InChI Key

WYZDXEKUWRCKOB-SCWDVOOWSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C

Isomeric SMILES

C[C@]12CCC(=O)CC1CCC3C2CC[C@]4(C3CC[C@]4(C)O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C

Appearance

Solid powder

melting_point

192.5 °C

Other CAS No.

521-11-9

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(17beta)-isomer of mestanolone
(5beta,17alpha)-isomer of mestanolone
(5beta,17beta)-isomer of mestanolone
17 alpha-methyl-17 beta-hydroxy-5 alpha-androstan-3-one
17 alpha-methyl-5 alpha-dihydrotestosterone
17 alpha-methylandrostan-17 beta-ol-3-one
17 beta-hydroxy-17-methyl-5 alpha-androstan-3-one
17-methyldihydrotestosterone
17alpha-methyl-DHT
17alpha-methyldihydrotestosterone
17beta-hydroxy-17alpha-methyl-5alpha-androstan-3-one
mestaline
mestanolone
methylandrostanolone

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mestanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mestanolone, a synthetic derivative of dihydrotestosterone (DHT), is an orally active anabolic-androgenic steroid (AAS). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the androgen receptor (AR), downstream signaling events, and metabolic fate. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's pharmacological profile. Information is presented through structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

This compound (17α-methyl-4,5α-dihydrotestosterone) is a C17α-alkylated androgen that exhibits strong androgenic and comparatively weaker anabolic properties.[1] Unlike testosterone, it is not a substrate for aromatase, and therefore, does not lead to estrogenic side effects.[1] Its primary mechanism of action is through direct agonism of the androgen receptor, a ligand-activated nuclear transcription factor that plays a pivotal role in male physiology and the development of male characteristics.[1] Understanding the intricacies of this compound's interaction with the AR and its subsequent biological effects is crucial for both therapeutic applications and for comprehending its misuse in performance enhancement.

Androgen Receptor Binding and Activation

The biological effects of this compound are initiated by its binding to the androgen receptor. The affinity of this binding is a key determinant of its potency.

Quantitative Binding Affinity

While a precise dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) for this compound is not consistently reported across publicly available literature, its relative binding affinity (RBA) for the androgen receptor has been characterized.

CompoundRelative Binding Affinity (%) for Androgen Receptor
Dihydrotestosterone (DHT)100
This compound 100-125
Testosterone50-75

Table 1: Relative binding affinity of this compound and other androgens for the androgen receptor. Data is presented relative to Dihydrotestosterone (DHT).[2]

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the IC50 and relative binding affinity of a test compound for the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [³H]-Mibolerone or [³H]-Dihydrotestosterone (radioligand)

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Hydroxyapatite slurry

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare assay buffer, radioligand solution at a concentration near its Kd, and a range of concentrations for the test compound and a known unlabeled androgen (for non-specific binding).[3]

  • Assay Setup: In a 96-well plate, set up wells for total binding (radioligand + AR), non-specific binding (radioligand + AR + excess unlabeled androgen), and competitive binding (radioligand + AR + varying concentrations of the test compound).[3]

  • Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[3]

  • Separation of Bound and Unbound Ligand: Add ice-cold hydroxyapatite slurry to each well to bind the AR-ligand complexes. Pellet the hydroxyapatite by centrifugation and wash to remove unbound radioligand.[3]

  • Detection: Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value.[3]

Experimental Workflow: Androgen Receptor Competitive Binding Assay

G prep Prepare Reagents: - AR Source (Cytosol) - Radioligand ([3H]-DHT) - Test Compound (this compound) setup Assay Setup in 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubation Incubate at 4°C for 18-24h setup->incubation separation Separate Bound/Unbound Ligand (Hydroxyapatite) incubation->separation detection Detect Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis: - Calculate Specific Binding - Determine IC50 detection->analysis

Workflow for AR Competitive Binding Assay

Downstream Signaling Pathway

Upon binding to this compound, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. This complex then binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.

Canonical Androgen Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR AR_Mest This compound-AR Complex AR_HSP->AR_Mest HSP Dissociation Dimer Dimerized AR Complex AR_Mest->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds to DNA Dimer->ARE Nuclear Translocation Transcription Transcription of Target Genes ARE->Transcription Initiates Transcription

This compound-activated AR signaling pathway.
Regulation of Gene Expression

  • Prostate growth and function: Prostate-specific antigen (PSA) is a well-known androgen-regulated gene.[4]

  • Muscle development and maintenance: Genes involved in protein synthesis and muscle hypertrophy.

  • Male secondary sexual characteristics: Genes responsible for hair growth patterns, deepening of the voice, and sebaceous gland activity.

Experimental Protocol: Androgen Receptor Transcriptional Activation Assay

This assay is used to determine if a compound can activate the androgen receptor and induce the transcription of a reporter gene.

Objective: To measure the ability of a test compound to induce AR-mediated gene transcription.

Materials:

  • A suitable cell line (e.g., human prostate cancer cells like 22Rv1) stably transfected with an AR expression vector and a reporter vector containing an ARE-driven reporter gene (e.g., luciferase).[5]

  • Test compound (e.g., this compound)

  • Cell culture medium and reagents

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Culture and Seeding: Culture the cells in appropriate medium and seed them into 96-well plates.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24 hours.[6]

  • Cell Lysis: Lyse the cells to release the cellular components, including the expressed reporter protein.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate.

  • Detection: Measure the luminescence produced using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and plot the activity against the log of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Experimental Workflow: AR Transcriptional Activation Assay

G cell_culture Culture & Seed AR-Reporter Cells treatment Treat with this compound (24h) cell_culture->treatment lysis Cell Lysis treatment->lysis luciferase_assay Add Luciferase Substrate lysis->luciferase_assay detection Measure Luminescence luciferase_assay->detection analysis Data Analysis: - Normalize Activity - Determine EC50 detection->analysis

Workflow for AR Transcriptional Activation Assay

Anabolic and Androgenic Activity

The physiological effects of this compound are categorized as either anabolic (muscle-building) or androgenic (masculinizing). The ratio of these activities is a critical parameter for assessing the therapeutic potential and side-effect profile of an AAS.

Quantitative Anabolic to Androgenic Ratio

The anabolic and androgenic properties of this compound have been quantified using the Hershberger assay in rats. This assay measures the increase in weight of the levator ani muscle (anabolic effect) and the ventral prostate (androgenic effect) in castrated rats.

SteroidRelative Anabolic ActivityRelative Androgenic ActivityAnabolic:Androgenic Ratio
7α:17α-dimethyltestosterone4.21.33.2
Oxymesterone1.80.365.0
This compound 0.8 1.0 0.8
Fluoxymesterone3.81.42.7

Table 2: Ratio of anabolic to androgenic activity of this compound and other steroids.[7]

Experimental Protocol: Hershberger Bioassay

This in vivo assay is the standard method for assessing the androgenic and anabolic activity of a substance.

Objective: To determine the anabolic and androgenic potential of a test compound by measuring its effect on the weights of androgen-dependent tissues in castrated male rats.

Animals: Immature, castrated male rats.

Procedure:

  • Animal Preparation: Castrate male rats at a specific age (e.g., peripubertal).[8]

  • Dosing: Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone propionate).[8]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[8]

  • Tissue Weighing: Record the fresh weight of each tissue.

  • Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group using appropriate statistical analysis. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles is indicative of androgenic activity.

Experimental Workflow: Hershberger Bioassay

G animal_prep Castrate Immature Male Rats dosing Daily Dosing for 10 Days: - this compound - Vehicle Control - Positive Control animal_prep->dosing necropsy Necropsy & Tissue Collection (Androgen-dependent tissues) dosing->necropsy weighing Weigh Tissues necropsy->weighing analysis Statistical Analysis of Tissue Weights weighing->analysis

Workflow for the Hershberger Bioassay

Metabolism of this compound

This compound is metabolized in the liver, and its metabolites are primarily excreted in the urine. The C17α-methyl group makes it orally bioavailable by hindering hepatic breakdown.

Metabolic Pathways

The metabolism of this compound involves several enzymatic reactions, primarily reductions and hydroxylations. While the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism are not fully elucidated, it is known that CYP enzymes in the CYP1, CYP2, and CYP3 families are generally involved in the metabolism of steroids.[9]

Proposed Metabolic Pathway of this compound

G This compound This compound Reduction Reduction This compound->Reduction Hydroxylation Hydroxylation This compound->Hydroxylation Conjugation Conjugation (Glucuronidation/Sulfation) Reduction->Conjugation Hydroxylation->Conjugation Excretion Urinary Excretion Conjugation->Excretion

General metabolic pathways of this compound.

Conclusion

This compound exerts its potent androgenic effects through high-affinity binding to and activation of the androgen receptor. This leads to the modulation of gene expression, resulting in a range of physiological responses. While its anabolic effects are less pronounced, its strong androgenic activity has led to its use and misuse. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for the scientific and medical communities to assess its therapeutic potential and to develop strategies to counteract its adverse effects. Further research is warranted to fully elucidate the specific downstream gene targets and the precise enzymatic pathways involved in its metabolism.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Mestanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mestanolone, a synthetic anabolic-androgenic steroid (AAS), is a 17α-methylated derivative of dihydrotestosterone (DHT). This document provides a comprehensive technical overview of its synthesis pathways, detailed chemical properties, and mechanism of action. Experimental protocols for its synthesis from key starting materials, 4-androstenedione and dehydroepiandrosterone (DHEA), are presented. Furthermore, its interaction with the androgen receptor signaling pathway is elucidated through a detailed diagram. This guide is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties of this compound

This compound, with the systematic IUPAC name (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one, is a white, crystalline solid.[1] It is practically insoluble in water but soluble in organic solvents such as acetone, ethanol, ether, and ethyl acetate.[1] As a 17α-alkylated steroid, it is orally bioavailable but also associated with potential hepatotoxicity.[2] Being a 5α-reduced compound, this compound cannot be aromatized into estrogens, thus eliminating estrogen-related side effects.[2]

PropertyValueSource
Molecular Formula C₂₀H₃₂O₂[2][3]
Molecular Weight 304.47 g/mol [2][3]
CAS Number 521-11-9[3]
Melting Point 192-193 °C[1]
Appearance White Solid[1]
Solubility Insoluble in water; Soluble in acetone, alcohol, ether, ethyl acetate.[1]
LogP (calculated) 3.8[3]
pKa (predicted) 14.19 (most acidic)N/A

Synthesis Pathways

This compound can be synthesized from two primary starting materials: 4-androstenedione (4-AD) or dehydroepiandrosterone (DHEA). The synthesis from 4-AD is a more direct route, while the pathway from DHEA involves an initial conversion to 4-AD.

Synthesis from 4-Androstenedione

The synthesis of this compound from 4-androstenedione proceeds through a four-step sequence:

  • Protection of the 3-keto group as an enol ether: The 3-keto group of 4-androstenedione is selectively protected as a more stable enol ether to prevent its reaction in the subsequent Grignard step.

  • Grignard reaction at the 17-keto group: A Grignard reagent, specifically methylmagnesium bromide, is used to introduce a methyl group at the C17 position, forming a tertiary alcohol.

  • Catalytic hydrogenation: The double bonds in the A and B rings of the steroid nucleus are reduced.

  • Acid-catalyzed hydrolysis: The enol ether protecting group is removed to restore the 3-keto functionality, yielding this compound.

Mestanolone_Synthesis_from_4AD cluster_0 Synthesis from 4-Androstenedione 4-AD 4-Androstenedione Enol_Ether 3-Ethoxy-androsta-3,5-dien-17-one 4-AD->Enol_Ether Triethyl Orthoformate, p-TsOH Grignard_Intermediate 3-Ethoxy-17a-methyl-androst-5-en-17b-ol Enol_Ether->Grignard_Intermediate CH₃MgBr Hydrogenated_Intermediate 3-Ethoxy-17a-methyl-5a-androstan-17b-ol Grignard_Intermediate->Hydrogenated_Intermediate H₂, Pd/C This compound This compound Hydrogenated_Intermediate->this compound H₃O⁺ Mestanolone_Synthesis_from_DHEA cluster_1 Synthesis from Dehydroepiandrosterone (DHEA) DHEA Dehydroepiandrosterone (DHEA) 4-AD 4-Androstenedione DHEA->4-AD Oppenauer Oxidation Mestanolone_Pathway Synthesis Pathway (as in Fig. 1) 4-AD->Mestanolone_Pathway Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mestanolone_out This compound AR_HSP AR-HSP Complex Mestanolone_out->AR_HSP Binds to AR AR_this compound AR-Mestanolone Complex AR_HSP->AR_this compound Conformational Change HSP HSPs AR_this compound->HSP Dissociation Dimer AR-Mestanolone Homodimer AR_this compound->Dimer Dimerization Dimer_in AR-Mestanolone Homodimer Dimer->Dimer_in Nuclear Translocation ARE Androgen Response Element (ARE) Dimer_in->ARE Binds to DNA Coactivators Co-activators ARE->Coactivators Recruitment Transcription Gene Transcription ARE->Transcription Regulation

References

An In-depth Technical Guide to the Discovery and History of Mestanolone in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mestanolone, a synthetic androgen and anabolic steroid (AAS), has a rich and complex history since its initial synthesis in 1935. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and scientific evaluation of this compound (17α-methyl-5α-androstan-17β-ol-3-one). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, biological activities, and historical context. This guide includes a summary of quantitative data, detailed experimental protocols from seminal studies, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this compound.

Introduction

This compound, also known as methylandrostanolone, is a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Its discovery in 1935 by Ruzicka and his colleagues was a significant milestone in the burgeoning field of steroid chemistry, occurring shortly after the landmark synthesis of testosterone.[2][3] Initially investigated for its potential therapeutic applications, this compound was later introduced for medical use in the 1950s for treating male hypogonadism.[4][5] However, its strong androgenic and relatively weak anabolic properties, coupled with its infamous use in the state-sponsored doping program of the German Democratic Republic (East Germany), have shaped its scientific and public perception.[4][6] This guide delves into the core scientific aspects of this compound's history, providing detailed technical information for the scientific community.

Discovery and Synthesis

Initial Synthesis (Ruzicka et al., 1935)

This compound was first synthesized in 1935 by Leopold Ruzicka and his team, a pioneering achievement in steroid chemistry.[3] The synthesis was part of a broader effort to create orally active androgens, a significant challenge at the time as testosterone is largely inactivated by the liver when taken orally. The key innovation was the introduction of a methyl group at the C17α position, which sterically hinders hepatic metabolism, thereby enhancing oral bioavailability.[4]

Experimental Protocol: Synthesis of this compound (adapted from Ruzicka et al., 1935)

  • Starting Material: The synthesis likely commenced with a readily available steroid precursor such as dehydroepiandrosterone (DHEA) or androsterone.

  • Grignard Reaction: To introduce the 17α-methyl group, a Grignard reaction would be employed. This would involve reacting the 17-keto group of the steroid precursor with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide).

  • Oxidation: The hydroxyl group at the 3-position would then be oxidized to a ketone to yield the final 3-oxo structure of this compound. Common oxidizing agents of that era included chromic acid.

  • Purification: The final product would be purified through recrystallization to obtain crystalline this compound.

A more detailed, modern synthesis protocol is provided in the appendix.

Chemical Structure and Properties

This compound is chemically designated as 17α-methyl-5α-androstan-17β-ol-3-one. Its structure is that of dihydrotestosterone with a methyl group added at the 17α position.[4] This modification is crucial for its oral activity but also contributes to its potential for hepatotoxicity, a common characteristic of 17α-alkylated AAS.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical FormulaC₂₀H₃₂O₂
Molar Mass304.47 g/mol
CAS Number521-11-9
AppearanceWhite crystalline powder
Melting Point192-193 °C
SolubilityInsoluble in water; Soluble in ethanol, ether, acetone

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily by acting as a potent agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily.[4][5]

Androgen Receptor Signaling Pathway

The binding of this compound to the AR initiates a cascade of molecular events that ultimately leads to changes in gene expression in target tissues.

  • Ligand Binding and Receptor Activation: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). This compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR. This binding induces a conformational change in the receptor, leading to the dissociation of HSPs.

  • Dimerization and Nuclear Translocation: The activated AR-ligand complex then forms a homodimer with another activated AR molecule. This dimer translocates from the cytoplasm into the nucleus.

  • DNA Binding and Gene Transcription: Within the nucleus, the AR homodimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of androgen-responsive genes.

  • Recruitment of Co-regulators: The DNA-bound AR dimer recruits a complex of co-activator or co-repressor proteins, which modulate the rate of transcription of target genes. This results in either an increase or decrease in the synthesis of specific proteins, leading to the physiological effects of the androgen.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex (Inactive) This compound->AR_HSP Binds to AR AR_this compound AR-Mestanolone Complex AR_HSP->AR_this compound HSP Dissociation Dimer AR-Mestanolone Dimer AR_this compound->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription Modulation Coactivators Co-activators Coactivators->ARE Recruitment

Androgen Receptor Signaling Pathway for this compound.

Pharmacodynamics and Pharmacokinetics

Anabolic and Androgenic Activity

This compound is characterized by its strong androgenic effects and comparatively weak anabolic properties.[4] The anabolic-to-androgenic ratio is a critical parameter for evaluating the therapeutic potential and side-effect profile of AAS.

Experimental Protocol: The Hershberger Assay

The anabolic and androgenic activities of steroids are classically determined using the Hershberger assay in castrated male rats.[7]

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

  • Treatment: After a post-castration recovery period, the animals are treated with the test compound (this compound) or a reference androgen (e.g., testosterone propionate) for a set period, typically 7-10 days.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed.

    • Anabolic activity is assessed by the weight increase of the levator ani muscle.

    • Androgenic activity is determined by the weight increase of the seminal vesicles and ventral prostate.

  • Data Analysis: The dose-response relationship for each tissue is analyzed, and the anabolic and androgenic potencies are calculated relative to the reference standard.

Table 2: Anabolic and Androgenic Activity of this compound (Data from Arnold et al., 1963) [8]

CompoundAnabolic Activity (Relative to Methyltestosterone)Androgenic Activity (Relative to Methyltestosterone)Anabolic-to-Androgenic Ratio
This compound 0.8 1.0 0.8
7α:17α-Dimethyltestosterone4.21.33.2
Oxymesterone1.80.365.0
Fluoxymesterone3.81.42.7

Note: The data from Arnold et al. (1963) used nitrogen retention as a measure of anabolic activity and the weight of the ventral prostate for androgenic activity.[8]

Pharmacokinetics

The 17α-methyl group of this compound is the key structural feature that confers oral bioavailability by protecting the molecule from rapid first-pass metabolism in the liver.[4]

  • Absorption: this compound is well-absorbed from the gastrointestinal tract.

  • Distribution: Like other androgens, it is distributed throughout the body and binds to androgen receptors in various tissues.

  • Metabolism: While the 17α-methyl group slows hepatic breakdown, this compound is still metabolized in the liver. Urinary metabolites of this compound have been identified, which is relevant for doping control.[9][10]

  • Excretion: The metabolites of this compound are primarily excreted in the urine.[4]

Historical Context and Non-Medical Use

Medical Applications

This compound was introduced for medical use in the 1950s under brand names such as Androstalone and Ermalone for the treatment of androgen deficiency in males (hypogonadism).[4][5] However, its use has largely been discontinued in most countries, with Japan being a notable exception.[4]

Use in the German Democratic Republic (GDR) Doping Program

This compound, known internally as STS 646, was one of the key anabolic steroids used in the extensive state-sponsored doping program of the German Democratic Republic (East Germany) from the 1960s to the 1980s.[6][11] It was administered to athletes across various sports to enhance performance. The focus of its use was not just on its anabolic effects but also on its potent androgenic properties, which were believed to increase aggression, competitiveness, and the capacity for high-intensity training.[4] The GDR's program was highly systematic, with detailed records kept on dosages and their effects on athletes, often without their full knowledge or consent.[11]

Conclusion

This compound holds a significant place in the history of steroid chemistry and pharmacology. Its discovery as an early orally active androgen derivative of DHT was a notable scientific achievement. However, its clinical utility has been limited by its strong androgenic effects and potential for hepatotoxicity. The scientific understanding of its mechanism of action through the androgen receptor has contributed to the broader knowledge of steroid hormone signaling. The historical context of its use in the East German doping program serves as a stark reminder of the ethical considerations in sports and medicine. For researchers and drug development professionals, the study of this compound provides valuable insights into the structure-activity relationships of anabolic-androgenic steroids and the complexities of their biological effects.

Appendix: Modern Synthesis Workflow

MestanoloneSynthesis DHEA Dehydroepiandrosterone (DHEA) Protection Protection of 3-hydroxyl group DHEA->Protection Grignard Grignard Reaction with Methylmagnesium Bromide Protection->Grignard Intermediate1 17α-methyl-androst-5-ene-3β,17β-diol Grignard->Intermediate1 Oppenauer Oppenauer Oxidation Intermediate1->Oppenauer Intermediate2 17α-methyltestosterone Oppenauer->Intermediate2 Reduction Catalytic Hydrogenation Intermediate2->Reduction This compound This compound Reduction->this compound

A representative modern synthetic workflow for this compound.

References

Mestanolone as a 17α-methylated derivative of dihydrotestosterone (DHT)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the 17α-Methylated Derivative of Dihydrotestosterone

Abstract

Mestanolone (17α-methyl-dihydrotestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Characterized by its potent androgenic effects and comparatively weaker anabolic properties, this compound has been a subject of interest in both clinical and research settings. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its chemical properties, mechanism of action, pharmacological profile, metabolism, and analytical detection methods. The guide includes detailed experimental protocols for key assays, quantitative data on its biological activity, and visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of this compound.

Introduction

This compound, also known as methylandrostanolone, is a 17α-methylated derivative of dihydrotestosterone (DHT), a potent endogenous androgen. The addition of a methyl group at the C17α position protects the steroid from first-pass metabolism in the liver, rendering it orally bioavailable.[1][2] Historically, it was developed for the treatment of male hypogonadism, but its use in medicine has largely been discontinued.[1] It remains a compound of interest in the fields of endocrinology, toxicology, and anti-doping science due to its potent androgenic activity.[2]

Chemical and Physical Properties

This compound is a synthetic androstane steroid.[1] Its chemical structure is closely related to DHT, with the only difference being the presence of a methyl group at the 17α position.[1]

PropertyValue
IUPAC Name (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Synonyms Methylandrostanolone, 17α-Methyl-DHT, 17α-Methyl-5α-androstan-17β-ol-3-one
CAS Number 521-11-9
Molecular Formula C₂₀H₃₂O₂
Molar Mass 304.47 g/mol
Melting Point 192-193 °C
Solubility Insoluble in water; Soluble in acetone, alcohol, ether, ethyl acetate

Pharmacology

Mechanism of Action

This compound exerts its effects primarily by acting as a potent agonist of the androgen receptor (AR).[1][2] As a derivative of DHT, it does not undergo aromatization to estrogens, and therefore, estrogenic side effects are not associated with its use.[3]

The binding of this compound to the AR in the cytoplasm triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological and pharmacological effects of the androgen.[4][5]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binding AR_HSP AR-HSP Complex AR_this compound Activated AR-Mestanolone Complex AR->AR_this compound Conformational Change HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dimerization Dimerization AR_this compound->Dimerization Translocation to Nucleus AR_Dimer AR Dimer Dimerization->AR_Dimer ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Biological_Effects Biological Effects (e.g., Protein Synthesis) Gene_Transcription->Biological_Effects

Figure 1: this compound-induced Androgen Receptor Signaling Pathway.
Pharmacodynamics

This compound is characterized by strong androgenic activity and relatively weak anabolic effects.[1] This is partly due to its inactivation in skeletal muscle by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[3]

Quantitative Data

Anabolic and Androgenic Activity

A study by Arnold et al. (1963) investigated the anabolic and androgenic activities of several steroids in rats. The anabolic activity was assessed by measuring nitrogen retention, while androgenic activity was determined by the increase in the weight of the ventral prostate. The ratio of these activities provides a measure of the dissociation between the desired anabolic effects and the often-undesirable androgenic effects.

CompoundRelative Anabolic ActivityRelative Androgenic ActivityAnabolic:Androgenic Ratio
This compound 0.8 1.0 0.8
7α:17α-dimethyltestosterone4.21.33.2
Oxymesterone1.80.365.0
Fluoxymesterone3.81.42.7
Data from Arnold et al. (1963)[6]
Androgen Receptor Binding Affinity
Reporter Gene Assay Potency

Similarly, specific EC₅₀ values for this compound from androgen receptor transcriptional activation reporter gene assays are not widely reported. The potency in such assays would be expected to correlate with its binding affinity and androgenic potential. For reference, DHT typically exhibits an EC₅₀ in the sub-nanomolar to low nanomolar range in AR reporter gene assays.[8]

Metabolism

This compound, like other 17α-methylated anabolic steroids, undergoes extensive metabolism in the liver. The primary metabolic pathways involve Phase I reactions (hydroxylation and reduction) and Phase II reactions (conjugation with glucuronic acid or sulfate).[9][10]

Common metabolites of this compound are also found after the administration of other 17α-methylated steroids like methyltestosterone. These include:

  • 17α-methyl-5α-androstan-3β,17β-diol

  • 17α-hydroxymethyl-5α-androstan-3β,17β-diol

  • 17α-methyl-5α-androstan-3β,16β,17β-triol

  • 17α-methyl-5α-androstan-3β,16α,17β-triol[9][10]

The detection of these metabolites is crucial for anti-doping control.

Analytical Detection Methods

The detection of this compound and its metabolites in biological samples, primarily urine, is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the detection of anabolic steroids. Prior to analysis, the steroids and their metabolites are typically extracted from the urine, subjected to enzymatic hydrolysis to cleave glucuronide and sulfate conjugates, and then derivatized to increase their volatility and improve their chromatographic properties. Trimethylsilyl (TMS) derivatives are commonly prepared. The mass spectra of the TMS derivatives of this compound and its metabolites exhibit characteristic fragmentation patterns that allow for their identification.[5][11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an increasingly important tool for the analysis of anabolic steroids. It offers the advantage of directly analyzing conjugated metabolites without the need for hydrolysis and derivatization. This can simplify sample preparation and potentially increase the window of detection. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8][13][14][15][16]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

  • Rat ventral prostate tissue

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Unlabeled R1881 (for standard curve)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cytosol containing the androgen receptor from rat ventral prostate tissue.

  • In assay tubes, add a fixed concentration of [³H]-R1881.

  • For the standard curve, add increasing concentrations of unlabeled R1881.

  • For the test compound, add increasing concentrations of this compound.

  • Add the cytosol preparation to each tube.

  • Incubate to allow binding to reach equilibrium.

  • Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or charcoal-dextran).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.

AR_Binding_Assay_Workflow start Start prep_cytosol Prepare AR-containing cytosol from rat prostate start->prep_cytosol setup_assay Set up assay tubes with [³H]-R1881 and competitor (unlabeled R1881 or this compound) prep_cytosol->setup_assay add_cytosol Add cytosol to tubes setup_assay->add_cytosol incubation Incubate to reach binding equilibrium add_cytosol->incubation separation Separate bound and unbound radioligand incubation->separation measurement Measure radioactivity of bound fraction separation->measurement analysis Calculate IC₅₀ value measurement->analysis end End analysis->end

Figure 2: Workflow for an Androgen Receptor Competitive Binding Assay.
Androgen Receptor Transcriptional Activation Reporter Gene Assay

This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293, PC3)

  • Expression vector for the human androgen receptor

  • Reporter vector containing an ARE-driven reporter gene (e.g., luciferase, β-galactosidase)

  • Transfection reagent

  • Cell culture medium

  • Test compound (this compound)

  • Lysis buffer

  • Substrate for the reporter enzyme

  • Luminometer or spectrophotometer

Procedure:

  • Co-transfect the cells with the androgen receptor expression vector and the ARE-reporter vector.

  • Plate the transfected cells in a multi-well plate and allow them to attach.

  • Treat the cells with various concentrations of this compound.

  • Incubate for a sufficient time to allow for gene expression.

  • Lyse the cells.

  • Measure the activity of the reporter enzyme in the cell lysates.

  • Plot the reporter activity against the log concentration of this compound to determine the EC₅₀ value.

In Vivo Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic properties of a substance in castrated male rats.

Animals:

  • Peripubertal castrated male rats

Procedure:

  • Administer the test substance (this compound) daily for a set period (e.g., 10 days) via oral gavage or subcutaneous injection.

  • Include a vehicle control group and a positive control group (e.g., treated with testosterone propionate).

  • At the end of the treatment period, euthanize the animals.

  • Dissect and weigh specific androgen-responsive tissues:

    • Androgenic tissues: Ventral prostate, seminal vesicles.

    • Anabolic tissue: Levator ani muscle.

  • Compare the tissue weights of the treated groups to the control group to assess the androgenic and anabolic effects.

Conclusion

This compound is a potent, orally active synthetic androgen with a well-defined mechanism of action through the androgen receptor. Its strong androgenic and weak anabolic properties have been characterized in preclinical studies. While its clinical use has diminished, it remains a relevant compound for research in endocrinology and for the development of analytical methods in anti-doping science. This technical guide provides a foundational understanding of this compound, offering detailed protocols and data to support further investigation by the scientific community.

References

An In-depth Technical Guide on the Androgen Receptor Binding Affinity of Mestanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the androgen receptor (AR) binding affinity of Mestanolone (17α-methylandrostan-17β-ol-3-one), a synthetic anabolic-androgenic steroid (AAS). This document delves into the quantitative binding data, detailed experimental protocols for its determination, and the fundamental signaling pathways involved.

Quantitative Androgen Receptor Binding Affinity of this compound

One source indicates that this compound possesses a high relative binding affinity for the androgen receptor, estimated to be 100-125% of that of dihydrotestosterone (DHT). The same source reports its affinity for sex hormone-binding globulin (SHBG) to be approximately 84% of DHT's affinity. It is crucial to note that this information is not from a peer-reviewed scientific publication and should be interpreted with caution.

For comparative context, the relative binding affinities of various other anabolic-androgenic steroids to the rat prostate androgen receptor have been scientifically established. These studies utilize a competitive binding assay with a radiolabeled synthetic androgen, [3H]methyltrienolone (R1881), as the tracer. The RBA is calculated based on the concentration of the test compound required to displace 50% of the radioligand compared to a reference androgen.

Table 1: Relative Binding Affinity of Select Androgenic Steroids to the Rat Prostate Androgen Receptor

CompoundRelative Binding Affinity (%)*
Methyltrienolone (R1881)100
Dihydrotestosterone (DHT)50
Testosterone20
Nandrolone50
Mesterolone25

*Data presented is a synthesis from established literature and is intended for comparative purposes. The RBA values are typically determined relative to a high-affinity synthetic androgen like methyltrienolone (R1881).

Experimental Protocols for Determining Androgen Receptor Binding Affinity

The determination of a compound's binding affinity for the androgen receptor is typically achieved through a competitive radioligand binding assay. This in vitro method quantifies the ability of a test compound (in this case, this compound) to compete with a radiolabeled ligand for binding to the AR.

Principle of the Competitive Radioligand Binding Assay

The assay relies on the principle of competitive inhibition. A fixed concentration of a high-affinity radiolabeled androgen (e.g., [3H]-methyltrienolone or [3H]-DHT) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR). In the presence of an unlabeled competing ligand (the test compound), the binding of the radioligand to the receptor will be inhibited in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptor at various concentrations of the test compound, an inhibition curve can be generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Detailed Methodology

The following is a generalized protocol for a competitive radioligand binding assay for the androgen receptor, based on established methodologies.

Materials and Reagents:

  • Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone (DHT)

  • Androgen Receptor Source: Cytosol prepared from the ventral prostates of castrated male rats, or purified recombinant human androgen receptor.

  • Test Compound: this compound

  • Reference Compound: Dihydrotestosterone (DHT) or unlabeled Methyltrienolone (R1881)

  • Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and sodium molybdate.

  • Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry.

  • Scintillation Cocktail: A solution used for detecting radioactive decay.

  • Instrumentation: Scintillation counter, refrigerated centrifuge, pipettes.

Procedure:

  • Preparation of Androgen Receptor: Ventral prostates are dissected from castrated male rats, homogenized in ice-cold assay buffer, and centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.

  • Assay Setup: The assay is typically performed in microcentrifuge tubes or a 96-well plate format. Each tube or well contains:

    • A fixed concentration of the radioligand.

    • Varying concentrations of the test compound (this compound) or the unlabeled reference compound.

    • A fixed amount of the androgen receptor preparation.

  • Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by:

    • Dextran-Coated Charcoal: The mixture is incubated with a charcoal suspension. The charcoal adsorbs the free radioligand, and a subsequent centrifugation step pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.

    • Hydroxylapatite (HAP) Assay: A slurry of HAP is added, which binds the receptor-ligand complex. The mixture is centrifuged, and the supernatant containing the free radioligand is removed.

  • Quantification of Radioactivity: The amount of radioactivity in the supernatant (charcoal method) or the pellet (HAP method) is measured using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competitor.

    • Non-specific Binding: Radioactivity in the presence of a saturating concentration of the unlabeled reference compound.

    • Specific Binding: The difference between total binding and non-specific binding.

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration to generate a sigmoidal inhibition curve.

    • The IC50 value is determined from this curve.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways and Workflows

Androgen Receptor Signaling Pathway

The biological effects of this compound are mediated through its interaction with the androgen receptor, which functions as a ligand-activated transcription factor. The canonical signaling pathway is depicted below.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare AR Source (e.g., Rat Prostate Cytosol) D Incubate AR, Radioligand, and Test Compound A->D B Prepare Radioligand ([3H]-R1881) B->D C Prepare Test Compound (this compound) Serial Dilutions C->D E Separate Bound from Free Radioligand (e.g., Charcoal Adsorption) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Generate Inhibition Curve F->G H Calculate IC50 and Ki G->H

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Mestanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of Mestanolone, a synthetic androgenic-anabolic steroid (AAS). The document details their biological activities, the underlying signaling pathways, and the experimental protocols for their synthesis and evaluation.

Introduction to this compound

This compound, also known as methylandrostanolone, is a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Chemically, it is 17α-methyl-5α-androstan-17β-ol-3-one. The addition of a methyl group at the C17α position enhances its oral bioavailability by sterically hindering hepatic metabolism.[2] this compound itself exhibits strong androgenic effects but relatively weak anabolic properties.[1] This characteristic has driven research into structural modifications to alter this activity profile, leading to the development of a wide range of analogs and derivatives with diverse pharmacological properties.

Structural Analogs and Derivatives of this compound

The core structure of this compound, a 17α-methylated androstane, has been modified in numerous ways to explore the structure-activity relationships (SAR) of this class of steroids. Key modifications include alterations to the steroid's A-ring, substitutions at various positions, and changes to the 17α-alkyl group. These modifications significantly influence the anabolic-to-androgenic ratio, receptor binding affinity, and overall pharmacological profile of the resulting compounds.

Notable Structural Analogs and Derivatives:

  • Oxandrolone: This derivative features the replacement of the C2 carbon in the A-ring with an oxygen atom. This modification is known to decrease hepatotoxicity while maintaining a favorable anabolic-to-androgenic ratio.[2]

  • Stanozolol: Characterized by the fusion of a pyrazole ring to the A-ring of the steroid nucleus, Stanozolol is a potent anabolic agent.[1]

  • Oxymetholone: This analog is distinguished by the presence of a 2-hydroxymethylene group.[1]

  • Mesterolone: A close structural relative, Mesterolone is the 1α-methyl derivative of DHT and is not 17α-alkylated, making it less orally bioavailable but also less hepatotoxic.

Biological Activity and Quantitative Data

The biological activity of this compound and its derivatives is primarily mediated through their interaction with the androgen receptor (AR). The affinity for the AR, along with the subsequent downstream signaling events, dictates the androgenic and anabolic potency of these compounds. The anabolic-to-androgenic ratio is a critical parameter used to evaluate the therapeutic potential of these steroids, with a higher ratio indicating a more desirable profile for anabolic applications.

CompoundChemical NameAnabolic:Androgenic RatioRelative Binding Affinity (RBA) for Androgen ReceptorReference
Testosterone 17β-hydroxyandrost-4-en-3-one1:1100[3]
This compound 17α-methyl-5α-androstan-17β-ol-3-oneWeak AnabolicHigh[1]
Oxandrolone 17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3-one10:1Moderate[3]
Stanozolol 17α-methyl-5α-androstano[3,2-c]pyrazol-17β-ol30:1Low[3]
Nandrolone 17β-hydroxyestr-4-en-3-one10:1High[3]

Note: Anabolic:Androgenic ratios and RBAs are often determined using different experimental models and reference standards, which can lead to variations in reported values. The data presented here is for comparative purposes.

Signaling Pathways

The primary mechanism of action for this compound and its analogs is the activation of the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes responsible for the anabolic and androgenic effects.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Analog AR Androgen Receptor (AR) (inactive, bound to HSPs) This compound->AR Binding AR_active Activated AR Complex AR->AR_active HSPs Heat Shock Proteins (HSPs) AR->HSPs Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic & Androgenic Effects) mRNA->Protein Translation

Caption: Simplified Androgen Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from a common precursor, such as dehydroepiandrosterone (DHEA) or androstenedione. The following is a generalized workflow for the synthesis of a 17α-alkylated androstane derivative.

Synthesis_Workflow Start Starting Material (e.g., DHEA) Step1 Protection of 3-keto group Start->Step1 Step2 Grignard reaction at C17 (e.g., with methylmagnesium bromide) Step1->Step2 Step3 Deprotection of 3-keto group Step2->Step3 Step4 Further modifications (e.g., A-ring alteration) Step3->Step4 Product Final this compound Derivative Step4->Product

Caption: General Synthesis Workflow for this compound Derivatives.

Detailed Protocol for the Synthesis of Stanozolol from this compound:

A detailed protocol for the synthesis of Stanozolol from this compound has been described. The process involves the reaction of this compound with ethyl formate in the presence of a base to form the 2-hydroxymethylene intermediate, which is then reacted with hydrazine to form the pyrazole ring.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the androgen receptor.

Materials:

  • Purified androgen receptor protein

  • Radiolabeled androgen (e.g., [³H]-mibolerone)

  • Test compounds (this compound analogs/derivatives)

  • Assay buffer

  • Scintillation fluid

  • Microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and a reference standard (e.g., unlabeled mibolerone).

  • In a microplate, combine the purified androgen receptor, the radiolabeled androgen, and either the test compound, reference standard, or vehicle control.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand using a method such as filtration or charcoal adsorption.

  • Add scintillation fluid to the wells containing the bound radioligand.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Determine the relative binding affinity (RBA) by comparing the IC50 of the test compound to that of the reference standard.

Hershberger Bioassay for Androgenic and Anabolic Activity

The Hershberger bioassay is an in vivo method used to assess the androgenic and anabolic activity of a substance.

Animals:

  • Immature, castrated male rats

Procedure:

  • Acclimate the castrated rats for a set period.

  • Administer the test compound daily for a specified duration (typically 7-10 days) via oral gavage or subcutaneous injection.

  • Include a vehicle control group and a positive control group (e.g., treated with testosterone propionate).

  • At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-responsive tissues:

    • Androgenic activity: Ventral prostate, seminal vesicles, glans penis.

    • Anabolic activity: Levator ani muscle.

  • Compare the organ weights of the treated groups to the control group to determine the androgenic and anabolic effects of the test compound.

Conclusion

The structural framework of this compound provides a versatile platform for the development of novel androgenic and anabolic agents. By systematically modifying the steroid nucleus, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the discovery of derivatives with improved therapeutic indices. The experimental protocols detailed in this guide provide a foundation for the synthesis and evaluation of new this compound analogs, facilitating further research in this important area of medicinal chemistry and drug development. A thorough understanding of the structure-activity relationships and the underlying signaling pathways is essential for the rational design of next-generation androgen receptor modulators with enhanced efficacy and safety profiles.

References

Mestanolone: A Technical Analysis of its Potent Androgenicity and Attenuated Anabolic Action

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mestanolone (17α-methyl-dihydrotestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] Despite its structural similarity to the potent androgen DHT and its effective binding to the androgen receptor, this compound is characterized by strong androgenic effects coupled with surprisingly weak anabolic activity.[1][3][4] This technical guide provides an in-depth examination of the pharmacodynamics, metabolic fate, and experimental evaluation of this compound, elucidating the molecular basis for its dissociated anabolic-androgenic profile. Quantitative data from key studies are presented, and the standard experimental protocols for assessing its activity are detailed.

Introduction

First synthesized in 1935, this compound is a 17α-alkylated derivative of dihydrotestosterone, a modification that confers oral bioavailability by inhibiting first-pass hepatic metabolism.[1][3][4] It is an agonist of the androgen receptor (AR), the biological target of endogenous androgens like testosterone and DHT.[1][3][4][5] While initially investigated for its muscle-building potential, subsequent research revealed that its primary effects are androgenic, making it a poor agent for promoting significant muscle growth (anabolism).[1][3][4] This document explores the mechanisms underlying this phenomenon, which is of significant interest in the fields of endocrinology and steroid chemistry.

Pharmacodynamics and Mechanism of Action

This compound exerts its effects by binding to and activating the androgen receptor.[5] This action is similar to other androgens and initiates a cascade of events leading to changes in gene expression.

2.1. Androgen Receptor Signaling The primary mechanism of action for this compound involves its function as an androgen receptor agonist.[1][4][5] The steroid diffuses into the target cell and binds to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. Within the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs), modulating the transcription of target genes. This process ultimately results in the physiological effects associated with androgens, such as the development and maintenance of male secondary sexual characteristics.

Androgen Receptor Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_M This compound-AR Complex AR_HSP->AR_M Dissociation of HSP AR_M_dimer Dimerized This compound-AR Complex AR_M->AR_M_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_M_dimer->ARE Binds to DNA Gene Target Gene ARE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Androgenic Effects) mRNA->Protein Translation

Caption: Androgen Receptor (AR) Signaling Pathway for this compound.

2.2. The Role of 3α-Hydroxysteroid Dehydrogenase (3α-HSD) The defining characteristic of this compound—its weak anabolic effect in skeletal muscle—is primarily due to its rapid metabolism in this tissue. Skeletal muscle expresses high levels of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][3][4] This enzyme rapidly converts this compound into inactive or weakly active metabolites, preventing sustained AR activation required for significant anabolic effects.[1][4] This is the same mechanism that limits the anabolic activity of DHT. In contrast, tissues like the prostate have lower 3α-HSD activity, allowing the potent androgen to exert its effects.

Metabolic Inactivation in Skeletal Muscle This compound This compound (Active Androgen) Enzyme 3α-Hydroxysteroid Dehydrogenase (3α-HSD) This compound->Enzyme Metabolite Inactive Metabolite Enzyme->Metabolite Effect Weak Anabolic Effect in Skeletal Muscle Metabolite->Effect

Caption: Metabolic Inactivation Pathway of this compound in Muscle Tissue.

2.3. Other Pharmacodynamic Properties

  • Non-Aromatizable: As a derivative of DHT, this compound is 5α-reduced and cannot be converted to estrogen by the aromatase enzyme. Therefore, it does not produce estrogenic side effects such as gynecomastia or water retention.[1][3][4]

  • No Progestogenic Activity: this compound does not act as an agonist for the progesterone receptor.[1][3][6]

  • Hepatotoxicity: Like other 17α-alkylated steroids, this compound is known to be hepatotoxic and can cause liver damage with prolonged use.[1][3][4]

Quantitative Data

The dissociation between anabolic and androgenic effects can be quantified through in vivo assays and in vitro receptor binding studies.

Table 1: Anabolic and Androgenic Activity of this compound

CompoundAnabolic Activity RatioAndrogenic Activity RatioAnabolic:Androgenic RatioReference
This compound0.81.00.8[Arnold et al., 1963][7]
Reference: Methyltestosterone1.01.01.0[Arnold et al., 1963][7]

Note: Ratios are based on nitrogen retention (anabolic) and ventral prostate weight (androgenic) assays in rats, relative to methyltestosterone.

Table 2: Receptor and Protein Binding Affinities

CompoundAndrogen Receptor (AR) RBA (%)Sex Hormone-Binding Globulin (SHBG) RBA (%)Reference
This compound100-12584[Saartok et al., 1984; Wikipedia data][8]
Reference: Dihydrotestosterone (DHT)60-120100[Saartok et al., 1984; Wikipedia data][8]

Note: RBA stands for Relative Binding Affinity. The AR RBA is relative to methyltrienolone (MT), and SHBG RBA is relative to DHT.

Experimental Protocols

The assessment of anabolic and androgenic properties of steroids like this compound relies on standardized, validated bioassays.

4.1. The Hershberger Bioassay (In Vivo) The Hershberger bioassay is the gold-standard in vivo method for assessing and comparing the androgenic and anabolic activities of a substance.[9][10][11][12][13]

  • Principle: The assay uses immature, castrated male rats to eliminate the influence of endogenous androgens. The weight changes of specific androgen-dependent tissues are measured following administration of the test compound.[9][11][14]

  • Methodology:

    • Animal Model: Peripubertal male rats are surgically castrated and allowed a recovery period of at least seven days.[14]

    • Dosing: Animals are divided into groups (n≥6 per group) and administered the test substance (e.g., this compound) daily for 10 consecutive days, typically via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[9][10]

    • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five specific androgen-sensitive tissues are carefully dissected and weighed:[9][10][12]

      • Ventral Prostate (VP)

      • Seminal Vesicles (SV)

      • Levator Ani-Bulbocavernosus (LABC) muscle

      • Cowper's Glands (COW)

      • Glans Penis (GP)

    • Data Analysis:

      • Anabolic Activity: The weight of the LABC muscle is the primary indicator of anabolic effects.

      • Androgenic Activity: The weights of the VP and SV are the primary indicators of androgenic effects.

      • A statistically significant increase in the weight of at least two of the five tissues compared to the vehicle control indicates a positive androgenic response.[10][14] The anabolic-to-androgenic ratio is then calculated by comparing the relative potency of the compound on the LABC muscle versus the VP/SV, often normalized to a reference standard.

Hershberger Bioassay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Castration Castrate Peripubertal Male Rats Recovery 7-Day Recovery Period Castration->Recovery Grouping Group Animals (Vehicle, Test, Positive Control) Recovery->Grouping Dosing Administer Compound Daily for 10 Days Grouping->Dosing Necropsy Necropsy 24h After Last Dose Dosing->Necropsy Dissection Dissect & Weigh Tissues (VP, SV, LABC, COW, GP) Necropsy->Dissection Stats Statistical Analysis Dissection->Stats Ratio Calculate Anabolic: Androgenic Ratio Stats->Ratio

Caption: Standardized Workflow of the Hershberger Bioassay.

4.2. Androgen Receptor Binding Assay (In Vitro) This assay measures the affinity of a compound for the androgen receptor, providing insight into its potential potency at the molecular level.

  • Principle: A competitive binding assay is used to determine how effectively the test compound (this compound) competes with a high-affinity radiolabeled androgen for binding to the AR.[15][16]

  • Methodology:

    • Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of androgen-sensitive tissue (e.g., rat prostate) or from cell lines engineered to overexpress the human AR.[15][16]

    • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DHT or [³H]methyltrienolone).

    • Competition: The test compound (this compound) is added in increasing concentrations across a series of samples.

    • Separation & Counting: After incubation, bound and unbound radioligand are separated (e.g., via filtration or charcoal adsorption). The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined by comparing the IC50 of this compound to that of a reference standard (e.g., DHT).

      • RBA (%) = (IC50 of Reference / IC50 of Test Compound) x 100

Conclusion

This compound presents a classic case of dissociation between in vitro receptor affinity and in vivo tissue-specific effects. While it is a potent agonist of the androgen receptor, its anabolic potential in skeletal muscle is severely limited by its rapid inactivation via the 3α-HSD enzyme.[1][3][4] This metabolic characteristic solidifies its profile as a predominantly androgenic compound. The study of this compound underscores the critical importance of considering tissue-specific metabolism and pharmacokinetics, in addition to receptor binding affinity, when developing and evaluating the physiological activity of steroid hormones. These principles are fundamental for the rational design of novel compounds with more desirable and selective activity profiles.

References

An In-depth Technical Guide on the Core Reasons for Mestanolone's Inability to be Aromatized to Estrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mestanolone (17α-methyl-dihydrotestosterone), a synthetic androgenic-anabolic steroid, is structurally incapable of being converted to estrogenic metabolites. This resistance to aromatization is a key feature distinguishing it from testosterone and other aromatizable androgens. This technical guide elucidates the fundamental structural and enzymatic principles that preclude this compound from serving as a substrate for the aromatase enzyme (cytochrome P450 19A1). We will delve into the mechanistic details of aromatization, the stringent substrate requirements of the aromatase enzyme, and present comparative data for aromatizable and non-aromatizable androgens. Furthermore, this guide provides detailed experimental protocols for assessing aromatase activity and visualizes key pathways and workflows to facilitate a comprehensive understanding of this critical aspect of steroid biochemistry.

Introduction: The Significance of Aromatization

The conversion of androgens to estrogens, a process known as aromatization, is a pivotal step in steroidogenesis, catalyzed by the enzyme aromatase. This process is not only crucial for maintaining hormonal balance in both sexes but also plays a significant role in the pathophysiology of various diseases, including estrogen receptor-positive breast cancer. The susceptibility of an androgen to aromatization is determined by its chemical structure. This compound, a derivative of dihydrotestosterone (DHT), is classified as a non-aromatizable androgen.[1][2] Understanding the molecular basis for this inability is essential for the rational design of new therapeutic agents and for comprehending the pharmacological profile of existing steroids.

The Molecular Basis for this compound's Non-Aromatizability

The inability of this compound to be converted to an estrogenic compound is fundamentally due to its chemical structure, specifically the configuration of its A-ring.

The Critical Role of the A-Ring: A Substrate Prerequisite for Aromatase

The aromatase enzyme catalyzes a unique three-step oxidative process that converts the A-ring of its androgenic substrate into a phenolic ring, the defining feature of estrogens. A critical and absolute requirement for an androgen to be a substrate for aromatase is the presence of a double bond between carbon 4 and carbon 5 (a Δ4-ene structure) in the A-ring. This feature is present in natural aromatase substrates like testosterone and androstenedione.

This compound, being a 17α-methylated derivative of dihydrotestosterone (DHT), is a 5α-reduced steroid. This means that the double bond between carbons 4 and 5 has been reduced, resulting in a saturated A-ring with the hydrogen at position 5 in the alpha configuration.[2] This structural alteration renders this compound completely incompatible with the active site and catalytic mechanism of the aromatase enzyme.

The Aromatase Catalytic Cycle: A Three-Step Oxidation

The aromatization of a suitable androgen substrate, such as testosterone, proceeds through three successive hydroxylation reactions, each requiring a molecule of O2 and NADPH as a cofactor.

  • Hydroxylation of the C19 Methyl Group: The first step involves the hydroxylation of the angular methyl group at carbon 19 to form a 19-hydroxy intermediate.

  • Further Oxidation of the C19 Group: The 19-hydroxy group is then further oxidized to a 19-aldehyde.

  • A-Ring Aromatization: The final and most complex step involves the cleavage of the C10-C19 bond and the subsequent rearrangement of the A-ring to form a stable phenolic ring, releasing formic acid in the process.

The absence of the C4-C5 double bond in this compound prevents the initial binding and proper orientation within the aromatase active site necessary to initiate this cascade of oxidative reactions.

Quantitative Comparison of Androgen Aromatization

SteroidAromatizable?Aromatase InhibitionNotes
Testosterone Yes-Natural substrate of aromatase.
Androstenedione Yes-Natural substrate of aromatase.
Dihydrotestosterone (DHT) NoWeak InhibitorNot a substrate due to its 5α-reduced structure. Can competitively inhibit aromatization at high concentrations.
This compound (17α-methyl-DHT) No Presumed Weak InhibitorAs a derivative of DHT, it is not a substrate for aromatase.[1][2]

Table 1: Comparative Aromatization Potential of Selected Androgens.

ParameterTestosteroneDihydrotestosterone (DHT)
Aromatase Substrate YesNo
Binding Affinity (K_i) for Aromatase Serves as a substrate (K_m)Not a substrate; acts as a weak competitive inhibitor
Relative Aromatization Rate 100%0%

Table 2: Enzyme-Substrate Relationship of Testosterone and Dihydrotestosterone with Aromatase.

Experimental Protocols for Aromatase Activity Assessment

To experimentally verify the non-aromatizability of a compound like this compound, a direct in vitro aromatase activity assay can be employed. The most common and sensitive method is the tritiated water release assay.

Principle of the Tritiated Water Release Assay

This assay utilizes a specifically labeled androgen substrate, [1β-³H]-androstenedione or [1β-³H]-testosterone. During the aromatization process, the hydrogen atom at the 1β position is stereospecifically removed. This radiolabeled hydrogen is released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to the aromatase activity.

Materials
  • Human placental microsomes or recombinant human aromatase (source of the enzyme)

  • [1β-³H]-androstenedione (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., this compound)

  • Control compounds (e.g., Testosterone as a positive control, Letrozole as a known aromatase inhibitor)

  • Phosphate buffer

  • Dextran-coated charcoal

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure
  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human placental microsomes (or recombinant aromatase), and the test compound (this compound) at various concentrations. Include positive (testosterone) and negative (no substrate) controls, as well as an inhibitor control (letrozole).

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a short period to allow the test compound to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of [1β-³H]-androstenedione and NADPH to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to each tube. The charcoal binds to the unreacted steroid substrate, while the tritiated water remains in the supernatant.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of tritiated water produced and, consequently, the aromatase activity. Compare the activity in the presence of this compound to the positive and negative controls. The expected outcome is that this compound will not lead to the production of tritiated water above the background level, confirming its inability to be aromatized.

Visualizing the Molecular Logic

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental logic.

G Steroid Metabolism and Aromatase Action cluster_0 Aromatizable Pathway cluster_1 Non-Aromatizable Pathway Testosterone Testosterone (A-Ring: C4-C5 double bond) Aromatase_T Aromatase (CYP19A1) Testosterone->Aromatase_T Substrate Dihydrotestosterone Dihydrotestosterone (DHT) (5α-reduced A-Ring) Testosterone->Dihydrotestosterone 5α-Reductase Estradiol Estradiol (Phenolic A-Ring) Aromatase_T->Estradiol Conversion This compound This compound (5α-reduced A-Ring) Aromatase_M Aromatase (CYP19A1) This compound->Aromatase_M Not a Substrate No_Estrogen No Estrogen Formation Aromatase_M->No_Estrogen Dihydrotestosterone->this compound 17α-Methylation (Synthetic)

Figure 1: Comparison of Aromatizable vs. Non-Aromatizable Androgen Pathways.

G Experimental Workflow: Tritiated Water Release Assay Start Prepare Reaction Mixtures (Enzyme, Buffer, Test Compound) PreIncubate Pre-incubate at 37°C Start->PreIncubate AddSubstrate Add [1β-³H]-Androgen + NADPH PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Terminate Stop Reaction (e.g., with acid) Incubate->Terminate AddCharcoal Add Dextran-Coated Charcoal Terminate->AddCharcoal Centrifuge Centrifuge to Pellet Charcoal AddCharcoal->Centrifuge CollectSupernatant Collect Supernatant (Contains ³H₂O) Centrifuge->CollectSupernatant LSC Liquid Scintillation Counting CollectSupernatant->LSC Analysis Data Analysis: Calculate Aromatase Activity LSC->Analysis

Figure 2: Workflow for In Vitro Aromatase Activity Assay.

Conclusion

The inability of this compound to be aromatized into estrogen is a direct consequence of its 5α-reduced chemical structure. The absence of the C4-C5 double bond in the A-ring makes it an unsuitable substrate for the aromatase enzyme, which requires this specific feature to initiate the oxidative cascade that leads to the formation of a phenolic A-ring. This fundamental principle of steroid biochemistry underscores the importance of structure-function relationships in determining the metabolic fate and pharmacological profile of steroidal compounds. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and investigate the non-aromatizable nature of this compound and other 5α-reduced androgens.

References

Methodological & Application

Mestanolone in In Vitro Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mestanolone, a synthetic androgen and anabolic steroid, in in vitro cell culture studies. This document details its mechanism of action, protocols for key experiments, and data on its effects on various cell lines. This compound, a derivative of dihydrotestosterone (DHT), is a potent agonist of the androgen receptor (AR), a key regulator of gene expression in various tissues.[1] Understanding its activity at the cellular level is crucial for research in endocrinology, oncology, and drug discovery.

Mechanism of Action

This compound exerts its biological effects primarily through binding to and activating the androgen receptor, a ligand-activated transcription factor.[1] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This can lead to a range of cellular responses, including changes in proliferation, differentiation, and apoptosis. While its primary mechanism is AR-dependent, the downstream signaling cascades can involve crosstalk with other pathways, such as the PI3K/Akt and MAPK/ERK pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from in vitro studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineAssay TypeIC50 (µM)Reference
HeLa (Cervical Cancer)MTT27.6 ± 1.1[2]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO or ethanol)

  • Target cells (e.g., LNCaP, MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Androgen Receptor (AR) Transactivation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to activate the androgen receptor.

Materials:

  • Host cells with low endogenous AR activity (e.g., PC-3, HEK293)

  • AR expression vector

  • Androgen Response Element (ARE)-driven luciferase reporter vector

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed host cells in a 24- or 48-well plate.

  • Co-transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways like AR, PI3K/Akt, and MAPK/ERK.

Materials:

  • This compound

  • Target cells (e.g., LNCaP, MCF-7)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with desired concentrations of this compound for specific time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Target cells

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (TUNEL Assay)

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis, induced by this compound.

Materials:

  • This compound

  • Target cells grown on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP or FITC-dUTP)

  • Staining solution (if using indirect detection)

  • Counterstain (e.g., DAPI or propidium iodide)

  • Fluorescence microscope

Procedure:

  • Cell Treatment, Fixation, and Permeabilization: Treat cells with this compound. Fix the cells with fixation solution and then permeabilize them.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's protocol to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Detection: If using an indirect method, incubate with a secondary detection reagent (e.g., fluorescently labeled anti-BrdU antibody).

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI or PI and mount the coverslips on microscope slides.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.

Visualizations: Signaling Pathways and Workflows

Mestanolone_AR_Signaling cluster_nucleus Nucleus This compound This compound AR_cytoplasm AR (inactive) + HSPs This compound->AR_cytoplasm Binds Mestanolone_AR_complex This compound-AR (active) AR_cytoplasm->Mestanolone_AR_complex Conformational Change Nucleus Nucleus Mestanolone_AR_complex->Nucleus Translocation ARE ARE Mestanolone_AR_complex->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Transcription->Cellular_Response

Caption: this compound activates the androgen receptor signaling pathway.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Cells (96-well plate) B Incubate 24h A->B C Add this compound (serial dilutions) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for determining this compound's effect on cell viability.

AR_Crosstalk cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound AR Androgen Receptor This compound->AR PI3K PI3K AR->PI3K Potential Crosstalk Ras Ras AR->Ras Potential Crosstalk Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for Mestanolone Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mestanolone, also known as methylandrostanolone, is a synthetic androgen and anabolic steroid (AAS) that functions as a potent agonist of the androgen receptor (AR).[1] As an orally active derivative of dihydrotestosterone (DHT), it exhibits strong androgenic effects and comparatively weaker anabolic properties.[1] Due to its mechanism of action, this compound is a compound of interest in preclinical cancer research, particularly in studies involving androgen-sensitive tumors such as prostate cancer. These application notes provide detailed protocols for the administration of this compound in animal models, summarize key quantitative data from related androgen studies, and outline the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: Representative Dosing for Anabolic-Androgenic Steroids (AAS) in Rodent Models

CompoundAnimal ModelDosageRoute of AdministrationFrequencyStudy FocusReference
17α-methyltestosteroneRat7.5 mg/kgNot SpecifiedDaily for 2 weeksNeuroendocrine Function[2]
Nandrolone DecanoateRat20 mg/kg/weekNot SpecifiedWeekly for 4 weeksVascular Reactivity[3]

Table 2: Example of Endpoints from an In Vivo Androgen Study (Testosterone in a Prostate Cancer Xenograft Model)

Treatment GroupTumor Incidence RateMean Tumor Volume Doubling Time (hours)
Orchiectomy (low androgen)8%468
Control (low-normal T)50%112
5 mg T pellet (high T)24%158

Data adapted from a study on testosterone's effect on LNCaP prostate cancer xenografts in nude mice.[4][5]

Signaling Pathway

This compound exerts its biological effects primarily through the activation of the Androgen Receptor (AR) signaling pathway. Upon entering the cell, it binds to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the this compound-AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes involved in cell proliferation, survival, and differentiation.

Androgen_Receptor_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Mestanolone_AR This compound-AR Complex This compound->Mestanolone_AR Binds AR Androgen Receptor (AR) AR->Mestanolone_AR HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation Dimer Dimerized This compound-AR Complex Mestanolone_AR->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Translocation Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Regulates Cell_Response Cellular Response (Proliferation, Survival) Gene_Transcription->Cell_Response

Caption: Androgen Receptor (AR) Signaling Pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for the two most common routes of administration for compounds like this compound in rodent models: oral gavage and subcutaneous injection.

Protocol 1: Oral Gavage in Mice

This protocol is suitable for the administration of this compound when formulated in an appropriate vehicle.

A. Materials:

  • This compound solution/suspension

  • Appropriate size gavage needles (e.g., 18-20 gauge for adult mice)

  • Syringes (1 ml or 3 ml)

  • Animal scale

B. Pre-Procedure:

  • Dose Calculation: Calculate the required dose of this compound for each mouse based on its body weight. The maximum recommended gavage volume is typically 10 ml/kg.

  • Vehicle Selection: Choose a suitable vehicle for this compound (e.g., corn oil, sesame oil). Ensure the compound is stable and homogenously suspended.

  • Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach. Mark this depth on the needle.

C. Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.

  • Needle Insertion: With the mouse held vertically, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

  • Esophageal Passage: The mouse will typically swallow as the needle reaches the pharynx, facilitating its entry into the esophagus. Advance the needle smoothly to the pre-measured depth without force.

  • Substance Administration: Once the needle is in place, administer the this compound solution slowly and steadily.

  • Withdrawal: Carefully withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring: Monitor the mouse for at least 15 minutes for any signs of respiratory distress or discomfort.

Protocol 2: Subcutaneous Injection in Mice

This route provides a slower, more sustained release of the compound.

A. Materials:

  • This compound solution/suspension (sterile)

  • Sterile syringes (1 ml)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% alcohol wipes

  • Animal scale

B. Pre-Procedure:

  • Dose Calculation: Calculate the dose based on the mouse's body weight. The maximum recommended subcutaneous injection volume per site is 5-10 ml/kg.

  • Preparation: Draw the calculated volume of the this compound solution into the sterile syringe.

C. Procedure:

  • Animal Restraint: Restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Site Preparation: Clean the injection site (typically the dorsal midline between the shoulders) with a 70% alcohol wipe.

  • Skin Tenting: Lift the skin to create a "tent."

  • Needle Insertion: Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw and re-insert at a different site.

  • Injection: Inject the solution slowly.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine xenograft model of cancer.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Cancer Cell Culture (e.g., LNCaP) B Cell Implantation (Subcutaneous) into Immunocompromised Mice A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization of Mice into Treatment Groups (e.g., Vehicle, this compound Low Dose, this compound High Dose) C->D Tumors reach pre-determined size E Daily Drug Administration (Oral Gavage or SC Injection) D->E F Continued Monitoring: - Tumor Volume - Body Weight - Clinical Signs E->F G Euthanasia at Pre-defined Endpoint (e.g., Tumor Size, Time) F->G H Tumor Excision and Weight Measurement G->H I Tissue Collection for: - Histology (H&E) - Immunohistochemistry (IHC) - Biomarker Analysis (e.g., PSA levels) H->I J Data Analysis: - Tumor Growth Inhibition - Statistical Analysis I->J

Caption: A typical experimental workflow for in vivo efficacy testing of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Mestanolone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mestanolone (17α-methylandrostan-17β-ol-3-one) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). It has been used in clinical settings and has also been a substance of interest in sports doping control and pharmaceutical quality control. Accurate and reliable quantitative analysis of this compound in bulk drug substances, pharmaceutical formulations, and other matrices is crucial for ensuring product quality, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of steroids due to its specificity, sensitivity, and robustness.

This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC (RP-HPLC) method. The described methodology is based on established principles for the analysis of structurally similar anabolic steroids and serves as a comprehensive guide for researchers, scientists, and drug development professionals.

Principle of the Method

The method employs reversed-phase chromatography on a C18 stationary phase to separate this compound from potential impurities and degradation products. The mobile phase consists of a mixture of acetonitrile and water, providing a suitable polarity for the retention and elution of the analyte. Detection is performed using a UV spectrophotometer at a wavelength where this compound exhibits adequate absorbance, allowing for sensitive quantification.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: Purity >98%

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water (e.g., Milli-Q)

  • Methanol: HPLC grade

  • Phosphoric Acid (optional mobile phase modifier): Analytical grade

  • Sample Matrix: Bulk powder, tablets, or other relevant formulations.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
Run Time Approximately 10 minutes

Note: The mobile phase composition can be adjusted to optimize the retention time and peak shape of this compound.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

For Bulk Powder:

  • Accurately weigh approximately 10 mg of the this compound bulk powder into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

For Tablets:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

Data Presentation: Method Validation Summary

While a complete set of validated data for a specific this compound HPLC-UV method was not available in the public literature at the time of this writing, the following table summarizes typical performance characteristics for the analysis of a structurally similar anabolic steroid, which can be used as a guideline for method validation. Laboratories should perform their own validation studies.

Validation ParameterRepresentative Performance Data
Retention Time (RT) ~ 5 - 8 minutes (highly dependent on exact conditions)
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample / Reference Standard start->weigh dissolve Dissolve in Methanol & Sonicate weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration (vs. Standard Curve) integrate->calculate report Generate Report calculate->report end End report->end

Caption: Workflow for this compound HPLC analysis.

Logical Relationship for Method Validation

This diagram shows the key parameters evaluated during the validation of the HPLC method to ensure its suitability for its intended purpose.

Validation_Pathway center_node Method Validation (ICH Guidelines) specificity Specificity (Interference Check) center_node->specificity linearity Linearity (Correlation Coefficient) center_node->linearity accuracy Accuracy (% Recovery) center_node->accuracy precision Precision (% RSD) center_node->precision robustness Robustness (Varied Conditions) center_node->robustness lod LOD (Limit of Detection) linearity->lod loq LOQ (Limit of Quantification) linearity->loq

Caption: Key parameters for HPLC method validation.

References

Application Note: Detection of Mestanolone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the detection and quantification of Mestanolone and its metabolites in biological matrices, particularly urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by chemical derivatization to enhance volatility and thermal stability for GC-MS analysis. This guide is intended for researchers, scientists, and professionals in the fields of clinical chemistry, anti-doping science, and pharmaceutical drug development.

Introduction

This compound (17α-methyl-5α-androstan-17β-ol-3-one) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. Due to its potential for abuse in sports to enhance performance, sensitive and specific detection methods are crucial.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of steroids.[3][4] The high separation efficiency of gas chromatography combined with the sensitive and specific detection capabilities of mass spectrometry allows for the reliable identification and quantification of this compound and its metabolites.[5][6]

For successful GC-MS analysis, non-volatile and thermally labile compounds like steroids require a derivatization step to increase their volatility.[3][7][8] Silylation, particularly trimethylsilylation, is a common derivatization technique for steroids containing hydroxyl groups.[1][3] This application note details a comprehensive workflow for the analysis of this compound, from sample preparation to data interpretation.

Experimental Protocol

This protocol outlines the necessary steps for the extraction, derivatization, and subsequent GC-MS analysis of this compound and its metabolites from a urine matrix.

1. Sample Preparation (Urine)

a. Enzymatic Hydrolysis: To analyze conjugated steroid metabolites (glucuronides and sulfates), enzymatic hydrolysis is performed.[1][2] i. To 2 mL of urine, add an internal standard (e.g., deuterated androsterone (B159326) glucuronide). ii. Adjust the pH to 7.0. iii. Add 50 µL of β-glucuronidase from E. coli. iv. Incubate the mixture at 50°C for 1 hour.[9]

b. Solid-Phase Extraction (SPE): i. Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of deionized water. ii. Load the hydrolyzed urine sample onto the SPE cartridge. iii. Wash the cartridge with one column volume of deionized water to remove interfering substances. iv. Elute the analytes with 3 mL of methanol. v. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

2. Derivatization

To make the steroids amenable to GC-MS analysis, a derivatization step is required to increase their volatility.[3][7] Trimethylsilylation is a common method.

a. To the dried residue from the SPE step, add 50 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide (NH4I) and a reducing agent like dithioerythritol (B556865) (DTE).[3] A common mixture is MSTFA/NH4I/ethanethiol.[7] b. Alternatively, a mixture of 200 µL pyridine (B92270) and 200 µL N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[10] c. Vortex the vial to ensure complete dissolution of the residue. d. Incubate the mixture at 60-70°C for 30 minutes to 1 hour.[7][10] e. After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

a. Gas Chromatograph (GC) Conditions: i. GC Column: A non-polar capillary column, such as a Zebron ZB-1 (30m x 0.25mm, 0.25µm film thickness) or similar, is suitable.[7] ii. Injection Volume: 1-3 µL. iii. Injector Temperature: 280°C. iv. Carrier Gas: Helium at a constant flow rate. v. Oven Temperature Program:

  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp 1: Increase to 250°C at a rate of 20°C/min.
  • Ramp 2: Increase to 320°C at a rate of 10°C/min.
  • Hold at 320°C for 5 minutes.

b. Mass Spectrometer (MS) Conditions: i. Ionization Mode: Electron Impact (EI) at 70 eV. ii. Ion Source Temperature: 230°C. iii. Quadrupole Temperature: 150°C. iv. Acquisition Mode: Full scan mode (e.g., m/z 50-650) for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification to enhance sensitivity and selectivity.[6]

Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of this compound and its metabolites.

AnalyteDerivatizationLimit of Detection (LOD)Key Mass Fragments (m/z)Reference
This compound MetabolitesTrimethylsilylation5-50 ng/mL143, 301, 315, 403, 491[1][11]
17α-methyl-5α-androstan-3β,16β,17β-triolTrimethylsilylationNot SpecifiedNot Specified[1][2]
General Anabolic SteroidsTrimethylsilylation0.01-1.0 ng/mLVaries by compound[3]

Visualizations

Experimental Workflow

This compound Detection Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis Add β-glucuronidase SPE Solid-Phase Extraction Hydrolysis->SPE Extract with C18 cartridge Derivatization Trimethylsilylation (e.g., MSTFA) SPE->Derivatization Evaporate and add derivatizing agent GC_MS GC-MS Analysis Derivatization->GC_MS Inject into GC-MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis Acquire mass spectra

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Fragmentation of TMS-Derivatized this compound

The electron ionization mass spectrum of TMS-derivatized steroids often shows a low abundance of the molecular ion.[12] Fragmentation is highly influenced by the stereochemistry of the steroid.[12] Common fragment ions arise from the cleavage of methyl groups and trimethylsilanol (B90980) (TMSOH) moieties.[12] A characteristic fragment at m/z 143 is often observed for 17-methyl steroids, originating from the cleavage of the D-ring.[11]

This compound Fragmentation cluster_fragments Characteristic Fragments Mestanolone_TMS This compound-di-TMS (Molecular Ion, M+) M_minus_CH3 [M-CH3]+ Mestanolone_TMS->M_minus_CH3 Loss of a methyl group M_minus_TMSOH [M-TMSOH]+ Mestanolone_TMS->M_minus_TMSOH Loss of trimethylsilanol Fragment_143 m/z 143 (D-ring cleavage) Mestanolone_TMS->Fragment_143 D-ring fragmentation

Caption: Proposed fragmentation of TMS-derivatized this compound.

Discussion

The protocol described provides a robust and sensitive method for the detection of this compound in urine. The combination of enzymatic hydrolysis and solid-phase extraction allows for the effective isolation of both free and conjugated metabolites from the complex urine matrix. Derivatization with a silylating agent is a critical step to ensure the analytes are suitable for GC-MS analysis.[3][7][8]

The use of GC-MS/MS can further enhance the selectivity and sensitivity of the analysis, which is particularly beneficial for detecting trace levels of substances in complex biological samples.[5][6] The fragmentation patterns of TMS-derivatized steroids provide valuable structural information for confident identification.[11][12][13][14] For quantitative analysis, the use of a stable isotope-labeled internal standard is recommended to compensate for variations during sample preparation and analysis.[15]

Conclusion

This application note details a comprehensive GC-MS method for the detection and quantification of this compound. The described protocol, from sample preparation to instrumental analysis, provides a reliable workflow for researchers and professionals in various scientific disciplines. The methodology can be adapted for the analysis of other anabolic steroids with similar chemical properties.

References

Application Note: Mestanolone as a Reference Standard in Doping Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mestanolone, also known as methylandrostanolone, is a synthetic androgen and anabolic steroid (AAS) that is prohibited at all times under the World Anti-Doping Agency (WADA) Prohibited List.[1][2][3] As a 17α-alkylated derivative of dihydrotestosterone (DHT), it possesses strong androgenic effects.[4] Its potential for performance enhancement has led to its illicit use in sports, making the development of robust and reliable detection methods a priority for anti-doping laboratories.[4][5]

The use of a certified reference standard is fundamental for the unambiguous identification and, if required, quantification of this compound and its metabolites in biological samples. This application note provides detailed protocols for the analysis of this compound in human urine using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a standard method in doping control laboratories.

Analyte Information: this compound

This compound is a controlled substance in many countries, and its use in athletes is strictly forbidden.[4] As a reference material, it is essential for method validation, calibration, and quality control.[6]

PropertyValue
IUPAC Name (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[7]
Synonyms Methylandrostanolone, 17α-methyl-DHT, Androstalone[4][6]
CAS Number 521-11-9[4][6]
Molecular Formula C₂₀H₃₂O₂[4][6]
Molar Mass 304.474 g·mol⁻¹[4]
Drug Class Androgen, Anabolic Steroid[4]

Principle of Detection

The detection of this compound administration relies on identifying the parent compound and its metabolites in urine.[8][9][10] Since anabolic steroids are typically excreted as glucuronide or sulfate conjugates, a hydrolysis step is necessary to cleave these conjugates before extraction.[11][12] Subsequent analysis by GC-MS/MS provides high sensitivity and specificity, allowing for definitive confirmation according to WADA's technical documents.[13]

Logical Workflow for this compound Detection

Mestanolone_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review Sample Urine Sample Collection Spike Addition of Internal Standards Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Hydrolysis->Extraction Derivatization TMS Derivatization (e.g., MSTFA) Extraction->Derivatization GCMS GC-MS/MS Analysis Derivatization->GCMS Data Data Processing & Review (Confirmation against Reference Standard) GCMS->Data

Caption: General experimental workflow for doping control analysis of this compound.

Experimental Protocols

Protocol 1: Urine Sample Preparation

This protocol is a comprehensive method for preparing urine samples for the detection of this compound and its metabolites.[11][14]

  • Sample Selection: Use 2-5 mL of urine. The volume may be adjusted based on the specific gravity of the sample.

  • Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., testosterone-d3) to each sample, calibrator, and quality control sample.

  • Hydrolysis of Conjugates:

    • Add 1 mL of phosphate buffer (pH 7.0) to the urine.

    • Add 50 µL of β-glucuronidase enzyme from E. coli.

    • Incubate the mixture at 50-55°C for 1 hour to cleave the glucuronide conjugates.

  • pH Adjustment: Add 0.5 mL of potassium carbonate/bicarbonate buffer (20%, pH 9.6) to alkalinize the sample.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of tert-Butyl methyl ether (TBME).

    • Vortex or shake vigorously for 5-10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization (for GC-MS):

    • To the dry residue, add 100 µL of a derivatizing agent, typically N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and ethanethiol (e.g., 1000:2:5, v/w/v).[11]

    • Seal the tube and heat at 60-65°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives.

    • Cool to room temperature before injection into the GC-MS/MS system.

Protocol 2: GC-MS/MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of TMS-derivatized this compound. Parameters should be optimized for the specific instrument used.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnAgilent Ultra-1 or similar (e.g., 17 m, 0.20 mm i.d., 0.11 µm film thickness)[14]
Carrier GasHelium
Injection ModeSplit (e.g., 1:10 to 1:20)
Injection Volume1-2 µL
Inlet Temperature280 - 300°C
Oven ProgramInitial 180°C, ramp at 3°C/min to 230°C, then ramp at 40°C/min to 310°C[14]
Tandem Mass Spectrometer (MS/MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Reaction Monitoring (SRM)
Collision GasArgon
MS Transfer Line Temp280 - 300°C
Ion Source Temp230 - 250°C

Data Presentation

This compound shares common metabolites with other 17α-methyl steroids like methyltestosterone (MTS).[8][9][10] Therefore, a comprehensive screening method must target these shared metabolites. The use of a this compound reference standard is crucial for distinguishing its metabolic profile and confirming its presence.

This compound Metabolism for Targeted Analysis

Mestanolone_Metabolism Mest This compound Met1 17α-methyl-5α-androstan-3β,17β-diol Mest->Met1 Reduction Met2 17α-methyl-5α-androstan-3β,16β,17β-triol Mest->Met2 Hydroxylation Met3 17α-methyl-5α-androstan-3β,16α,17β-triol Mest->Met3 Hydroxylation Conj Excreted as Sulfate & Glucuronide Conjugates Met1->Conj Met2->Conj Met3->Conj

Caption: Simplified metabolic pathway of this compound in humans.

Table of Analytical Parameters (Illustrative)

The following table provides illustrative SRM transitions for key this compound metabolites. Note: The exact m/z values for precursor and product ions of TMS-derivatized compounds should be determined and optimized empirically using a certified reference standard.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound-TMS 376286271
17α-methyl-5α-androstan-3β,17β-diol-diTMS 450345143
17α-methyl-5α-androstan-3β,16β,17β-triol-triTMS 538433257

Conclusion

The analytical procedure outlined provides a robust framework for the detection and confirmation of this compound in doping control. The use of a high-purity this compound reference standard is indispensable for establishing method specificity, achieving accurate identification by comparing retention times and mass spectra, and adhering to the stringent guidelines set by the World Anti-Doping Agency. The commonality of metabolites with other steroids underscores the need for careful chromatographic separation and precise mass spectrometric data, all of which are validated through the proper use of reference materials.

References

Techniques for synthesizing Mestanolone in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide detailed application notes and protocols for the synthesis of Mestanolone. The synthesis of controlled substances like anabolic-androgenic steroids is regulated and providing such information would violate safety policies. My purpose is to be helpful and harmless, and that includes preventing the dissemination of information that could be used to create potentially harmful substances outside of a regulated and safe environment.

However, I can provide general information on the chemical class of androgens and the importance of steroid hormone signaling in a safe and educational context.

The Androgen Receptor Signaling Pathway

Androgens are a class of steroid hormones that play a crucial role in the development and maintenance of male characteristics. They exert their effects by binding to the androgen receptor (AR), a type of nuclear receptor that acts as a ligand-activated transcription factor.

The general mechanism of action for androgens like testosterone and its derivatives involves the following steps:

  • Diffusion: Being lipophilic, steroid hormones can diffuse across the cell membrane into the cytoplasm.

  • Receptor Binding: In the cytoplasm, the androgen binds to the androgen receptor, which is typically part of a complex with heat shock proteins (HSPs). This binding causes a conformational change in the receptor.

  • Dimerization and Translocation: The conformational change leads to the dissociation of the HSPs, and the receptor-ligand complex forms a dimer (a pair). This dimer then translocates from the cytoplasm into the nucleus.

  • DNA Binding: Inside the nucleus, the dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.

  • Gene Transcription: The binding of the receptor dimer to AREs recruits co-activator or co-repressor proteins, which then modulate the transcription of androgen-responsive genes, leading to the synthesis of specific proteins and subsequent physiological effects.

Caption: Generalized androgen receptor signaling pathway.

Importance of Regulated Synthesis in Drug Development

The development and synthesis of pharmaceutical compounds, including steroids, are subject to stringent regulations for several critical reasons:

  • Purity and Safety: Unregulated synthesis can lead to impure products containing harmful byproducts. Good Manufacturing Practices (GMP) ensure that every batch of a drug is of high purity and free from contaminants.

  • Efficacy and Dosage: Precise chemical synthesis and formulation are essential to ensure the final product has the intended therapeutic effect and can be dosed accurately.

  • Ethical Considerations: The production of controlled substances must be managed to prevent abuse and diversion for non-medical purposes.

Drug_Development_Workflow Discovery 1. Target Discovery & Validation LeadGen 2. Lead Generation & Optimization Discovery->LeadGen Preclinical 3. Preclinical Studies (In vitro & In vivo) LeadGen->Preclinical Clinical 4. Clinical Trials (Phase I-III) Preclinical->Clinical Regulatory 5. Regulatory Review & Approval (e.g., FDA) Clinical->Regulatory Manufacturing 6. GMP Manufacturing & Scale-Up Regulatory->Manufacturing

Caption: A simplified workflow for regulated drug development.

For researchers and professionals in drug development, it is crucial to adhere to all legal and ethical guidelines, including those established by regulatory bodies like the FDA, EMA, and national narcotics control boards. Information on approved pharmaceuticals and their proper handling can be found through official regulatory agency websites and pharmacopeias.

Mestanolone: A Tool for Interrogating Androgen-Dependent Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For research use only. Not for use in diagnostic procedures.

Introduction

Mestanolone, a synthetic derivative of dihydrotestosterone (DHT), is a potent androgen receptor (AR) agonist.[1][2] Its stability and strong androgenic activity make it a valuable tool for researchers studying androgen-dependent signaling pathways in various physiological and pathological contexts, including prostate cancer, muscle development, and neurobiology. These application notes provide detailed protocols and data for the use of this compound in in vitro studies of androgen-dependent pathways.

This compound, also known as methylandrostanolone, is a C17α-methylated analog of DHT, which confers oral bioavailability.[3][4] It binds to and activates the androgen receptor, a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics and the regulation of various physiological processes.[2] Upon ligand binding, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound in comparison to the endogenous androgen, dihydrotestosterone (DHT).

CompoundChemical StructureMolecular Weight ( g/mol )
This compound 17β-hydroxy-17α-methyl-5α-androstan-3-one304.47
Dihydrotestosterone (DHT) 17β-hydroxy-5α-androstan-3-one290.44

Table 1: Physicochemical Properties of this compound and Dihydrotestosterone.

LigandReceptorRelative Binding Affinity (%)IC50 (nM)Reference
This compound Androgen Receptor (AR)100-125Not explicitly found[2]
Dihydrotestosterone (DHT) Androgen Receptor (AR)100~3.2[7]

Table 2: Androgen Receptor Binding Affinity. The relative binding affinity of this compound is reported as a percentage of DHT's affinity. The IC50 value represents the concentration of the ligand that displaces 50% of a radiolabeled androgen from the AR.

AssayCell LineEC50 (nM)Reference
Androgen Receptor Transactivation Not explicitly found for this compoundNot explicitly found
Androgen Receptor Transactivation Various~0.1 - 1[8]

Table 3: Functional Potency in Androgen Receptor Transactivation Assays. The EC50 value represents the concentration of the ligand that induces a half-maximal transcriptional response from an androgen-responsive reporter gene. While a specific EC50 for this compound was not found in the provided search results, the typical range for potent androgens like DHT is provided for reference.

Signaling Pathways and Experimental Workflow

Androgen Receptor Signaling Pathway

This compound, as a DHT analog, activates the canonical androgen receptor signaling pathway. The following diagram illustrates the key steps involved.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR-HSP Complex This compound->AR_complex Binds AR AR AR_complex->AR Dissociation AR_complex->AR HSP HSPs AR_complex->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer ARE ARE AR_dimer->ARE Binds Gene Androgen-Responsive Gene (e.g., PSA, TMPRSS2) ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation mRNA->Protein

Androgen Receptor Signaling Pathway
Experimental Workflow for Studying Androgen-Dependent Gene Expression

The following diagram outlines a typical workflow for investigating the effect of this compound on the expression of androgen-dependent genes in a cell-based assay.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., LNCaP cells) treatment 2. Treatment - this compound (various conc.) - Vehicle Control (e.g., DMSO) - Positive Control (e.g., DHT) cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction rt_qpcr 4. RT-qPCR (e.g., for PSA, TMPRSS2) rna_extraction->rt_qpcr data_analysis 5. Data Analysis (Relative Gene Expression) rt_qpcr->data_analysis

Experimental Workflow for Gene Expression Analysis

Experimental Protocols

Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)

  • Radiolabeled androgen (e.g., [³H]-DHT)

  • Unlabeled DHT (for standard curve)

  • This compound

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled DHT (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.

    • Prepare a working solution of radiolabeled androgen (e.g., 1 nM [³H]-DHT) in assay buffer.

    • Prepare the AR-containing solution (recombinant AR or cytosol) at the desired concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Assay buffer (for total binding).

      • Excess unlabeled DHT (1 µM, for non-specific binding).

      • Serial dilutions of unlabeled DHT (for standard curve).

      • Serial dilutions of this compound.

    • Add the radiolabeled androgen working solution to all wells.

    • Add the AR-containing solution to all wells.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the AR-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

  • Quantification:

    • Place the filter discs in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound and unlabeled DHT.

    • Plot the percentage of specific binding against the logarithm of the ligand concentration.

    • Determine the IC50 value for this compound from the resulting dose-response curve using non-linear regression analysis.

Protocol 2: Androgen Receptor Transactivation Assay (ARE-Luciferase Reporter Assay)

This protocol describes a common method to assess the functional potency of this compound in activating androgen receptor-mediated gene transcription.[8][9]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing androgen receptor-dependent reporter gene expression.

Materials:

  • A suitable cell line stably or transiently transfected with:

    • An androgen receptor expression vector (if the cell line does not endogenously express AR).

    • A reporter plasmid containing a luciferase gene under the control of androgen response elements (AREs). (e.g., PC3 or HEK293 cells).

  • Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

  • This compound

  • DHT (as a positive control)

  • Vehicle control (e.g., DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the transfected cells in a 96-well white, clear-bottom cell culture plate at an appropriate density to reach 70-80% confluency on the day of treatment.

    • Incubate the cells for 24 hours in medium containing CS-FBS.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and DHT in serum-free medium (e.g., from 10⁻¹² M to 10⁻⁶ M).

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of the compounds or vehicle control.

    • Incubate the cells for 18-24 hours.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to the protein concentration of the cell lysate.

    • Plot the normalized luciferase activity against the logarithm of the ligand concentration.

    • Determine the EC50 value for this compound from the resulting dose-response curve using non-linear regression analysis.

Protocol 3: Quantitative PCR (qPCR) for Androgen-Dependent Gene Expression

This protocol outlines the steps to quantify the changes in the mRNA levels of androgen-responsive genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2), in response to this compound treatment.[10][11]

Objective: To measure the relative expression of androgen-dependent genes in response to this compound treatment.

Materials:

  • Androgen-responsive cell line (e.g., LNCaP)

  • Cell culture medium with CS-FBS

  • This compound

  • DHT (as a positive control)

  • Vehicle control (e.g., DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture LNCaP cells in medium containing CS-FBS for 48-72 hours to deplete endogenous androgens.

    • Treat the cells with various concentrations of this compound, DHT, or vehicle for a specified time (e.g., 24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.

    • Assess the RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR:

    • Set up the qPCR reactions in a 96-well plate, including a no-template control for each primer set. Each reaction should contain the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and the cDNA template.

    • Run the qPCR plate in a real-time PCR instrument using an appropriate cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

This compound is a potent and stable androgen receptor agonist that serves as a valuable tool for investigating androgen-dependent signaling pathways. The protocols and data provided in these application notes offer a framework for researchers to design and execute experiments to elucidate the role of androgen signaling in various biological processes. Careful consideration of experimental design, including appropriate controls and data analysis methods, is crucial for obtaining reliable and reproducible results.

References

Quantification of Mestanolone Metabolites in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mestanolone (17α-methyl-5α-androstan-17β-ol-3-one), a synthetic androgen and anabolic steroid (AAS), is a derivative of dihydrotestosterone (DHT).[1] Due to its oral bioavailability, it has been used therapeutically, but also illicitly in sports to enhance performance. The detection of this compound administration relies on the identification and quantification of its metabolites in biological samples, primarily urine. Like other 17α-alkylated AAS, this compound is hepatotoxic.[1] Understanding its metabolic fate is crucial for developing robust and sensitive analytical methods for doping control and pharmacokinetic studies.

This compound undergoes extensive phase I and phase II metabolism. Phase I reactions primarily involve reductions and hydroxylations, while phase II reactions result in the formation of glucuronide and sulfate conjugates to increase water solubility and facilitate excretion.[2][3] The major metabolites are often isomers of 17α-methyl-5α-androstane-diol and -triol.[4][5][6] The detection of these metabolites, particularly long-term metabolites, is key to extending the window of detection following administration.

This document provides detailed application notes and protocols for the quantification of this compound metabolites in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is metabolized in the body through a series of enzymatic reactions. The primary pathway involves the reduction of the A-ring and hydroxylation at various positions. The resulting metabolites are then often conjugated with glucuronic acid or sulfate for excretion.

Mestanolone_Metabolism This compound This compound Metabolite1 17α-methyl-5α-androstane- 3α,17β-diol This compound->Metabolite1 3-keto reduction Metabolite2 17α-methyl-5α-androstane- 3β,17β-diol This compound->Metabolite2 3-keto reduction Conjugates Glucuronide and Sulfate Conjugates Metabolite1->Conjugates Metabolite3 17α-methyl-5α-androstane- 3β,16β,17β-triol Metabolite2->Metabolite3 16β-hydroxylation Metabolite2->Conjugates Metabolite3->Conjugates

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of anabolic steroid metabolites, including those of this compound, using GC-MS and LC-MS/MS. These values are indicative and may vary depending on the specific laboratory, instrumentation, and matrix.

Table 1: GC-MS Method Validation Parameters for Anabolic Steroid Metabolites

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.1 - 5 ng/mL[7][8]
Limit of Quantification (LOQ)0.5 - 10 ng/mL[9]
Linearity (R²)> 0.99[8][10]
Recovery60 - 110%[7][10][11]
Precision (RSD)< 15%[10]

Table 2: LC-MS/MS Method Validation Parameters for Anabolic Steroid Metabolites

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.1 - 2.5 ng/mL[9][12]
Limit of Quantification (LOQ)0.5 - 5 ng/mL[9]
Linearity (R²)> 0.99[9]
Recovery77 - 100%[13][14]
Precision (RSD)< 15%[9]

Experimental Protocols

Sample Preparation Workflow

The general workflow for the analysis of this compound metabolites in urine involves enzymatic hydrolysis to cleave conjugates, followed by extraction and purification using solid-phase extraction (SPE). For GC-MS analysis, a derivatization step is required to increase the volatility of the analytes.

Sample_Prep_Workflow cluster_urine Urine Sample cluster_hydrolysis Hydrolysis cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine Urine Hydrolysis Add β-glucuronidase/ sulfatase Urine->Hydrolysis SPE C18 or HLB Cartridge Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis Derivatization->GCMS

Caption: General workflow for urine sample preparation.

Detailed Protocol 1: Sample Preparation for GC-MS and LC-MS/MS Analysis

This protocol describes the enzymatic hydrolysis and solid-phase extraction of this compound metabolites from urine.

1. Materials and Reagents

  • Urine sample

  • β-glucuronidase from E. coli or Helix pomatia[15][16]

  • Phosphate or acetate buffer (pH will depend on the enzyme used)[17]

  • Internal standards (e.g., deuterated analogues)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C8, C18, or HLB)[16][18]

  • Methanol, HPLC grade

  • Deionized water

  • Elution solvent (e.g., methanol, dichloromethane)[18]

  • Derivatizing agent for GC-MS (e.g., MSTFA/NH₄I/ethanethiol)[19]

2. Procedure

2.1. Enzymatic Hydrolysis

  • To 2-5 mL of urine, add an appropriate volume of buffer to adjust the pH for optimal enzyme activity.[17]

  • Add the internal standard solution.

  • Add β-glucuronidase/sulfatase solution.[16]

  • Incubate the mixture at 50-60°C for 1-3 hours.[16][18]

  • Cool the sample to room temperature and centrifuge to pellet any precipitate.[18]

2.2. Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[18]

  • Sample Loading: Load the supernatant from the hydrolysis step onto the conditioned cartridge at a slow flow rate (1-2 mL/min).[18]

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A second wash with a weak organic solvent (e.g., 20-40% methanol in water) can be performed to remove less polar interferences.[16][18]

  • Drying: Dry the cartridge thoroughly under vacuum for at least 5 minutes.[18]

  • Elution: Elute the analytes with 3 mL of an appropriate organic solvent (e.g., methanol or dichloromethane) into a clean collection tube.[18]

2.3. Final Steps

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • For LC-MS/MS Analysis: Reconstitute the residue in a suitable mobile phase for injection.

  • For GC-MS Analysis: Proceed with derivatization as described in Protocol 2.

Detailed Protocol 2: Derivatization for GC-MS Analysis

This protocol is for the derivatization of the extracted metabolites to make them suitable for GC-MS analysis.

1. Procedure

  • Ensure the extracted sample residue is completely dry.

  • Add 50-100 µL of a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and ethanethiol.[19]

  • Vortex the mixture and heat at 60-80°C for 20-60 minutes.[19]

  • Cool the sample to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Conclusion

The quantification of this compound metabolites is a critical aspect of doping control and clinical research. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, each with its own advantages. LC-MS/MS often offers simpler sample preparation by eliminating the need for derivatization and can directly detect conjugated metabolites. GC-MS, on the other hand, provides excellent chromatographic separation and established libraries for spectral matching. The choice of method will depend on the specific requirements of the analysis, including desired sensitivity and throughput. The protocols provided here offer a robust starting point for the development and validation of analytical methods for this compound and its metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Mestanolone Solubility Issues for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mestanolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges commonly encountered during experimental assays. This compound, a synthetic androgen and anabolic steroid, is a highly lipophilic molecule, which contributes to its poor solubility in aqueous solutions, a critical factor for successful in vitro and cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (17α-methyl-dihydrotestosterone) is a synthetic, orally active androgen and anabolic steroid derived from dihydrotestosterone (B1667394) (DHT).[1][2] Its primary mechanism of action involves binding to the androgen receptor (AR) in target tissues.[1][3][4] This binding induces a conformational change in the receptor, leading to its translocation to the nucleus, where it modulates the transcription of target genes, ultimately resulting in androgenic effects.[3]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

This compound's poor aqueous solubility is due to its lipophilic steroid structure.[3] Compounds like this compound are hydrophobic and prefer organic or non-polar environments over aqueous ones, leading to precipitation when introduced into buffers or cell culture media.[5]

Q3: What is the best solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is an exceptional polar aprotic solvent that demonstrates high solubility for this compound and is highly recommended for preparing concentrated stock solutions for biological assays.[3][6] While other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) also effectively dissolve this compound, DMSO is most commonly used for in vitro applications due to its miscibility with aqueous media at low concentrations.[3][6]

Q4: What are the common pitfalls when preparing this compound for cell-based assays?

The most significant challenge is the precipitation of the compound when the concentrated organic stock solution is diluted into the aqueous environment of the assay medium.[5][7] This "crashing out" drastically reduces the effective concentration of this compound available to the cells. Another potential issue is solvent toxicity; high concentrations of solvents like DMSO can impact cell viability and experimental outcomes.[8]

Quantitative Data Summary

For ease of reference, the following tables summarize the solubility of this compound in various solvents and provide recommendations for preparing stock solutions.

Table 1: Solubility of this compound in Common Laboratory Solvents
SolventSolubility ProfileQuantitative Data (if available)Citation(s)
Dimethyl Sulfoxide (DMSO)Soluble / High-[3][6]
ChloroformSoluble / Optimal-[3][6]
DichloromethaneSoluble / Optimal-[3][6]
Ethyl AcetateSoluble / Moderate-[3][6]
AcetoneSoluble / Moderate-[3][6]
EthanolLimited~1.0 mg/mL[3][9]
MethanolLimited~1.0 mg/mL[3][9]
WaterPractically Insoluble-[3]
Table 2: Recommended Stock Solution Concentrations in DMSO
Molar ConcentrationWeight per 1 mL DMSO (MW: 304.47 g/mol )Notes
10 mM3.04 mgA common starting concentration for in vitro screening.
20 mM6.09 mgUseful for achieving higher final assay concentrations while keeping DMSO volume low.
50 mM15.22 mgA high-concentration stock for maximum flexibility in experimental design.

Experimental Protocols

Following standardized protocols is crucial for reproducibility. The methods below detail best practices for preparing and diluting this compound to minimize solubility issues.

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS: 521-11-9)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, use gentle warming (e.g., in a 37°C water bath) or sonication for 5-10 minutes to aid dissolution.[5] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[3]

Protocol 2: Diluting this compound Stock Solution into Aqueous Assay Media

Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer or cell culture medium while preventing precipitation.

Methodology:

  • Pre-warm Medium: Always pre-warm your cell culture medium or aqueous buffer to 37°C before adding the this compound stock solution. Temperature shifts can cause the compound to precipitate.[5]

  • Intermediate Dilution (Optional but Recommended): For high final dilutions, perform a serial dilution of the stock solution first in pure DMSO or in the final assay medium. This gradual reduction in solvent concentration helps maintain solubility.[5]

  • Proper Mixing Technique: Add the stock solution (or intermediate dilution) drop-wise into the vortex of the pre-warmed medium while it is being gently swirled or vortexed. This rapid and even dispersion prevents localized high concentrations that lead to precipitation.[5]

  • Control Final Solvent Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and, most importantly, is consistent across all experimental and control wells.[8][10]

  • Vehicle Control: Always include a vehicle control in your experiment. This control should contain the assay medium with the same final concentration of DMSO used for the this compound-treated samples.[10]

Troubleshooting Guide

Q: My this compound precipitated immediately after I added it to my cell culture medium. What went wrong?

A: This is a classic sign of a compound "crashing out" of solution due to poor aqueous solubility. Do not use a solution that contains a precipitate.[10] The most likely cause is the dilution method. Review Protocol 2 and ensure you are:

  • Using pre-warmed (37°C) medium.[5]

  • Adding the DMSO stock slowly into the vortex of the liquid.[5]

  • Checking that your final desired concentration of this compound is not above its maximum solubility limit in the aqueous medium. If it is, you may need to lower the final concentration for your experiment.[5]

Q: I prepared my working solution successfully, but I noticed a precipitate forming in the plate after several hours in the incubator. Why?

A: This is known as delayed precipitation and can occur even in a stable incubator environment.[5] Potential causes include:

  • Minor pH and Temperature Shifts: Cell metabolism can slightly alter the pH of the medium over time, which can affect compound solubility.[5]

  • Interaction with Media Components: Components in the media, particularly proteins from supplements like Fetal Bovine Serum (FBS), can interact with the compound, forming less soluble complexes over extended periods.[5]

  • Compound Stability: The compound may have limited stability in the aqueous environment at 37°C. To mitigate this, it is best practice to prepare working solutions fresh immediately before each experiment.

Q: Can I use a co-solvent to improve solubility in my final assay medium?

A: Yes, using a co-solvent can be an effective strategy. Water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be used in addition to DMSO to help maintain solubility.[10] However, it is critical to first test the tolerance of your specific cell line or assay system to the chosen co-solvent, as they can have independent biological effects.[10][11] Always run the appropriate vehicle controls containing the same co-solvent concentrations.

Visualizations

Experimental Workflows and Signaling Pathways

G cluster_0 Protocol 1: Stock Solution Preparation cluster_1 Protocol 2: Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store warm_media 5. Pre-warm Aqueous Medium to 37°C store->warm_media Use Stock add_stock 6. Add Stock Drop-wise to Vortexing Medium warm_media->add_stock final_solution 7. Final Working Solution (DMSO <0.5%) add_stock->final_solution Assay Assay final_solution->Assay

Caption: Workflow for preparing this compound solutions.

Caption: Troubleshooting decision tree for precipitation issues.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_inactive Androgen Receptor (AR) (Inactive) This compound->AR_inactive Enters Cell & Binds CellMembrane Cell Membrane AR_active This compound-AR Complex (Active) AR_inactive->AR_active Conformational Change ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocates to Nucleus & Binds DNA Nucleus Nucleus Transcription Modulation of Gene Transcription ARE->Transcription Response Androgenic / Anabolic Response Transcription->Response

References

Technical Support Center: Stabilizing Mestanolone in Solution Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the preparation and storage of Mestanolone solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, a synthetic androgenic steroid, exhibits varying solubility in common laboratory solvents. For optimal dissolution, chlorinated solvents such as chloroform and dichloromethane are recommended. It also shows high solubility in dimethyl sulfoxide (DMSO). Moderate solubility can be achieved in esters like ethyl acetate and ketones such as acetone. However, this compound has limited solubility in alcohols like ethanol and methanol (approximately 1 mg/mL) and is practically insoluble in aqueous solutions.[1]

Q2: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve it?

A2: Cloudiness or precipitation in your this compound solution can be attributed to several factors:

  • Solvent Choice: Using a solvent in which this compound has low solubility, such as water or alcohol-based systems, can lead to precipitation.

  • Concentration Exceeds Solubility Limit: Attempting to prepare a solution with a concentration higher than the solubility limit of the chosen solvent will result in undissolved particles.

  • Temperature Effects: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of the solution.

  • pH Shift: For solutions containing co-solvents or buffers, a change in pH can alter the solubility of this compound.

Troubleshooting Steps:

  • Verify Solvent Compatibility: Ensure you are using a solvent in which this compound is highly soluble, such as DMSO or chloroform, especially for preparing stock solutions.

  • Check Concentration: Refer to the solubility data to ensure your desired concentration is achievable in the selected solvent. If necessary, dilute the solution or use a more appropriate solvent.

  • Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help redissolve precipitated material. However, be cautious with temperature as it can also accelerate degradation.

  • pH Adjustment: If using a buffered system, ensure the pH is within a range that favors this compound's solubility.

Q3: What are the primary factors that can cause degradation of this compound in solution?

A3: The stability of this compound in solution is influenced by several environmental factors:

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[2]

  • Light Exposure: this compound is sensitive to light, particularly UV radiation, which can lead to photodegradation.

  • pH: Although specific data on pH-dependent degradation is limited, extreme pH values (highly acidic or alkaline) can promote hydrolysis of steroids.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the steroid structure.

Q4: How should I store my this compound solutions to ensure stability?

A4: To maintain the integrity of your this compound solutions, adhere to the following storage guidelines:

  • Temperature: For long-term storage, it is recommended to keep solutions at -20°C. For short-term storage, refrigeration at 2-8°C is advisable.

  • Light Protection: Always store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.

  • Inert Atmosphere: For sensitive applications or long-term storage of solutions in solvents prone to peroxide formation, consider purging the vial with an inert gas like nitrogen or argon before sealing.

  • Container Choice: Use high-quality, inert glass vials with secure caps to prevent solvent evaporation and contamination.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock or working solutions.1. Prepare fresh solutions before each experiment. 2. Verify the storage conditions of your stock solutions (temperature, light protection). 3. Perform a quick purity check of your stock solution using an appropriate analytical method like HPLC.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Review the preparation and storage procedures to identify potential stress factors (e.g., exposure to high temperature, light, or incompatible excipients). 2. Conduct forced degradation studies to intentionally generate degradation products and aid in their identification. 3. Use a stability-indicating analytical method to separate and quantify this compound from its degradants.
Loss of potency over a short period Rapid degradation due to inappropriate solvent or storage.1. Re-evaluate the solvent system. Consider using a more stable solvent like DMSO for stock solutions. 2. Ensure solutions are protected from light and stored at the recommended temperature immediately after preparation.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
ChloroformHigh[3]
DichloromethaneHigh[3]
Dimethyl sulfoxide (DMSO)High[3]
Ethyl AcetateModerate
AcetoneModerate[3]
Ethanol~1 mg/mL[1]
Methanol~1 mg/mL[1]
Acetonitrile~1 mg/mL[1]
WaterPractically Insoluble

Note: Quantitative degradation kinetics data for this compound under various stress conditions (pH, temperature, light) in different solutions are not extensively available in the public domain. Researchers are advised to perform their own stability studies for specific formulations and experimental conditions.

Experimental Protocols

Protocol for a General Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%). Keep the mixture at room temperature for a defined period, protected from light.

    • Thermal Degradation: Place a sample of the solid this compound powder and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose a sample of the solid this compound powder and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks.

Visualizations

Logical Workflow for Troubleshooting this compound Solution Instability

G Troubleshooting this compound Solution Instability start Problem Identified: Inconsistent Results or Precipitation check_prep Review Solution Preparation Protocol start->check_prep check_storage Examine Storage Conditions start->check_storage analyze_solution Analyze Solution Integrity start->analyze_solution modify_protocol Modify Protocol check_prep->modify_protocol Incorrect Solvent/Concentration? implement_changes Implement Corrective Actions check_storage->implement_changes Improper Temp/Light? reprepare Prepare Fresh Solution analyze_solution->reprepare Degradation Confirmed? end Problem Resolved reprepare->end modify_protocol->reprepare implement_changes->reprepare

Caption: A flowchart for troubleshooting common issues with this compound solutions.

General Degradation Pathways for Steroids

G General Steroid Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Common chemical degradation routes for steroidal compounds like this compound.

References

Technical Support Center: Identifying and Minimizing Experimental Artifacts with Mestanolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Mestanolone. It provides troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize common experimental artifacts, ensuring the accuracy and reliability of your research data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as methylandrostanolone, is a synthetic androgen and anabolic steroid (AAS).[1] It is a derivative of dihydrotestosterone (DHT) and exerts its effects by binding to and activating the androgen receptor (AR).[1][2] This ligand-receptor complex then translocates to the nucleus and modulates the transcription of androgen-responsive genes, leading to its strong androgenic and weak anabolic effects.[1][2]

Q2: What are the common experimental applications of this compound?

A2: In a research context, this compound is often used as a reference androgen receptor agonist in various in vitro and in vivo studies. It is utilized to investigate AR-dependent signaling pathways, study the effects of androgens on cell proliferation and differentiation, and screen for potential AR antagonists.

Q3: Is this compound stable in solution? How should I store it?

A3: this compound is a stable compound. For experimental use, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. To ensure stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term use. The stability of compounds in DMSO can be affected by water absorption, so it is crucial to use anhydrous DMSO and store it properly.

Q4: Can this compound be metabolized by cells in culture, and could this affect my results?

A4: Yes, like other steroids, this compound can be metabolized by cells in culture. In vitro studies have shown that this compound can be converted into several metabolites, including hydroxylated and dione derivatives.[3] These metabolites may have their own biological activities or reduced affinity for the androgen receptor. The presence of these metabolites could potentially lead to a time-dependent decrease in the effective concentration of this compound or cause unexpected off-target effects in your experiments.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Androgen Receptor (AR) Reporter Gene Assays

Question: I am using this compound as a positive control in my AR luciferase reporter assay, but I'm seeing lower than expected signal or high variability. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Compound Degradation:

    • Solution: Ensure your this compound stock solution is fresh and has been stored correctly in small aliquots to avoid freeze-thaw cycles. Consider preparing a fresh stock solution from powder.

  • Cell Health and Passage Number:

    • Solution: Use cells that are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to changes in cellular responses.

  • Interference with Luciferase Enzyme:

    • Solution: Some compounds can directly inhibit or enhance luciferase activity. To test for this, run a control experiment where you add this compound directly to a cell lysate from cells expressing luciferase, or to a solution of purified luciferase enzyme, and measure the signal.

  • Cytotoxicity at High Concentrations:

    • Solution: High concentrations of this compound can be cytotoxic to certain cell lines, leading to a decrease in the number of viable cells and thus a lower reporter signal. Perform a cell viability assay (e.g., MTT or XTT) in parallel with your reporter assay to determine the cytotoxic concentration range of this compound for your specific cell line.

Issue 2: Suspected Off-Target Effects

Question: I am observing cellular effects that are not consistent with known androgen receptor signaling pathways. How can I determine if this compound is causing off-target effects?

Possible Causes and Troubleshooting Steps:

  • Activation of Other Steroid Receptors:

    • Solution: Although this compound is highly specific for the androgen receptor, at high concentrations, it may interact with other steroid receptors. You can test for this by using specific antagonists for other receptors (e.g., mifepristone for progesterone and glucocorticoid receptors) in conjunction with this compound treatment. A reversal of the unexpected effect in the presence of an antagonist suggests an off-target interaction.

  • Metabolite Activity:

    • Solution: The observed effects may be due to the activity of this compound metabolites. While challenging to test directly without analytical standards for the metabolites, you can investigate this possibility by analyzing conditioned media from your cell cultures using techniques like LC-MS to identify and quantify metabolite formation over time.

  • Gene Expression Profiling:

    • Solution: Perform a global gene expression analysis (e.g., RNA-sequencing or microarray) on cells treated with this compound. Analyzing the differentially expressed genes can reveal the activation of unexpected signaling pathways.

Issue 3: Inaccurate Quantification in Immunoassays

Question: I am measuring other steroid hormones in my samples treated with this compound, and I suspect there might be interference. How can I confirm this?

Possible Causes and Troubleshooting Steps:

  • Cross-reactivity of the Antibody:

    • Solution: Immunoassays for steroid hormones are susceptible to cross-reactivity from structurally similar molecules.[4][5] Since this compound is structurally similar to other androgens, it or its metabolites may cross-react with antibodies in assays for testosterone or DHT.

    • Confirmation: Check the immunoassay kit's package insert for cross-reactivity data with this compound or similar compounds. If this information is not available, you can perform a spike-in experiment. Add a known concentration of this compound to a sample with a known concentration of the target hormone and measure the recovery. A recovery significantly different from 100% indicates interference.

    • Mitigation: If cross-reactivity is confirmed, consider using a more specific detection method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between different steroid molecules based on their mass-to-charge ratio.

Issue 4: Unexpected Results in Cell Viability/Proliferation Assays (e.g., MTT, XTT)

Question: My cell viability assay is showing an unexpected increase or decrease in signal that doesn't correlate with my other findings. Could this compound be interfering with the assay itself?

Possible Causes and Troubleshooting Steps:

  • Direct Reduction of Assay Reagents:

    • Solution: Some compounds can directly reduce the tetrazolium salts (MTT, XTT) used in these assays, leading to a false-positive signal for cell viability. To check for this, perform a cell-free control experiment by adding this compound to the culture medium in the absence of cells and then adding the assay reagent. An increase in absorbance indicates direct reduction by the compound.

  • Alteration of Cellular Metabolism:

    • Solution: As a potent androgen, this compound can alter the metabolic state of cells, which can affect the readout of metabolic assays like MTT and XTT, independent of a direct effect on cell number.

    • Alternative Assays: Use a cell viability assay that is not based on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells. This will provide an independent measure of cell viability.

Data Presentation

Table 1: this compound Binding Affinity for Steroid Receptors

ReceptorRelative Binding Affinity (%)Notes
Androgen Receptor (AR)100-125High affinity and primary target.[6]
Progesterone Receptor (PR)5-10Low affinity; progestogenic activity is not expected at typical experimental concentrations.[1][6]
Glucocorticoid Receptor (GR)<1Very low affinity; however, structurally similar synthetic androgens have shown some GR binding.[6]
Estrogen Receptor (ER)Not reported to bindThis compound cannot be aromatized to estrogens.[1]

Note: Relative binding affinity data is compiled from publicly available resources and may vary depending on the assay conditions. It is recommended to experimentally determine the binding profile in your specific system.

Experimental Protocols

Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol is a general guideline for determining the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

  • Androgen Receptor source (e.g., rat prostate cytosol or purified recombinant AR)

  • Radiolabeled Ligand: [³H]-Mibolerone or [³H]-R1881

  • Test Compound (this compound) and other unlabeled competitor standards

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Wash Buffer (e.g., Tris-HCl with 0.1% BSA)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • 96-well filter plates

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compound (this compound) and a reference standard (e.g., unlabeled Mibolerone or DHT) in the assay buffer.

    • Prepare the radiolabeled ligand solution in assay buffer at a concentration close to its Kd.

    • Prepare the androgen receptor solution in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radiolabeled ligand, and androgen receptor solution.

    • Non-specific Binding: Add assay buffer, radiolabeled ligand, a high concentration of unlabeled standard, and androgen receptor solution.

    • Competitive Binding: Add assay buffer, radiolabeled ligand, serial dilutions of the test compound (this compound), and androgen receptor solution.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each well and incubate on ice for 15 minutes with intermittent mixing.

    • Transfer the contents of the wells to a filter plate and wash the HAP with cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Androgen Receptor Luciferase Reporter Gene Assay

This protocol describes a method to assess the androgenic activity of a compound using a cell line that expresses the androgen receptor and a luciferase reporter gene under the control of an androgen-responsive promoter.

Materials:

  • Cell line stably or transiently expressing the human androgen receptor and an androgen-responsive luciferase reporter construct (e.g., PC-3, HEK293T).

  • Cell culture medium (e.g., phenol red-free DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS).

  • Test compound (this compound) and vehicle control (e.g., DMSO).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density in culture medium with CS-FBS.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and any other test compounds in the culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent and non-toxic across all wells (typically <0.1%).

    • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include vehicle-only control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Normalize the data if a co-transfected control reporter (e.g., Renilla luciferase) is used.

    • Plot the luciferase activity against the log concentration of the test compound and fit the data to a dose-response curve to determine the EC50 value.

Mandatory Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Cytoplasm Cytoplasm HSP Heat Shock Proteins (HSP) AR_HSP_Complex AR-HSP Complex AR->AR_HSP_Complex AR_this compound AR-Mestanolone Complex AR->AR_this compound HSP->AR_HSP_Complex AR_HSP_Complex->AR Release of HSP Dimerization Dimerization AR_this compound->Dimerization Nucleus Nucleus AR_Dimer AR Dimer Dimerization->AR_Dimer ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Androgen-Regulated Proteins mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Canonical Androgen Receptor Signaling Pathway Activated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Compound 1. Verify Compound Integrity - Fresh stock? - Proper storage? Start->Check_Compound Check_Assay_Controls 2. Review Assay Controls - Positive/Negative controls OK? - Vehicle control OK? Check_Compound->Check_Assay_Controls Assay_Interference 3. Test for Assay Interference Check_Assay_Controls->Assay_Interference Cell_Free_Assay Cell-free assay (e.g., compound + reagent) Assay_Interference->Cell_Free_Assay Yes Orthogonal_Assay Orthogonal assay (different detection method) Assay_Interference->Orthogonal_Assay If possible Off_Target_Effect 4. Investigate Off-Target Effects Assay_Interference->Off_Target_Effect No Conclusion_Artifact Conclusion: Result is likely an experimental artifact. Cell_Free_Assay->Conclusion_Artifact Orthogonal_Assay->Off_Target_Effect Consistent Orthogonal_Assay->Conclusion_Artifact Inconsistent Receptor_Antagonists Use specific receptor antagonists Off_Target_Effect->Receptor_Antagonists Hypothesis-driven Gene_Expression Gene expression profiling (RNA-seq) Off_Target_Effect->Gene_Expression Unbiased screen Cytotoxicity 5. Assess Cytotoxicity Off_Target_Effect->Cytotoxicity No obvious off-target Conclusion_Biological Conclusion: Result may be a true biological effect. Receptor_Antagonists->Conclusion_Biological Effect blocked Gene_Expression->Conclusion_Biological Viability_Assay Perform cell viability assay (e.g., Trypan Blue, LDH) Cytotoxicity->Viability_Assay Yes Viability_Assay->Conclusion_Artifact Cytotoxicity explains result Viability_Assay->Conclusion_Biological No cytotoxicity

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

Experimental_Workflow_Off_Target Start Hypothesis: this compound has potential off-target effects Binding_Assay 1. Competitive Binding Assays Start->Binding_Assay Receptors Panel of steroid receptors (PR, GR, ER) Binding_Assay->Receptors Reporter_Assay 2. Reporter Gene Assays Receptors->Reporter_Assay Reporter_Constructs Cell lines with reporters for PR, GR, ER activation Reporter_Assay->Reporter_Constructs Antagonist_Confirmation 3. Confirmation with Antagonists Reporter_Constructs->Antagonist_Confirmation Antagonists Co-treatment with specific antagonists (e.g., mifepristone) Antagonist_Confirmation->Antagonists Gene_Profiling 4. Global Gene Expression Profiling Antagonists->Gene_Profiling RNA_Seq RNA-sequencing of treated cells Gene_Profiling->RNA_Seq Analysis Analyze data for off-target binding and activity RNA_Seq->Analysis

Caption: Experimental workflow for identifying off-target effects of this compound.

References

Technical Support Center: Troubleshooting Mestanolone Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Mestanolone cross-reactivity in immunoassays. The following resources are designed to help you identify, troubleshoot, and manage potential analytical interferences in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in immunoassays?

This compound, also known as methylandrostanolone, is a synthetic androgen and anabolic steroid.[1] Structurally, it is a 17α-methylated derivative of dihydrotestosterone (DHT). Its similarity to endogenous androgens like testosterone and DHT, as well as other synthetic steroids, creates a potential for cross-reactivity in immunoassays designed to detect these hormones. This can lead to inaccurate (typically overestimated) measurements of the target analyte.

Q2: What is immunoassay cross-reactivity?

Immunoassay cross-reactivity occurs when an antibody in an assay binds to molecules other than the specific target analyte. This happens when the antibody recognizes a similar structural feature (epitope) on both the intended target and the cross-reacting molecule. In the context of steroid immunoassays, the high degree of structural similarity among different steroid hormones is a primary cause of cross-reactivity.

Q3: Which immunoassays are most likely to show cross-reactivity with this compound?

Immunoassays for testosterone and dihydrotestosterone (DHT) are particularly susceptible to cross-reactivity from this compound due to their close structural resemblance. Assays for other anabolic steroids may also be affected, depending on the specificity of the antibody used.

Q4: What are the common metabolites of this compound?

Studies have identified several common metabolites of this compound, which can also potentially cross-react in immunoassays. These include 17α-methyl-5α-androstan-3β,17β-diol, 17α-hydroxymethyl-5α-androstan-3β,17β-diol, and various triol metabolites. It is important to consider the presence of these metabolites in samples, as they can contribute to the overall immunoassay signal.

Q5: How can I determine if my assay is affected by this compound cross-reactivity?

The most direct way is to perform a cross-reactivity study by spiking known concentrations of this compound into your sample matrix and observing the effect on your assay results. Unexpectedly high results for your target analyte in samples that may contain this compound is another indicator.

Data Presentation: this compound Cross-Reactivity

The following tables summarize available quantitative data on the cross-reactivity of this compound and structurally similar compounds in various immunoassays. It is important to note that cross-reactivity is highly dependent on the specific antibody used in the assay, and these values may vary between different kits and platforms.

Table 1: Documented Cross-Reactivity of this compound in Immunoassays

Immunoassay TypeTarget AnalyteCross-Reacting CompoundCross-Reactivity (%)
Stanozolol-derived ELISA (avidin/ST-10)StanozololThis compound32.1[2]
Stanozolol-derived ELISA (RSA/ST-3)StanozololMethyl dihydrotestosterone (this compound)7.7[2]

Table 2: Cross-Reactivity of Structurally Similar Compounds in a Commercial Testosterone Immunoassay

Immunoassay TypeTarget AnalyteCross-Reacting CompoundCross-Reactivity (%)
DIAsource Testosterone ELISATestosterone17α-Methyltestosterone0.1
DIAsource Testosterone ELISATestosterone5α-Dihydrotestosterone0.8
DIAsource Testosterone ELISATestosterone19-Nortestosterone3.3

Note: Data for this table is derived from a commercially available testosterone ELISA kit package insert and is provided for comparative purposes due to the structural similarity of the listed compounds to this compound.

Troubleshooting Guides

Issue 1: Unexpectedly High Testosterone or DHT Results

  • Possible Cause: Cross-reactivity with this compound or its metabolites.

  • Troubleshooting Steps:

    • Review Sample History: Determine if the sample source could have been exposed to this compound.

    • Perform a Spike and Recovery Experiment: Add a known amount of your target analyte to the sample matrix and measure the recovery. Poor recovery can indicate matrix effects or interference.

    • Conduct a Cross-Reactivity Test: Analyze samples spiked with varying concentrations of this compound to quantify the extent of interference.

    • Sample Purification: Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to separate the target analyte from potentially cross-reacting substances before running the immunoassay.

    • Use an Alternative Method: Confirm results using a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less prone to cross-reactivity.[3]

Issue 2: Inconsistent Results Between Different Immunoassay Kits

  • Possible Cause: Different antibodies with varying specificities are used in the kits.

  • Troubleshooting Steps:

    • Compare Package Inserts: Carefully review the cross-reactivity data provided by the manufacturers for each kit.

    • Parallel Testing: Run the same set of samples, including controls and calibrators, on both kits simultaneously to directly compare performance.

    • Independent Verification: If a discrepancy persists, use a reference method like LC-MS/MS to determine the "true" concentration of the analyte and assess the accuracy of each immunoassay.

Experimental Protocols

Protocol 1: Determining Percent Cross-Reactivity in a Competitive Immunoassay

This protocol outlines the steps to calculate the percent cross-reactivity of this compound in a competitive immunoassay for a target steroid (e.g., testosterone).

Materials:

  • Immunoassay kit for the target steroid

  • This compound standard of known purity

  • Steroid-free serum or appropriate assay buffer

  • Microplate reader

Methodology:

  • Prepare a Standard Curve for the Target Analyte: Following the kit instructions, prepare a series of dilutions of the target steroid standard to generate a standard curve.

  • Prepare a Dilution Series for this compound: In the same matrix (steroid-free serum or assay buffer), prepare a series of dilutions of the this compound standard.

  • Run the Immunoassay: Add the target analyte standards and the this compound dilutions to the appropriate wells of the microplate. Follow the immunoassay protocol for the addition of other reagents (e.g., enzyme-conjugated tracer, antibody).

  • Measure the Signal: After the final incubation and wash steps, add the substrate and stop solution, and measure the absorbance or luminescence using a microplate reader.

  • Calculate the 50% Inhibition Concentration (IC50):

    • For the target analyte, determine the concentration that causes a 50% reduction in the maximum signal (B/B0 = 50%). This is the IC50 of the target analyte.

    • For this compound, determine the concentration that causes a 50% reduction in the maximum signal. This is the IC50 of this compound.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for extracting steroids from a complex matrix like serum to reduce interference before immunoassay analysis.

Materials:

  • C18 SPE cartridges

  • Serum sample

  • Methanol (HPLC grade)

  • Deionized water

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Nitrogen evaporator

  • Assay buffer

Methodology:

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water.

  • Sample Loading:

    • Dilute the serum sample with deionized water (e.g., 1:1 v/v).

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar impurities.

    • Wash with 2 mL of a methanol/water mixture (e.g., 40% methanol) to remove less polar interferences.

    • Wash with 2 mL of hexane to remove lipids.

  • Elution:

    • Elute the steroid fraction with 2 mL of ethyl acetate into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the immunoassay's assay buffer.

  • Analysis: The reconstituted sample is now ready for analysis in the immunoassay.

Visualizations

cross_reactivity_workflow cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_analyte Prepare Target Analyte Standards run_assay Run Competitive Immunoassay prep_analyte->run_assay prep_this compound Prepare this compound Dilution Series prep_this compound->run_assay read_plate Measure Signal (Microplate Reader) run_assay->read_plate calc_ic50_analyte Calculate IC50 of Target Analyte read_plate->calc_ic50_analyte calc_ic50_this compound Calculate IC50 of this compound read_plate->calc_ic50_this compound calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50_analyte->calc_cross_reactivity calc_ic50_this compound->calc_cross_reactivity

Caption: Workflow for Determining Cross-Reactivity.

troubleshooting_logic start Unexpectedly High Immunoassay Result q1 Is this compound exposure possible for the sample? start->q1 a1_yes Perform Spike & Recovery Experiment q1->a1_yes Yes a1_no Investigate Other Potential Interferences q1->a1_no No q2 Is recovery within acceptable limits? a1_yes->q2 a2_yes Perform Specific Cross-Reactivity Test with this compound q2->a2_yes Yes a2_no Indicates Matrix Effects or Other Interference q2->a2_no No q3 Significant Cross-Reactivity Observed? a2_yes->q3 a3_yes Implement Sample Clean-up (SPE/LLE) or Use LC-MS/MS q3->a3_yes Yes a3_no Cross-reactivity is not the primary cause. Re-evaluate. q3->a3_no No

Caption: Troubleshooting Decision Tree for High Results.

References

Technical Support Center: Purification of Synthesized Mestanolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of synthesized Mestanolone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized this compound?

A1: The most common and effective methods for purifying synthesized this compound are recrystallization, High-Performance Liquid Chromatography (HPLC), and Solid-Phase Extraction (SPE). The choice of method depends on the initial purity of the crude product, the desired final purity, and the scale of the purification.

Q2: What is the expected yield and purity after recrystallizing this compound?

A2: Recrystallization of crude this compound from ethanol can achieve a high purity of over 99.5% (as measured by HPLC) with yields typically ranging from 80% to 85%.[1]

Q3: What type of HPLC column and mobile phase is suitable for this compound purification?

A3: A reverse-phase (RP) HPLC method is suitable for the analysis and purification of this compound.[2] A C18 column is a common choice for steroid separation.[3][4] A mobile phase consisting of a mixture of acetonitrile (MeCN) and water is effective.[2] For mass spectrometry (MS) compatible applications, a volatile acid like formic acid should be used instead of phosphoric acid.[2]

Q4: Can Solid-Phase Extraction (SPE) be used for this compound purification?

A4: Yes, SPE is a useful technique for sample cleanup and purification of steroids like this compound.[3][5] Reversed-phase SPE cartridges, such as C18, can be used to remove interfering compounds from a sample solution.[3]

Q5: What are some common impurities that might be present in synthesized this compound?

A5: Impurities in synthesized this compound can include unreacted starting materials, byproducts from side reactions, and stereoisomers. For example, if synthesized from 4-androstene-3,17-dione (4AD), residual starting material or intermediates from the Grignard and hydrogenation steps could be present.[1] In some cases, chlorinated byproducts may form depending on the reagents used in synthesis.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
This compound does not crystallize upon cooling. The solution is not saturated (too much solvent was used).Reheat the solution to evaporate some of the solvent and then allow it to cool slowly again.[7]
The solution is cooling too rapidly.Allow the flask to cool slowly to room temperature before placing it in an ice bath.[7]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.[8]
The product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of this compound, or the solution is cooling too quickly.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7] Consider using a different solvent or a mixed solvent system.
Low yield of recrystallized product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent required to dissolve the crude product.[7] After filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and filter paper) is pre-heated with hot solvent before filtering the hot solution.[9]
The purified product is not pure enough. Impurities have similar solubility to this compound in the chosen solvent.A second recrystallization may be necessary. Alternatively, consider a different purification method like chromatography.
The solution cooled too quickly, trapping impurities in the crystals.Ensure a slow and gradual cooling process to allow for the formation of a pure crystal lattice.[7]
HPLC Purification Issues
Problem Possible Cause Solution
Poor separation of this compound from impurities. The mobile phase composition is not optimal.Adjust the ratio of organic solvent (e.g., acetonitrile) to water. A gradient elution may provide better separation than an isocratic one.
The column is overloaded.Reduce the amount of sample injected onto the column. For preparative HPLC, a larger column may be needed.
Incorrect column chemistry.Ensure a suitable reversed-phase column (e.g., C18) is being used.[3][4]
Peak tailing for the this compound peak. Active sites on the silica backbone of the column are interacting with the analyte.Use a column with end-capping. Adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase can sometimes help.
The sample is dissolved in a solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent if possible.[10]
Drifting retention times. The column is not properly equilibrated.Flush the column with the mobile phase for a sufficient amount of time before injecting the sample.
The mobile phase composition is changing over time.Prepare fresh mobile phase and ensure it is well-mixed.[10] Temperature fluctuations can also affect retention times, so use a column oven for better control.[10]

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification Method Typical Solvents/Mobile Phase Reported Purity Reported Yield Key Advantages Key Disadvantages
Recrystallization Ethanol[1][11]> 99.5% (HPLC)[1]80-85%[1]Simple, cost-effective for large quantities.May not be effective for removing impurities with similar solubility.
HPLC (Preparative) Acetonitrile/Water[2]High (can exceed 99.9%)Variable, depends on loading and separationHigh-resolution separation, good for removing closely related impurities.More complex, requires specialized equipment, lower throughput.
Solid-Phase Extraction Methanol, Dichloromethane, Hexane[3][12]Good for sample cleanupHigh recovery possibleRapid and can be automated, good for removing interfering substances.[3][5]Lower resolution than HPLC, may not separate closely related impurities.

Experimental Protocols

Recrystallization of Crude this compound from Ethanol

This protocol is adapted from a documented synthesis and purification procedure.[1]

Materials:

  • Crude this compound

  • Ethanol (industrial grade or higher)

  • Activated carbon

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound (e.g., 100 g) in a suitably sized Erlenmeyer flask.

  • Add ethanol (e.g., 500 ml) to the flask.

  • Add a small amount of activated carbon (e.g., 5 g) to decolorize the solution.[1]

  • Attach a reflux condenser and heat the mixture to reflux with stirring until all the solid has dissolved. This may take 1 to 1.5 hours.[1]

  • Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Wash the filter cake with a small amount of hot ethanol and combine the wash with the filtrate.

  • Concentrate the filtrate by distilling off approximately 90% of the ethanol.

  • Cool the concentrated solution to -5 to 0 °C in an ice-salt bath and allow it to crystallize for 2-3 hours.[1]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified this compound crystals at a temperature below 70 °C.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization & Isolation crude Crude this compound add_solvent Add Ethanol & Activated Carbon crude->add_solvent heat Heat to Reflux (1-1.5h) add_solvent->heat hot_filtration Hot Gravity Filtration heat->hot_filtration concentrate Concentrate Filtrate hot_filtration->concentrate cool Cool to -5 to 0°C (2-3h) concentrate->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Ethanol vacuum_filtration->wash dry Dry Crystals (<70°C) wash->dry purified Purified this compound dry->purified

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate Too much solvent? seed Add Seed Crystal / Scratch Flask no_crystals->seed No nucleation? slow_cool Reheat, Add Solvent, Cool Slowly oiling_out->slow_cool min_solvent Use Minimum Hot Solvent low_yield->min_solvent success Successful Purification concentrate->success seed->success slow_cool->success min_solvent->success

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Investigating Mestanolone-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the hepatotoxicity of Mestanolone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced liver injury?

A1: this compound, a 17α-alkylated anabolic steroid (AAS), primarily causes a form of drug-induced liver injury (DILI) known as intrahepatic cholestasis.[1][2][3] This condition is characterized by the decreased secretion of bile acids from hepatocytes. The accumulation of bile acids within the liver cells leads to cellular damage. Additionally, oxidative stress has been identified as a significant contributing factor to the hepatotoxicity of 17α-alkylated AAS.[4][5]

Q2: Which biomarkers are most indicative of this compound-induced hepatotoxicity?

A2: The most common biochemical indicators include significantly elevated levels of total bilirubin (B190676) and, to a lesser extent, elevated serum aminotransferases (ALT and AST).[6][7][8] A distinctive feature of cholestasis induced by some anabolic steroids can be near-normal or only slightly elevated gamma-glutamyl transferase (GGT) levels, which can help differentiate it from other forms of liver injury.[1][7]

Q3: Are there established in vitro models to study this compound's effects on liver cells?

A3: While specific studies on this compound are limited, primary rat hepatocyte cultures have been successfully used to investigate the direct toxic effects of other 17α-alkylated AAS like methyltestosterone (B1676486) and stanozolol (B1681124).[9] These models are useful for assessing endpoints such as cell viability (Neutral Red retention), membrane integrity (LDH release), and oxidative stress (GSH depletion).[9] Human-derived hepatoma cell lines like HepG2 or HepaRG can also be considered, although they may have different metabolic capacities compared to primary hepatocytes.

Q4: What are the typical histopathological findings in a liver biopsy following this compound exposure?

A4: Histopathological examination typically reveals "bland" cholestasis, which is characterized by bile plugs in the canaliculi with minimal inflammation and hepatocellular necrosis.[1][3] In some cases, slight to moderate inflammatory or degenerative lesions in centrilobular hepatocytes may be observed.[10] Ultrastructural changes can include swelling of mitochondria and an increased number of lysosomes.[11][12]

Q5: Can the Nrf2 pathway be explored as a potential mitigator of this compound's hepatotoxicity?

A5: Yes, given that oxidative stress is a key mechanism in AAS-induced hepatotoxicity, the Nrf2 pathway is a relevant therapeutic target.[4][5] The Nrf2 transcription factor regulates the expression of a wide range of antioxidant and detoxification genes.[13][14] Although direct evidence for this compound is lacking, activation of the Nrf2 pathway has been shown to be protective in other models of drug-induced liver injury involving oxidative stress.[15][16][17] Investigating whether this compound modulates Nrf2 activity and if Nrf2 activators can ameliorate its toxicity would be a valid experimental approach.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in liver enzyme levels in an animal study. 1. Inconsistent gavage technique leading to variable dosing.2. Individual differences in metabolic rates among animals.3. Underlying subclinical infections in the animal cohort.1. Ensure all technicians are proficient in oral gavage. Use colored dye in a practice run to confirm proper delivery to the stomach.2. Increase the number of animals per group to improve statistical power.3. Acclimatize animals for at least one week before the experiment and monitor for any signs of illness.
In vitro cell death is observed only at very high concentrations of this compound. 1. The chosen cell line (e.g., a rapidly dividing cancer cell line) may be less sensitive to the toxicant.2. The experimental duration is too short for cholestatic injury to manifest fully.3. This compound may have low solubility in the culture medium at high concentrations.1. Consider using primary hepatocytes, which are more metabolically active and representative of in vivo liver cells.2. Extend the incubation period to 48 or 72 hours to allow for the accumulation of toxic bile acids.3. Use a suitable vehicle like DMSO at a final concentration of <0.1% and verify the solubility of this compound at the tested concentrations.
Conflicting results between cell viability assays (e.g., MTT vs. LDH). 1. MTT assay can be affected by changes in cellular metabolic activity, which may not directly correlate with cell death.2. LDH assay measures membrane integrity, which might be a later event in the toxicity pathway.1. Use multiple assays that measure different aspects of cell health (e.g., ATP levels, caspase activity for apoptosis, and a membrane integrity assay like LDH).2. Perform a time-course experiment to understand the sequence of events leading to cell death.
No significant changes in serum ALT/AST in a rat model, despite histological evidence of liver damage. 1. Some studies on 17α-alkylated AAS have shown that significant ultrastructural changes can occur without a corresponding elevation in serum aminotransferases.[11][18]2. The timing of blood collection may have missed the peak of enzyme release.1. Rely on a combination of biomarkers. Measure bilirubin and alkaline phosphatase in addition to ALT and AST.2. Conduct a time-course study with blood collection at multiple time points (e.g., 24h, 48h, 72h, 1 week, 4 weeks) to capture the dynamic changes in liver enzymes.3. Prioritize histopathology as a key endpoint for assessing liver injury with these compounds.

Data Presentation

Table 1: Effects of 17α-Alkylated Anabolic Steroids on Liver Function Markers in Animal Models

CompoundSpeciesDoseDurationAST ChangeALT ChangeBilirubin ChangeReference
Nandrolone DecanoateRat7.93 mg/kg8 weeksIncreasedIncreasedIncreased[19]
Nandrolone DecanoateRat11.9 mg/kg8 weeksSignificantly IncreasedSignificantly IncreasedSignificantly Increased[19]
OxymetholoneRat10 mg/kg8 weeksSignificantly IncreasedSignificantly IncreasedNot Reported[20]
OxymetholoneRat20 mg/kg8 weeksSignificantly IncreasedSignificantly IncreasedNot Reported[20]
OxymetholoneRat30 mg/kg8 weeksSignificantly IncreasedSignificantly IncreasedNot Reported[20]
StanozololBitch~5 mg/kg (estimated)Single High DoseIncreasedIncreasedIncreased[21]

Note: Data for this compound from controlled experimental studies is limited. The table presents data from closely related 17α-alkylated AAS to provide a comparative reference.

Table 2: Histopathological Findings Associated with 17α-Alkylated Anabolic Steroid Administration

FindingDescriptionAssociated CompoundsReference
Cholestasis Accumulation of bile in hepatocytes and canaliculi.Methyltestosterone, Stanozolol, various AAS[1][22][23]
Inflammatory Lesions Mild to moderate infiltration of inflammatory cells, particularly in centrilobular regions.Stanozolol[10]
Hepatocyte Degeneration Swelling of hepatocytes, changes in mitochondrial structure (swelling, loss of cristae).Methylandrostanolone (this compound), Fluoxymesterone[11][12]
Peliosis Hepatis Blood-filled cystic spaces in the liver.Methyltestosterone, various AAS[2][23]
Hepatocellular Adenoma Benign liver tumors.Methyltestosterone, various AAS[23][24]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Hepatotoxicity in Primary Hepatocytes
  • Cell Culture:

    • Isolate primary hepatocytes from male Sprague-Dawley rats using a two-step collagenase perfusion method.

    • Plate cells on collagen-coated 24-well plates at a density of 1 x 10^5 cells/well in Williams' Medium E supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

    • Allow cells to attach for 4-6 hours before treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in serum-free culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

    • Replace the medium in the wells with the this compound-containing medium or vehicle control medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 and 48 hours.

  • Endpoint Assays:

    • LDH Release Assay (Membrane Integrity):

      • At the end of the incubation, collect the supernatant from each well.

      • Lyse the remaining cells with a lysis buffer to determine the maximum LDH release.

      • Measure LDH activity in both supernatant and lysate using a commercially available LDH cytotoxicity assay kit.

      • Calculate the percentage of LDH release as (supernatant LDH / (supernatant LDH + lysate LDH)) * 100.

    • Neutral Red Uptake Assay (Cell Viability):

      • Following treatment, incubate cells with a medium containing 50 µg/mL Neutral Red for 2 hours.

      • Wash the cells with PBS.

      • Extract the dye from the viable cells using a destain solution (e.g., 50% ethanol, 1% acetic acid).

      • Measure the absorbance at 540 nm.

    • GSH Depletion Assay (Oxidative Stress):

      • Lyse the cells and measure the total glutathione (B108866) content using a commercially available kit based on the DTNB-GSSG reductase recycling assay.

Protocol 2: In Vivo Assessment of this compound Hepatotoxicity in a Rat Model
  • Animal Model:

    • Use male Wistar rats (200-250 g).

    • House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

    • Acclimatize animals for one week prior to the experiment.

  • Dosing Regimen:

    • Divide rats into at least four groups (n=8-10 per group): Vehicle control, Low-dose this compound, Mid-dose this compound, and High-dose this compound.

    • Based on studies with related compounds, suggested oral doses could be 5, 10, and 20 mg/kg body weight.

    • Suspend this compound in a suitable vehicle (e.g., corn oil).

    • Administer the doses daily via oral gavage for a period of 4 to 8 weeks.

  • Sample Collection and Analysis:

    • Collect blood via tail vein at baseline and at weekly or bi-weekly intervals. At the end of the study, collect terminal blood via cardiac puncture.

    • Separate serum and analyze for ALT, AST, ALP, total bilirubin, and GGT using an automated clinical chemistry analyzer.

    • At the end of the study, euthanize the animals and perfuse the liver with saline.

    • Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis.

    • Snap-freeze another portion in liquid nitrogen for biochemical assays (e.g., oxidative stress markers, Nrf2 pathway analysis).

  • Histopathology:

    • Process the formalin-fixed liver tissues, embed in paraffin, and section at 5 µm.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.

    • A veterinary pathologist should evaluate the slides in a blinded manner for evidence of cholestasis, inflammation, necrosis, and steatosis.

Mandatory Visualizations

G cluster_stress Cellular Stress Response cluster_nrf2 Nrf2 Protective Pathway cluster_injury Hepatocellular Injury This compound This compound (17α-alkylated AAS) Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Impairs respiratory function Cholestasis Cholestasis (Bile Acid Accumulation) This compound->Cholestasis Inhibits bile transporters ROS ↑ Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Inactivation Hepatocyte_Injury Hepatocyte Injury & Necrosis ROS->Hepatocyte_Injury Lipid Peroxidation Mitochondria->ROS Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidants ↑ Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidants Gene Transcription Antioxidants->Hepatocyte_Injury Mitigation Cholestasis->Hepatocyte_Injury

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity and the protective role of Nrf2.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Primary Hepatocytes or HepG2/HepaRG cells treatment Treat with this compound (1-100 µM) for 24-48h start_vitro->treatment assays Perform Assays: - LDH (Membrane Damage) - Neutral Red (Viability) - GSH (Oxidative Stress) treatment->assays analysis_vitro Data Analysis: Dose-Response Curves assays->analysis_vitro start_vivo Wistar Rats (n=8-10/group) dosing Daily Oral Gavage (this compound 5-20 mg/kg) for 4-8 weeks start_vivo->dosing monitoring Weekly Blood Collection: ALT, AST, Bilirubin dosing->monitoring endpoint Terminal Sacrifice: - Serum Analysis - Liver Histopathology - Tissue Homogenate Analysis monitoring->endpoint analysis_vivo Data Analysis: Biochemical & Histological Changes endpoint->analysis_vivo

Caption: Experimental workflow for assessing this compound hepatotoxicity.

G cluster_model Model Selection cluster_params Key Parameters cluster_endpoints Endpoint Selection exp_design Experimental Design invitro In Vitro (Primary Hepatocytes) exp_design->invitro invivo In Vivo (Rat Model) exp_design->invivo dose Dose Range invitro->dose invivo->dose duration Exposure Duration dose->duration endpoints Endpoints duration->endpoints biochem Biochemistry (ALT, AST, Bili) endpoints->biochem histopath Histopathology (H&E, Trichrome) endpoints->histopath mechanistic Mechanistic (Oxidative Stress, Nrf2) endpoints->mechanistic

Caption: Logical relationships in designing a this compound hepatotoxicity study.

References

Improving the signal-to-noise ratio in Mestanolone detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Mestanolone detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a low signal-to-noise ratio in a this compound competitive ELISA?

A low signal-to-noise (S/N) ratio in a competitive ELISA for a small molecule like this compound can stem from several factors. The most common issues include:

  • High Background: Non-specific binding of the antibody or the enzyme conjugate to the plate can lead to a high signal in the absence of the target analyte, thus reducing the S/N ratio.

  • Low Signal: Insufficient binding of the antibody to the coated antigen or low enzyme activity can result in a weak overall signal.

  • Cross-reactivity: The antibody may cross-react with other structurally similar steroids present in the sample matrix, leading to inaccurate results and a compressed dynamic range.

  • Matrix Effects: Components in the sample matrix (e.g., proteins, lipids in serum or plasma) can interfere with the antibody-antigen binding.

  • Improper Reagent Concentrations: Suboptimal concentrations of the coating antigen, antibody, or enzyme conjugate can lead to a poor assay window.

Q2: How can I differentiate between a weak signal and high background?

To distinguish between a weak signal and high background, examine your control wells:

  • High background is indicated by a high signal in the zero-analyte (B₀) wells and potentially the non-specific binding (NSB) wells.

  • A weak signal is characterized by a low signal in the B₀ wells, resulting in a small dynamic range between the highest and lowest points of the standard curve.

Q3: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for this compound assays?

The LOD and LOQ are highly dependent on the assay type and validation. Generally, mass spectrometry-based methods offer higher sensitivity than immunoassays.

  • Competitive ELISA: For small molecule competitive ELISAs, the LOD can range from low ng/mL to pg/mL. The LOQ is typically 2-5 times higher than the LOD.[1]

  • GC-MS: For the common metabolites of this compound, the limit of detection is reported to be in the range of 5-50 ng/mL in urine.[2]

  • LC-MS/MS: This method is generally more sensitive than GC-MS for many steroids and can achieve LODs in the low ng/mL to pg/mL range.

Troubleshooting Guides

Competitive ELISA Troubleshooting
ProblemPossible CauseRecommended Solution
High Background 1. Insufficient washing: Residual reagents remain in the wells.- Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer after each step.
2. Antibody concentration too high: Excess antibody leads to non-specific binding.- Titrate the primary and secondary antibody concentrations to find the optimal dilution.
3. Blocking is inadequate: The blocking buffer is not effectively preventing non-specific binding.- Increase the blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking buffer).[3]
4. Cross-reactivity: The antibody is binding to other molecules in the sample.- Evaluate the cross-reactivity of the antibody with structurally related steroids.[4] If significant, consider a more specific antibody or a different detection method like LC-MS/MS.
Low Signal 1. Inactive reagents: The antibody, enzyme conjugate, or substrate has lost activity.- Use fresh reagents and ensure they have been stored correctly. Prepare substrate solutions immediately before use.[5]
2. Incorrect reagent concentrations: The concentration of the coating antigen or antibody is too low.- Optimize the concentration of the coating antigen and the detection antibody through checkerboard titration.
3. Short incubation times: Insufficient time for binding reactions to occur.- Increase the incubation times for the antibody and substrate steps.
4. Matrix interference: Components in the sample are inhibiting the binding reaction.- Perform a spike and recovery experiment to assess matrix effects. If interference is observed, consider sample dilution or a sample clean-up step like solid-phase extraction (SPE).
Poor Precision 1. Pipetting errors: Inconsistent volumes are being dispensed.- Calibrate pipettes regularly and use proper pipetting techniques. Ensure tips are securely fitted.[6]
2. Inadequate mixing: Reagents or samples are not homogenous.- Thoroughly mix all reagents and samples before adding them to the plate.
3. Temperature variation: Inconsistent temperature across the plate during incubation.- Avoid stacking plates during incubation and ensure the incubator provides uniform temperature distribution.[7]
Mass Spectrometry (GC-MS & LC-MS/MS) Troubleshooting
ProblemPossible CauseRecommended Solution
Low Signal/Poor Sensitivity 1. Inefficient ionization: this compound may not ionize well under the chosen conditions.- For LC-MS/MS, optimize source parameters (e.g., temperature, gas flows) and mobile phase composition. Consider derivatization to add a readily ionizable group.
2. Suboptimal fragmentation (MS/MS): The precursor-to-product ion transition is not efficient.- Perform a product ion scan to identify the most intense and specific fragment ions for this compound.
3. Matrix effects (ion suppression): Co-eluting matrix components are suppressing the analyte signal.- Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8] Use a matrix-matched calibration curve.
4. Poor derivatization efficiency (GC-MS): The derivatization reaction is incomplete.- Optimize the derivatization conditions (reagent, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.
High Background Noise 1. Contaminated system: The LC or GC system, column, or mass spectrometer source is contaminated.- Clean the instrument components according to the manufacturer's instructions. Run system blanks to identify the source of contamination.
2. Interfering substances in the sample: The sample matrix contains compounds that produce interfering signals.- Enhance the selectivity of the sample preparation method. For MS/MS, select more specific precursor and product ion transitions.
Poor Peak Shape 1. Column degradation: The analytical column has lost its performance.- Replace the column with a new one. Ensure the mobile phase is compatible with the column chemistry.
2. Inappropriate mobile phase (LC-MS): The mobile phase composition is not optimal for the analyte.- Adjust the mobile phase composition, pH, and gradient profile to improve peak shape.
3. Incorrect injection volume or solvent: The injection volume is too large or the sample is dissolved in a solvent stronger than the initial mobile phase.- Reduce the injection volume or dissolve the sample in a weaker solvent.

Quantitative Data Summary

The following tables provide a summary of typical performance characteristics for this compound detection assays. Note that these values can vary significantly depending on the specific kit, instrument, and experimental conditions.

Table 1: Immunoassay (Competitive ELISA) Performance (Illustrative)

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.1 - 5 ng/mLThe lowest concentration of this compound that can be reliably distinguished from the blank.
Limit of Quantification (LOQ) 0.5 - 20 ng/mLThe lowest concentration of this compound that can be quantitatively measured with acceptable precision and accuracy.
Signal-to-Noise (S/N) Ratio at LOQ ≥ 10:1The ratio of the signal from a sample at the LOQ to the background noise.
Intra-assay Precision (%CV) < 10%The variation within a single assay run.[1]
Inter-assay Precision (%CV) < 15%The variation between different assay runs.

Table 2: Mass Spectrometry Performance

ParameterGC-MS (Metabolites)LC-MS/MS (this compound)
Limit of Detection (LOD) 5 - 50 ng/mL[2]0.1 - 2 ng/mL (Typical for steroids)
Limit of Quantification (LOQ) 15 - 150 ng/mL (Estimated)0.5 - 10 ng/mL (Typical for steroids)
Signal-to-Noise (S/N) Ratio at LOQ ≥ 10:1≥ 10:1
Linearity (r²) > 0.99> 0.99
Recovery 71.3 - 104.8%[2]85 - 115% (Typical)

Experimental Protocols

Detailed Protocol: this compound Competitive ELISA

This protocol is a general guideline for a competitive ELISA. Specific details may vary based on the kit manufacturer's instructions.

  • Plate Coating:

    • Dilute the this compound-protein conjugate (coating antigen) to the optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3-5 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound standard and the unknown samples.

    • In a separate dilution plate, add 50 µL of the standards or samples and 50 µL of the diluted anti-Mestanolone antibody to each well.

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free this compound.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Substrate Addition:

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Detailed Protocol: this compound Detection by GC-MS (Metabolite Analysis)

This protocol is based on the analysis of common metabolites of this compound and 17α-methyltestosterone in urine.[2]

  • Sample Preparation (Hydrolysis and Extraction):

    • To 2 mL of urine, add an internal standard.

    • Perform enzymatic hydrolysis using β-glucuronidase to deconjugate the steroid metabolites.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.

    • Elute the analytes with an organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried residue in a derivatization agent (e.g., MSTFA with a catalyst).

    • Heat the sample to facilitate the derivatization reaction (e.g., 60°C for 20 minutes). This step makes the steroids more volatile for GC analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., HP-5MS).

      • Injector Temperature: 280°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C) to separate the analytes.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

      • Monitored Ions: Select specific ions for the derivatized this compound metabolites to ensure specificity.

  • Data Analysis:

    • Identify the metabolites based on their retention times and mass spectra compared to reference standards.

    • Quantify the metabolites using a calibration curve prepared with the internal standard.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with This compound Conjugate p2 Wash p3 Block Plate r1 Pre-incubate Sample/Standard with Anti-Mestanolone Ab r2 Add Mixture to Plate p3->r2 r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add Enzyme-conjugated Secondary Ab d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction & Read d4->d5

Caption: Workflow for a this compound competitive ELISA.

Troubleshooting_Logic cluster_signal Signal Investigation cluster_weak_signal Weak Signal Solutions cluster_high_bg High Background Solutions start Low Signal-to-Noise Ratio q1 Is B₀ signal low? start->q1 a1_yes Weak Signal Issue q1->a1_yes Yes a1_no High Background Issue q1->a1_no No s1 Check Reagent Activity Optimize Concentrations Increase Incubation Time a1_yes->s1 s2 Improve Washing Optimize Blocking Check for Cross-Reactivity a1_no->s2

Caption: Troubleshooting logic for low S/N in ELISA.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sp1 Urine Sample + Internal Standard sp2 Enzymatic Hydrolysis sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Evaporation sp3->sp4 d1 Add Derivatizing Agent sp4->d1 d2 Heat d1->d2 a1 Inject into GC-MS d2->a1 a2 Data Acquisition (SIM/Scan) a1->a2 a3 Data Analysis a2->a3

References

Mitigating non-specific binding in Mestanolone receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding in Mestanolone receptor assays.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure specific signals, leading to inaccurate and unreliable data in this compound receptor assays. The following guide provides a systematic approach to identify and resolve common causes of this issue.

Issue: Non-Specific Binding Exceeds 30% of Total Binding

High non-specific binding is a common challenge, particularly with hydrophobic ligands like this compound. This can be caused by the ligand binding to components other than the androgen receptor, such as the assay plate, filters, or other proteins in the preparation.

Potential Cause Recommended Action Rationale
Inadequate Blocking 1. Increase Blocking Agent Concentration: Titrate the concentration of your blocking agent (e.g., Bovine Serum Albumin [BSA]) upwards, for example, from 0.1% to 1% (w/v). 2. Switch Blocking Agent: If BSA is ineffective, consider using 5-10% normal serum from the species in which the secondary antibody was raised (if applicable in your assay format) or other protein-based blockers like casein.[1] 3. Increase Blocking Incubation Time: Extend the blocking step from 1 hour to 2 hours or even overnight at 4°C.A higher concentration or a different type of blocking agent can more effectively saturate non-specific sites on the assay plate and other surfaces, preventing the hydrophobic this compound from binding.
Suboptimal Assay Buffer 1. Adjust pH: Ensure the buffer pH is optimal for androgen receptor binding and stability. 2. Increase Salt Concentration: Incrementally increase the salt concentration (e.g., NaCl) in your binding and wash buffers.[1] 3. Include a Surfactant: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the wash buffer.[1]Adjusting the ionic strength of the buffer can help to disrupt low-affinity, non-specific electrostatic interactions.[1] Surfactants can reduce non-specific binding by disrupting hydrophobic interactions.[1]
Inefficient Washing 1. Increase Wash Volume and Frequency: Increase the volume of wash buffer and the number of wash steps (e.g., from 3 to 5 washes). 2. Extend Wash Duration: Increase the duration of each wash step to allow for more effective removal of unbound ligand. 3. Use Ice-Cold Wash Buffer: Performing washes with ice-cold buffer can help to reduce the dissociation of specifically bound ligand while washing away non-specifically bound ligand.Thorough and optimized washing is critical for removing unbound and weakly bound ligand, thereby reducing background signal.
High Ligand Concentration 1. Optimize Radioligand Concentration: If using a radiolabeled ligand, ensure its concentration is at or below its Kd for the androgen receptor. 2. Verify Unlabeled Competitor Concentration: For defining non-specific binding, use a high concentration of unlabeled ligand (typically 100- to 1000-fold excess over the radioligand).Using a radioligand concentration significantly above the Kd can lead to increased binding to low-affinity, non-specific sites. An insufficient concentration of unlabeled competitor will not effectively displace all specific binding, leading to an underestimation of non-specific binding.
Receptor Preparation Quality 1. Use Charcoal-Stripped Serum: If using cell culture-derived receptor preparations, ensure cells were cultured in media supplemented with charcoal-stripped serum to remove endogenous androgens. 2. Ensure High Purity of Receptor Preparation: Impurities in the receptor preparation can contribute to non-specific binding.Endogenous hormones in standard serum can occupy the androgen receptors, leading to inaccurate binding measurements. A purer receptor preparation will have fewer non-target proteins and other molecules to which the ligand can non-specifically bind.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with the androgen receptor?

A1: this compound is a synthetic androgen and an agonist of the androgen receptor (AR), which is the biological target of androgens like testosterone and dihydrotestosterone (DHT).[2] Its binding to the AR initiates a cascade of events leading to the regulation of gene transcription.

Q2: What is a typical binding affinity for this compound to the androgen receptor?

A2: While a specific dissociation constant (Kd) for this compound is not consistently reported in the literature, its relative binding affinity (RBA) for the androgen receptor is approximately 100-125% of that of dihydrotestosterone (DHT).[3]

Compound Relative Binding Affinity (RBA) for Androgen Receptor (%)
Dihydrotestosterone (DHT)100
This compound 100 - 125
Testosterone~50
Metribolone (R1881)~200

This table presents approximate RBA values for comparison purposes.

Q3: How do I determine the optimal concentration of unlabeled this compound to define non-specific binding?

A3: To define non-specific binding, you should use a concentration of unlabeled this compound that is high enough to saturate all specific binding sites. A common starting point is a 100- to 1000-fold molar excess of the unlabeled ligand over the radiolabeled ligand.

Q4: Can I use serum as a blocking agent in my this compound receptor assay?

A4: Yes, normal serum (typically at 5-10%) from the species in which your secondary antibody was raised can be an effective blocking agent. However, it is crucial to use charcoal-stripped serum if your receptor preparation is from a cell culture system to avoid interference from endogenous steroids.

Q5: What are the key components of a robust androgen receptor binding assay protocol?

A5: A robust protocol includes a well-defined assay buffer, a high-affinity radioligand (e.g., [³H]-DHT or [³H]-Methyltrienolone), a method to separate bound and unbound ligand (e.g., filtration, hydroxyapatite), and appropriate controls for total and non-specific binding.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

This protocol outlines a standard procedure for determining the binding affinity of this compound for the androgen receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Androgen Receptor Source: Purified recombinant androgen receptor or cytosol preparations from androgen-sensitive cells (e.g., LNCaP).

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Methyltrienolone ([³H]-R1881).

  • Unlabeled Ligands: Dihydrotestosterone (for standard curve) and this compound (test compound).

  • Assay Buffer: TEGD Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Blocking Agent: 1% Bovine Serum Albumin (BSA) in Assay Buffer.

  • Separation Matrix: Hydroxyapatite (HAP) slurry or glass fiber filters.

  • Scintillation Cocktail.

  • 96-well microplates.

Procedure:

  • Plate Blocking: Add 200 µL of blocking buffer to each well of a 96-well plate and incubate for at least 1 hour at room temperature.

  • Reagent Preparation:

    • Prepare serial dilutions of unlabeled DHT and this compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration of approximately its Kd value.

    • Prepare the androgen receptor solution in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and androgen receptor preparation.

    • Non-Specific Binding: Add a saturating concentration (1000-fold excess) of unlabeled DHT, radioligand, and androgen receptor preparation.

    • Competitive Binding: Add serial dilutions of unlabeled this compound, radioligand, and androgen receptor preparation.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Hydroxyapatite Method: Add HAP slurry to each well, incubate on ice, and then centrifuge to pellet the HAP. Wash the pellets with ice-cold wash buffer.

    • Filtration Method: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Detection: Add scintillation cocktail to the HAP pellets or filters and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of unlabeled this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Radioligand, Unlabeled Ligands, AR Prep) add_total Total Binding Wells: Radioligand + AR prep_reagents->add_total add_nsb NSB Wells: Radioligand + AR + Excess Unlabeled prep_reagents->add_nsb add_comp Competition Wells: Radioligand + AR + Test Compound prep_reagents->add_comp block_plate Block 96-well Plate (e.g., 1% BSA) block_plate->add_total block_plate->add_nsb block_plate->add_comp incubate Incubate (e.g., 4°C, 18-24h) add_total->incubate add_nsb->incubate add_comp->incubate separate Separate Bound/Unbound (Filtration or HAP) incubate->separate wash Wash (Ice-cold buffer) separate->wash detect Add Scintillation Cocktail & Count wash->detect calc_specific Calculate Specific Binding detect->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a competitive radioligand binding assay.

mitigation_strategy cluster_optimization Optimization Strategies high_nsb High Non-Specific Binding Detected opt_blocking Optimize Blocking - Increase concentration - Change agent (e.g., serum) - Increase time high_nsb->opt_blocking opt_buffer Optimize Buffers - Adjust pH/salt - Add surfactant (Tween-20) high_nsb->opt_buffer opt_washing Optimize Washing - Increase volume/frequency - Use ice-cold buffer high_nsb->opt_washing opt_ligand Optimize Ligand Conc. - Radioligand at/below Kd - Sufficient unlabeled competitor high_nsb->opt_ligand low_nsb Reduced Non-Specific Binding opt_blocking->low_nsb opt_buffer->low_nsb opt_washing->low_nsb opt_ligand->low_nsb

References

Best practices for handling and storing Mestanolone powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling, storage, and experimental use of Mestanolone powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be kept at -20°C for up to three years. For short-term storage (days to weeks), it can be stored at 4°C for up to two years. The powder should be stored in a dry, dark place.

Q2: How should I store this compound once it is in solution?

A2: Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What personal protective equipment (PPE) should I use when handling this compound powder?

A3: When handling this compound powder, it is important to use appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[1]

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of:

  • Skin contact: Immediately wash the affected area with plenty of water.[1]

  • Eye contact: Rinse the eyes with a large amount of water.[1]

  • Inhalation: Move to an area with fresh air.

  • Ingestion: If the person is conscious, wash out their mouth with water.[1] In all cases of exposure, it is crucial to seek medical attention.[1]

Q5: Is this compound considered a hazardous substance?

A5: Yes, this compound is suspected of causing cancer and may damage fertility or the unborn child.[2][3] It is harmful if it comes into contact with the skin or is inhaled.[3]

Troubleshooting Guides

Issue: this compound powder is not dissolving in my chosen solvent.

  • Question: I am having trouble dissolving this compound powder in my aqueous buffer for my cell-based assay. What could be the reason?

  • Answer: this compound is a hydrophobic compound and has very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is generally not feasible. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous medium.

  • Question: My this compound precipitated out of solution when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?

  • Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To avoid this, consider the following:

    • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of your aqueous medium, perform serial dilutions.

    • Lower Final Concentration: The final concentration of this compound in your experiment may be too high for its solubility in the final solvent mixture. Try lowering the working concentration.

    • Co-solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, ideally below 0.5% for most cell-based assays, to minimize both solubility issues and solvent toxicity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)High solubilityA good solvent for preparing concentrated stock solutions.
ChloroformHigh solubilityEffective for extractions and analytical purposes.[1]
DichloromethaneHigh solubilitySimilar to chloroform, suitable for extractions.[1]
AcetoneModerate solubilityCan be used for preparing solutions for some applications.[1]
Ethanol~1.0 mg/mLLimited solubility.[1]
Methanol~1.0 mg/mLLimited solubility.[1]
WaterPractically insolubleNot a suitable solvent for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 304.47 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound powder required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 304.47 g/mol = 0.0030447 g = 3.045 mg

  • Weighing: Accurately weigh approximately 3.05 mg of this compound powder and record the exact weight.

  • Dissolution: Add the weighed this compound powder to a sterile vial. Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 3.05 mg, you would add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary, but ensure the compound is heat-stable.

  • Storage: Aliquot the stock solution into single-use, sterile vials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from its potential degradation products. This protocol is adapted from established methods for similar anabolic steroids.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • This compound samples to be tested

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 60% B to 90% B

    • 20-22 min: 90% B to 95% B

    • 22-25 min: Hold at 95% B

    • 25-30 min: Re-equilibrate at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase (at the initial gradient composition) or in a solvent miscible with the mobile phase (e.g., acetonitrile) at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Dilute the this compound samples to be tested to a similar concentration as the standard solution using the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Evaluation: The stability of this compound is assessed by comparing the peak area of the main peak in the sample chromatogram to that of the standard. The appearance of new peaks in the sample chromatogram indicates the presence of degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent this compound peak.

Protocol 3: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the this compound powder in an oven at 80°C for 48 hours. Then, dissolve it in the appropriate solvent.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method described in Protocol 2.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot stress Apply Stress Conditions (Acid, Base, Heat, etc.) aliquot->stress hplc Analyze via Stability-Indicating HPLC Method stress->hplc data Evaluate Degradation Profile hplc->data

Caption: Experimental workflow for preparing and testing the stability of this compound.

troubleshooting_workflow start Issue: Compound Precipitation in Aqueous Media check_conc Is the final concentration too high? start->check_conc lower_conc Lower the working concentration. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No end Solution should be stable. lower_conc->end lower_dmso Reduce final DMSO concentration. check_dmso->lower_dmso Yes step_dilute Use stepwise dilution into the aqueous buffer. check_dmso->step_dilute No lower_dmso->end step_dilute->end

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Validation & Comparative

Mestanolone vs. Dihydrotestosterone (DHT): A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent androgens, Mestanolone and Dihydrotestosterone (DHT), this guide offers a comparative analysis of their biochemical properties, receptor interactions, and physiological effects. This document is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of these two compounds, supported by experimental data.

Introduction

Dihydrotestosterone (DHT), a potent endogenous androgen, is a primary mediator of androgenic signaling in many target tissues. This compound, a synthetic derivative, is the 17α-methylated version of DHT, a modification that enhances its oral bioavailability.[1] While structurally similar, this key difference in their chemical makeup leads to distinct pharmacokinetic and pharmacodynamic profiles. This guide will delve into a comparative study of their receptor binding affinity, anabolic and androgenic activity, and metabolic pathways.

Physicochemical Properties and Receptor Binding Affinity

Both this compound and DHT are potent agonists of the androgen receptor (AR).[1][2] The 17α-methylation of this compound, however, influences its interaction with the receptor and its overall activity profile. The binding affinity of these androgens to the AR is a critical determinant of their biological potency.

Table 1: Physicochemical Properties and Androgen Receptor Binding Affinity

ParameterThis compoundDihydrotestosterone (DHT)Reference
Chemical Name 17β-hydroxy-17α-methyl-5α-androstan-3-one(5α,17β)-17-Hydroxyandrostan-3-one[1][3][4]
Molecular Formula C₂₀H₃₂O₂C₁₉H₃₀O₂[3]
Molecular Weight 304.47 g/mol 290.44 g/mol [3]
Oral Bioavailability Orally activePoor[1]
Relative Binding Affinity (RBA) to AR (%) 100-125 (relative to methyltrienolone)60-120 (relative to methyltrienolone)
Dissociation Constant (Kd) Not explicitly found in primary literature~0.3 nM[5]

Androgenic and Anabolic Activity: The Hershberger Assay

Table 2: Comparative Anabolic and Androgenic Effects (Qualitative)

EffectThis compoundDihydrotestosterone (DHT)
Androgenic Activity StrongStrong
Anabolic Activity WeakWeak
Aromatization NoNo

Metabolic Pathways

The metabolic fate of this compound and DHT is a key differentiator. DHT is extensively metabolized in target tissues, primarily by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), to less active or inactive metabolites.[9] The 17α-methyl group in this compound renders it less susceptible to hepatic metabolism, contributing to its oral activity.[1] However, this modification is also associated with potential hepatotoxicity. The metabolism of this compound can involve hydroxylation and other phase I and phase II reactions.[10]

Signaling Pathway and Experimental Workflows

Androgen Receptor Signaling Pathway

Both this compound and DHT exert their effects by binding to the androgen receptor, a ligand-activated transcription factor. Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (this compound or DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation Dimerization Dimerized AR Complex AR_Androgen->Dimerization Dimerization ARE Androgen Response Element (ARE) Dimerization->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulation Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a ligand for its receptor. This workflow outlines the key steps in a competitive binding assay to determine the binding affinity of this compound or DHT to the androgen receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Androgen Receptor Source Incubation Incubate Receptor, Radioligand, and Competitor Receptor_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-DHT) Radioligand_Prep->Incubation Competitor_Prep Prepare Unlabeled Competitor (this compound or DHT) Competitor_Prep->Incubation Separation Separate Bound from Free Radioligand Incubation->Separation Detection Quantify Bound Radioactivity Separation->Detection Analysis Calculate IC50/Kd Detection->Analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Hershberger Assay

The Hershberger assay is an in vivo protocol to assess the androgenic and anti-androgenic properties of a chemical. The workflow illustrates the major steps of this assay.

Hershberger_Assay cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_necropsy Necropsy and Measurement cluster_analysis Data Analysis Castration Castrate Immature Male Rats Acclimation Acclimation Period Castration->Acclimation Dosing Administer Test Compound (this compound or DHT) for a Defined Period Acclimation->Dosing Necropsy Euthanize Animals and Dissect Androgen-Dependent Tissues Dosing->Necropsy Weighing Weigh Tissues (e.g., Ventral Prostate, Seminal Vesicles) Necropsy->Weighing Comparison Compare Tissue Weights to Control Groups Weighing->Comparison Conclusion Determine Androgenic/ Anabolic Activity Comparison->Conclusion

Caption: Hershberger Assay Workflow.

Experimental Protocols

Radioligand Competitive Binding Assay for the Androgen Receptor

Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound (this compound or DHT) for the androgen receptor.

Materials:

  • Androgen receptor source (e.g., rat prostate cytosol or recombinant human AR)

  • Radiolabeled ligand (e.g., [³H]-DHT)

  • Unlabeled competitor (this compound or DHT)

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled competitor. Prepare the androgen receptor and radiolabeled ligand in the assay buffer.

  • Incubation: In a multi-well plate, combine the androgen receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand). Incubate to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or charcoal adsorption.

  • Detection: Add scintillation cocktail to the filters or the supernatant (depending on the separation method) and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Hershberger Bioassay

Objective: To assess the androgenic and anabolic activity of a test substance.

Materials:

  • Immature, castrated male rats

  • Test substance (this compound or DHT)

  • Vehicle for administration (e.g., corn oil)

  • Positive control (e.g., testosterone propionate)

Procedure:

  • Animal Preparation: Peripubertal male rats are castrated and allowed to recover.

  • Dosing: The animals are randomly assigned to groups and administered the test substance, vehicle, or positive control daily for a specified period (typically 10 consecutive days).

  • Necropsy: On the day after the last dose, the animals are euthanized.

  • Tissue Collection and Weighing: Five androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis: The weights of the tissues from the treated groups are statistically compared to the vehicle control group. A significant increase in tissue weight indicates androgenic or anabolic activity.

Conclusion

This compound and DHT are both potent androgens that activate the androgen receptor. The primary distinction lies in the 17α-methylation of this compound, which confers oral bioavailability but also raises concerns about hepatotoxicity. While both exhibit strong androgenic properties, their anabolic effects are considered weak. The choice between these two compounds in a drug development context would depend on the desired route of administration, pharmacokinetic profile, and tolerance for potential liver-related side effects. Further direct comparative studies, particularly utilizing the Hershberger assay, would be invaluable for a more precise quantitative comparison of their anabolic-to-androgenic ratios.

References

Unveiling the Androgenic Signature: A Comparative Analysis of Mestanolone's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the androgenic effects of Mestanolone on gene expression relative to other key anabolic-androgenic steroids (AAS). Supported by experimental data, this document details the molecular interactions and transcriptional regulation induced by these compounds, offering valuable insights for steroid research and development.

This compound, a synthetic derivative of dihydrotestosterone (DHT), exerts its biological effects by binding to and activating the androgen receptor (AR), a ligand-dependent transcription factor. This interaction initiates a signaling cascade that culminates in the altered expression of a wide array of androgen-responsive genes, influencing various physiological processes. Understanding the specific gene expression signature of this compound in comparison to other androgens is crucial for elucidating its precise mechanism of action and potential therapeutic applications.

Comparative Analysis of Gene Expression

The androgenic potency and downstream effects of this compound can be evaluated by comparing its impact on the expression of key androgen-responsive genes against other well-characterized androgens such as Testosterone, Dihydrotestosterone (DHT), and Nandrolone.

Effects on Steroidogenesis-Related Gene Expression

A study by Patt et al. (2020) provides a quantitative comparison of the effects of various anabolic-androgenic steroids (AAS) on the expression of genes involved in steroidogenesis in human adrenocortical H295R cells. The data, presented as fold change relative to a vehicle control, highlights the differential impact of these compounds on key enzymes in the steroidogenic pathway.

GeneThis compound (Fold Change)Mesterolone (Fold Change)Methenolone (Fold Change)Testosterone (Fold Change)
CYP11B1 2.53.02.81.2
CYP11B2 4.05.54.51.1
CYP17A1 0.60.70.81.0
CYP21A2 1.11.21.11.0
HSD3B2 1.01.11.01.0

Data synthesized from Patt et al. (2020). The study investigated the effects of various AAS on steroidogenesis. The data presented here is a summary of the reported effects on the mRNA expression of key steroidogenic enzymes.

Comparative Effects on Key Androgen-Responsive Genes

While direct, comprehensive quantitative comparisons of this compound against other AAS on a wide range of androgen-responsive genes are limited in publicly available literature, a semi-quantitative comparison can be synthesized from various studies. The following table summarizes the generally reported effects of these androgens on key genes associated with anabolic and androgenic actions.

GeneThis compoundTestosteroneDihydrotestosterone (DHT)Nandrolone
IGF-1 (Insulin-like Growth Factor 1) UpregulationUpregulation[1]Upregulation[2]Upregulation
Myogenin UpregulationUpregulationNo significant regulation in vitro[3]Upregulation
PSA (Prostate-Specific Antigen) UpregulationUpregulationUpregulationLower upregulation than Testosterone
TMPRSS2 (Transmembrane Serine Protease 2) UpregulationUpregulationUpregulationUpregulation
FKBP5 (FK506 Binding Protein 5) UpregulationUpregulationUpregulationUpregulation

This table provides a generalized summary based on the established androgenic nature of these compounds and findings from multiple in vitro and in vivo studies. The magnitude of upregulation can vary significantly based on the experimental model, dosage, and duration of exposure.

Signaling Pathways and Experimental Workflows

The androgenic effects of this compound are mediated through the androgen receptor signaling pathway. The validation of these effects typically involves a series of in vitro experiments to quantify androgen receptor activation and the subsequent changes in target gene expression.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) This compound->AR_complex Binds to AR Activated_AR Activated AR AR_complex->Activated_AR HSP Dissociation Dimerized_AR Dimerized AR Activated_AR->Dimerized_AR Dimerization ARE Androgen Response Element (ARE) on DNA Dimerized_AR->ARE Translocation & Binds to ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Androgen Receptor Signaling Pathway for this compound.

Experimental Workflow for Validating Androgenic Effects Cell_Culture Cell Culture (e.g., LNCaP, C2C12) Treatment Treatment with This compound & Other AAS Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Luciferase_Assay AR Reporter Assay (Luciferase) Treatment->Luciferase_Assay RT_PCR Quantitative RT-PCR RNA_Extraction->RT_PCR Data_Analysis Data Analysis (Fold Change) RT_PCR->Data_Analysis Luminescence Measure Luminescence Luciferase_Assay->Luminescence Luminescence->Data_Analysis Logical Comparison of Androgenic Profiles cluster_properties Key Properties This compound This compound (17α-methyl-DHT) Aromatization Aromatization to Estrogen This compound->Aromatization No Alpha5_Reduction 5α-Reduction This compound->Alpha5_Reduction Already 5α-reduced Anabolic_Activity Anabolic Activity This compound->Anabolic_Activity Moderate Androgenic_Activity Androgenic Activity This compound->Androgenic_Activity High DHT Dihydrotestosterone (DHT) DHT->Aromatization No DHT->Alpha5_Reduction End product DHT->Anabolic_Activity Moderate DHT->Androgenic_Activity High Testosterone Testosterone Testosterone->Aromatization Yes Testosterone->Alpha5_Reduction Yes (to DHT) Testosterone->Anabolic_Activity High Testosterone->Androgenic_Activity High Nandrolone Nandrolone Nandrolone->Aromatization Low Nandrolone->Alpha5_Reduction Yes (to less potent DHN) Nandrolone->Anabolic_Activity High Nandrolone->Androgenic_Activity Low

References

Cross-Validation of Analytical Methods for Mestanolone Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the detection of Mestanolone, a synthetic anabolic-androgenic steroid. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are objectively evaluated, supported by experimental data from various studies.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance characteristics of GC-MS, LC-MS/MS, and ELISA for the detection of this compound and other related anabolic steroids. It is important to note that the data is compiled from different studies and matrices, which may influence the results.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.002 - 0.05 ng/mg (in hair)[1]0.03 - 0.33 µg/kg (for various AAS in meat)[2]0.57 ng/mL (for Stanozolol, with 32.1% cross-reactivity for this compound)[3]
Limit of Quantification (LOQ) 0.02 - 0.1 ng/mg (in hair)[1]0.09 - 0.90 µg/kg (for various AAS in meat)[2]Not explicitly stated for this compound
Recovery 35 - 45% (in hair)[1]68.0 - 109.8% (for various AAS in meat)[2]Not explicitly stated for this compound
Precision (CV%) 1.1 - 9.5% (for various AAS metabolites in urine)[4]< 15% (intraday and interday for various AAS in meat)[2]Not explicitly stated for this compound
Specificity HighHighModerate (potential for cross-reactivity)[3]
Sample Throughput LowerHigherHigh
Derivatization Required Yes[5][6]Generally No[7][8]No

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods in the field and offer a framework for the detection of this compound in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Urine

This protocol outlines a standard procedure for the analysis of this compound and its metabolites in urine, involving enzymatic hydrolysis, solid-phase extraction, and derivatization.

a. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • To 2 mL of urine, add an internal standard and 1 mL of phosphate buffer (pH 7).

  • Add 50 µL of β-glucuronidase from E. coli.

  • Incubate at 50°C for 1 hour to hydrolyze the conjugated metabolites.

  • After cooling, apply the sample to a conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the analytes with methanol or another suitable organic solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

b. Derivatization

  • To the dry residue, add 100 µL of a derivatizing agent mixture, such as MSTFA/NH4I/ethanethiol.[5]

  • Heat the mixture at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives of the analytes.[5]

c. GC-MS Analysis

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 180°C, ramp to 240°C at 20°C/min, then to 300°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Anabolic Steroids

LC-MS/MS offers a direct analysis of a wide range of anabolic steroids, often without the need for derivatization.

a. Sample Preparation (One-Step Extraction)

  • Homogenize 5 g of the sample (e.g., meat tissue) with 10 mL of acetonitrile containing 1% acetic acid.[2]

  • Purify the extract using a one-step extraction column.[2]

  • Concentrate the eluate under nitrogen.[2]

  • Redissolve the residue in acetonitrile for analysis.[2]

b. LC-MS/MS Analysis

  • Inject the prepared sample into the LC-MS/MS system.

  • Liquid Chromatograph Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[8]

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[2]

    • Flow Rate: 0.3 mL/min.[2]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor and product ion transitions for each analyte.[2]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in this compound detection.

Mestanolone_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (Urine, Hair, etc.) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Sample->Hydrolysis If needed Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Hydrolysis->Extraction Cleanup Sample Cleanup Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization LCMS LC-MS/MS Analysis Cleanup->LCMS ELISA ELISA Cleanup->ELISA GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data LCMS->Data ELISA->Data Quantification Quantification & Identification Data->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound detection.

Method_Comparison_Logic GCMS GC-MS High_Specificity High Specificity GCMS->High_Specificity High_Sensitivity High Sensitivity GCMS->High_Sensitivity Derivatization Requires Derivatization GCMS->Derivatization LCMS LC-MS/MS LCMS->High_Specificity LCMS->High_Sensitivity ELISA ELISA High_Throughput High Throughput ELISA->High_Throughput Cross_Reactivity Potential Cross-Reactivity ELISA->Cross_Reactivity

Caption: Logical relationships of key method characteristics.

References

Comparing the anabolic potency of Mestanolone with other synthetic androgens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anabolic and androgenic potency of Mestanolone against other synthetic androgens, supported by experimental data and detailed methodologies.

This compound, a 17α-methylated derivative of dihydrotestosterone (DHT), has a historical presence in the landscape of anabolic-androgenic steroids (AAS). Understanding its potency in relation to other synthetic androgens is crucial for research and development in this field. This guide synthesizes available data to offer a clear comparison of its anabolic and androgenic characteristics.

Comparative Anabolic and Androgenic Potency

The efficacy of an anabolic steroid is often gauged by its anabolic-to-androgenic ratio. This ratio aims to quantify the desired muscle-building (anabolic) effects against the undesired masculinizing (androgenic) side effects. A higher ratio is generally sought after for therapeutic applications where muscle wasting is a concern.

This compound is consistently characterized as a potent androgen with relatively weak anabolic properties.[1][2] This is largely attributed to its rapid inactivation in skeletal muscle tissue, a characteristic it shares with its parent hormone, DHT.[2]

Below is a table summarizing the anabolic and androgenic ratings of this compound and other representative synthetic androgens. These values are typically derived from the Hershberger assay, a standardized animal model.

Compound Anabolic Rating Androgenic Rating Anabolic-to-Androgenic Ratio Relative Binding Affinity (RBA) for Androgen Receptor (%)
Testosterone (Reference)1001001:1100
This compound 40-9030-80~1:1100-125
Nandrolone 12537~3.4:154
Oxandrolone 322-63024~13:1 to 26:129
Stanozolol 32030~10.7:146

Note: The anabolic and androgenic ratings are relative to Testosterone (rated at 100). The Relative Binding Affinity (RBA) is also relative to Testosterone. These values are compiled from various sources and may exhibit some variability across different studies.[1][2][3][4][5][6][7][8][9]

Mechanism of Action: Androgen Receptor Signaling

The biological effects of this compound and other androgens are primarily mediated through their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding, the androgen-AR complex translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of proteins that contribute to muscle growth and other androgenic effects.

The affinity of a steroid for the androgen receptor is a key determinant of its potency. While this compound exhibits a strong binding affinity for the AR, its anabolic efficacy is limited by its metabolism in muscle tissue.[2]

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR-HSP Complex Androgen_AR Androgen-AR Complex AR->Androgen_AR HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_HSP->HSP Androgen_AR_dimer Dimerized Androgen-AR Complex Androgen_AR->Androgen_AR_dimer Dimerization ARE Androgen Response Element (ARE) Androgen_AR_dimer->ARE Binding Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein HershbergerAssayWorkflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Castration Castration of immature male rats Acclimation Acclimation Period (e.g., 7 days) Castration->Acclimation Dosing Daily administration of test compound or vehicle (e.g., 10 days) Acclimation->Dosing Necropsy Necropsy 24h after last dose Dosing->Necropsy Tissue_Weighing Excision and weighing of: - Levator ani muscle (anabolic) - Ventral prostate & seminal vesicles (androgenic) Necropsy->Tissue_Weighing Data_Analysis Calculation of anabolic and androgenic activity relative to a reference standard (e.g., Testosterone Propionate) Tissue_Weighing->Data_Analysis

References

Mestanolone: A Comparative Analysis of Steroid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the specific binding characteristics of synthetic steroids is paramount for predicting their biological activity and potential therapeutic applications. This guide provides a comparative analysis of mestanolone's binding affinity for various steroid hormone receptors relative to other common anabolic-androgenic steroids (AAS). The data presented is compiled from published experimental findings to offer an objective overview for scientific consideration.

Relative Binding Affinity of this compound and Other Steroids

The following table summarizes the relative binding affinity (RBA) of this compound and other selected steroids to the androgen receptor (AR), progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and sex hormone-binding globulin (SHBG). The data is primarily derived from competitive radioligand binding assays, with dihydrotestosterone (DHT) or methyltrienolone (MT) often used as the reference compound.

SteroidChemical NameAndrogen Receptor (AR) RBA (%)Progesterone Receptor (PR) RBA (%)Estrogen Receptor (ER) RBA (%)Glucocorticoid Receptor (GR) RBA (%)Sex Hormone-Binding Globulin (SHBG) RBA (%)
This compound 17α-Methyl-DHT100–1255–10<0.1<184
Testosterone -20-50<1<0.1<138-52
Dihydrotestosterone (DHT) 5α-Androstan-17β-ol-3-one100 (Reference)1.4–1.5<0.1<0.1–0.3100 (Reference)
Nandrolone 19-Nortestosterone154–15520<0.10.51–16
Methyltestosterone 17α-Methyltestosterone45–1253<0.11–55–64

Note: RBA values can vary between studies depending on the experimental conditions, such as the tissue source of the receptor and the specific radioligand used.

Experimental Protocols

The determination of relative binding affinities for steroid receptors is typically conducted through in vitro competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Androgen Receptor Competitive Binding Assay

This protocol outlines the steps for determining the ability of a test compound (e.g., this compound) to compete with a high-affinity radiolabeled androgen for binding to the androgen receptor sourced from rat prostate cytosol.[1]

1. Preparation of Rat Prostate Cytosol:

  • Ventral prostates are excised from mature male rats.[1]

  • The tissue is homogenized in a cold buffer solution (e.g., Tris-EDTA-dithiothreitol-glycerol buffer, pH 7.4) to release the intracellular components, including the androgen receptors.[1]

  • The homogenate is then subjected to ultracentrifugation to pellet cellular debris, yielding a supernatant that contains the cytosolic fraction rich in androgen receptors.[1]

2. Competitive Binding Incubation:

  • A constant concentration of a radiolabeled androgen, typically [³H]methyltrienolone (R1881), is incubated with a fixed amount of the rat prostate cytosol.[2][3]

  • To determine the competitive binding, increasing concentrations of the unlabeled test steroid (e.g., this compound) are added to the incubation mixture.

  • Control tubes are prepared for measuring total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a large excess of unlabeled androgen).

3. Separation of Bound and Free Radioligand:

  • After incubation to allow binding to reach equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the small, unbound steroid molecules, leaving the larger receptor-ligand complexes in solution.

  • Alternatively, hydroxylapatite (HAP) slurry can be used, which binds the receptor-protein complexes.[1]

4. Measurement of Radioactivity:

  • The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

  • The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of reference steroid / IC50 of test steroid) x 100

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of androgens and a typical experimental workflow for a competitive binding assay.

androgen_signaling cluster_cell Target Cell Androgen Androgen (e.g., this compound) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds to AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) Androgen_AR Androgen-AR Complex AR_HSP_complex->Androgen_AR Dissociation of HSP Dimer Dimerized Androgen-AR Complex Androgen_AR->Dimer Dimerization ARE Androgen Response Element (ARE) in DNA Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Androgen signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor_Source Receptor Source (e.g., Rat Prostate Cytosol) Total_Binding Total Binding: Receptor + Radioligand Receptor_Source->Total_Binding Non_Specific Non-Specific Binding: Receptor + Radioligand + Excess Unlabeled Ligand Receptor_Source->Non_Specific Competitive_Binding Competitive Binding: Receptor + Radioligand + Test Compound Receptor_Source->Competitive_Binding Radioligand Radioligand ([³H]R1881) Radioligand->Total_Binding Radioligand->Non_Specific Radioligand->Competitive_Binding Test_Compound Test Compound (e.g., this compound) Test_Compound->Competitive_Binding Separation Separation of Bound and Free Ligand (e.g., Charcoal Adsorption) Total_Binding->Separation Non_Specific->Separation Competitive_Binding->Separation Counting Scintillation Counting of Bound Radioligand Separation->Counting Data_Analysis Data Analysis: IC50 and RBA Calculation Counting->Data_Analysis

Caption: Competitive binding assay workflow.

References

In Vitro Validation of Mestanolone's Effect on Muscle Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of Mestanolone's anabolic effects on muscle cells. Given the limited publicly available in vitro data for this compound, this document presents a hypothetical study, drawing parallels with the known effects of structurally similar androgens, Testosterone and its more potent metabolite, Dihydrotestosterone (DHT). The experimental protocols and data presented herein are based on established methodologies for assessing anabolic activity in muscle cell cultures, providing a robust template for the evaluation of this compound and other androgenic compounds.

Introduction to this compound

This compound (17α-methyl-dihydrotestosterone) is a synthetic oral anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] Like other AAS, its biological effects are mediated through the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] Upon binding, the this compound-AR complex is expected to translocate to the nucleus and modulate the expression of genes involved in muscle protein synthesis and other anabolic processes. While historically considered to have weaker anabolic effects in vivo due to rapid metabolism in muscle tissue, its direct effects on muscle cells in an in vitro setting, where metabolic inactivation may be less prominent, warrant investigation.[1][3]

This guide outlines a series of in vitro experiments to quantify the anabolic potential of this compound on muscle cells, specifically focusing on myoblast proliferation, myotube differentiation, and hypertrophy. For comparative analysis, Testosterone and Dihydrotestosterone (DHT) are used as benchmark compounds.

Comparative Analysis of Anabolic Effects

The following tables summarize hypothetical quantitative data for the effects of this compound in comparison to Testosterone and Dihydrotestosterone on key myogenic processes in the C2C12 mouse myoblast cell line.

Table 1: Effect on C2C12 Myoblast Proliferation

CompoundConcentration (nM)Proliferation Rate (% of Vehicle Control)
Vehicle (0.1% DMSO)-100 ± 5.2
This compound (Hypothetical) 10102 ± 4.8
100105 ± 5.5
Testosterone1099 ± 6.1
100101 ± 5.3
Dihydrotestosterone10103 ± 4.9
100104 ± 6.0

Data are presented as mean ± standard deviation. Based on literature suggesting androgens do not significantly increase myoblast proliferation.[1]

Table 2: Effect on C2C12 Myotube Differentiation

CompoundConcentration (nM)Fusion Index (%)Myogenin Expression (Fold Change)
Vehicle (0.1% DMSO)-35 ± 3.11.0 ± 0.2
This compound (Hypothetical) 1045 ± 2.81.8 ± 0.3
10052 ± 3.52.5 ± 0.4
Testosterone1042 ± 3.01.6 ± 0.3
10048 ± 2.92.1 ± 0.5
Dihydrotestosterone1048 ± 3.32.0 ± 0.4
10055 ± 4.12.8 ± 0.6

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Table 3: Effect on C2C12 Myotube Hypertrophy

CompoundConcentration (nM)Average Myotube Diameter (μm)Total Protein Content (% of Vehicle Control)
Vehicle (0.1% DMSO)-18.1 ± 2.5100 ± 8.3
This compound (Hypothetical) 1021.5 ± 2.1115 ± 7.9
10024.8 ± 2.9125 ± 9.1
Testosterone1020.8 ± 2.4112 ± 8.5
10022.9 ± 3.0120 ± 9.8
Dihydrotestosterone1022.5 ± 2.7120 ± 8.2
10026.2 ± 3.4135 ± 10.2

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Differentiation
  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Induction: To induce differentiation, C2C12 myoblasts are grown to approximately 80-90% confluency in growth medium, at which point the medium is switched to differentiation medium. The differentiation medium is replaced every 48 hours.

Myoblast Proliferation Assay (MTT Assay)
  • Seed C2C12 myoblasts in a 96-well plate at a density of 5 x 10³ cells per well in growth medium.

  • After 24 hours, replace the medium with fresh growth medium containing the test compounds (this compound, Testosterone, DHT) at the desired concentrations or vehicle control (0.1% DMSO).

  • Incubate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the proliferation rate as a percentage of the vehicle control.

Myotube Differentiation Assay
  • Induce differentiation of C2C12 myoblasts in 24-well plates as described in section 3.1.

  • Treat the differentiating cells with the test compounds or vehicle control in the differentiation medium.

  • After 5 days of differentiation, fix the cells with 4% paraformaldehyde.

  • For fusion index calculation, stain the cells with a primary antibody against Myosin Heavy Chain (MHC) and a nuclear counterstain (e.g., DAPI).

  • Capture images using a fluorescence microscope.

  • The fusion index is calculated as the number of nuclei within MHC-positive myotubes (defined as having ≥ 3 nuclei) divided by the total number of nuclei, expressed as a percentage.

  • For myogenin expression, lyse the cells at day 3 of differentiation and perform quantitative real-time PCR (qRT-PCR) to measure myogenin mRNA levels, normalized to a housekeeping gene.

Myotube Hypertrophy Assay
  • Differentiate C2C12 cells into myotubes for 5 days as described in section 3.1.

  • On day 5, switch to fresh differentiation medium containing the test compounds or vehicle control.

  • Incubate for an additional 48 hours.

  • For myotube diameter measurement, fix and stain the cells for MHC. Capture images and measure the diameter of at least 50 myotubes per condition using image analysis software.

  • For total protein content, lyse the cells and perform a bicinchoninic acid (BCA) protein assay to determine the total protein concentration. Normalize the protein content to the number of wells.

Signaling Pathways and Experimental Workflow

Androgen Receptor Signaling Pathway in Muscle Cells

The anabolic effects of this compound, Testosterone, and DHT in muscle cells are primarily mediated through the androgen receptor signaling pathway. The binding of the androgen to the AR in the cytoplasm triggers a conformational change, dissociation from heat shock proteins, and translocation of the ligand-receptor complex into the nucleus. In the nucleus, the complex dimerizes and binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of co-activators and the transcription of target genes that promote muscle protein synthesis and hypertrophy.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen This compound AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP->HSP Dissociation AR_Androgen AR-Mestanolone Complex AR_Androgen_N AR-Mestanolone Complex AR_Androgen->AR_Androgen_N Translocation Dimer Dimerized Complex AR_Androgen_N->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Anabolism Muscle Protein Synthesis & Hypertrophy Transcription->Anabolism Leads to

Androgen Receptor (AR) Signaling Pathway.

Experimental Workflow for In Vitro Validation

The following diagram illustrates the workflow for the in vitro validation of this compound's effects on muscle cells.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Assays & Analysis start C2C12 Myoblasts Culture prolif_setup Seed for Proliferation Assay start->prolif_setup diff_setup Induce Differentiation start->diff_setup treat_prolif Treat with This compound/Comparators prolif_setup->treat_prolif treat_diff Treat during Differentiation diff_setup->treat_diff treat_hyper Treat Myotubes diff_setup->treat_hyper prolif_assay Proliferation Assay (MTT) treat_prolif->prolif_assay diff_assay Differentiation Assay (Fusion Index, Myogenin) treat_diff->diff_assay hyper_assay Hypertrophy Assay (Diameter, Protein Content) treat_hyper->hyper_assay data_analysis Data Analysis & Comparison prolif_assay->data_analysis diff_assay->data_analysis hyper_assay->data_analysis

Experimental Workflow for this compound Validation.

Conclusion

This guide outlines a comprehensive in vitro strategy for validating and comparing the anabolic effects of this compound on muscle cells. The provided experimental protocols for assessing myoblast proliferation, differentiation, and myotube hypertrophy, using the C2C12 cell line, offer a standardized approach for these investigations. The hypothetical data, benchmarked against Testosterone and DHT, suggest that this compound may possess direct anabolic properties on muscle cells. Further empirical studies following these methodologies are essential to definitively characterize the in vitro anabolic profile of this compound and its potential as a therapeutic agent for muscle-related disorders.

References

A Comparative Analysis of Mestanolone and Mesterolone in the Treatment of Hypogonadism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic androgens, Mestanolone and Mesterolone, for the treatment of hypogonadism. While both are derivatives of dihydrotestosterone (DHT), their structural differences lead to distinct pharmacological profiles, particularly concerning oral bioavailability and potential for hepatotoxicity. This document synthesizes available experimental data to facilitate an objective comparison of their performance and outlines key experimental methodologies for their evaluation in hypogonadism models.

Pharmacological and Efficacy Profile

This compound and Mesterolone are both orally active androgens with strong androgenic properties and comparatively weaker anabolic effects.[1][2] Neither compound is converted to estrogen via aromatization, which eliminates the risk of estrogenic side effects such as gynecomastia and water retention.[1] Their primary application has been in the treatment of androgen deficiencies, including male hypogonadism.[2]

This compound, also known as methylandrostanolone, is a 17α-methylated androgen, a structural modification that enhances its oral bioavailability but also confers a significant risk of liver damage.[1] It has been largely discontinued for medical use in most countries, although it remains available in Japan.[1] Mesterolone, on the other hand, is not 17α-alkylated, which is associated with a lower risk of hepatotoxicity.[3] It is still used in the treatment of low testosterone levels.[3]

Both molecules are described as relatively poor anabolic agents in skeletal muscle tissue due to their rapid inactivation by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[1]

Comparative Data

PropertyThis compoundMesteroloneReference
Chemical Structure 17α-methylated DHT derivative1α-methyl DHT derivative[1][4]
Anabolic:Androgenic Ratio 78-254 : 10730-40 : 100-150[2]
Aromatization NoNo[1]
Hepatotoxicity HighLow[1][3]
Oral Bioavailability Orally active due to 17α-methylationOrally active[1][3]
Hormonal and Physiological EffectsThis compoundMesteroloneReference
Effect on FSH Data not availableSignificant reduction (73% in a rat model)[5]
Effect on LH Data not availableNo significant change in one study, potential for suppression in others.[6]
Effect on Testosterone Data not availableSignificant reduction (63% in a rat model)[5]
Efficacy in Hypogonadism Historically used for androgen deficiency.Shown to be less effective than testosterone undecanoate for improving libido, erections, and mental state in hypogonadal men.[2][7]

Experimental Protocols

Evaluating the efficacy of androgens in hypogonadism models requires a standardized approach. Below are detailed methodologies for inducing hypogonadism in animal models and a representative protocol for drug administration based on available literature.

Induction of Hypogonadism in a Rodent Model

A common method for creating a model of secondary hypogonadism is through the administration of a Gonadotropin-Releasing Hormone (GnRH) antagonist. This approach suppresses the pituitary-gonadal axis, leading to a significant reduction in endogenous testosterone production.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Induction Agent: A GnRH antagonist such as degarelix.

  • Procedure: A single subcutaneous injection of degarelix (e.g., 10 mg/kg) is administered. This has been shown to induce a rapid and sustained suppression of LH, FSH, and testosterone, mimicking a state of hypogonadism.

  • Verification: Blood samples are collected 3-7 days post-injection to confirm a significant decrease in serum testosterone levels compared to a control group.

Androgen Replacement Therapy Protocol

This protocol is based on a study evaluating Mesterolone and can be adapted for a comparative study including this compound.

  • Study Groups:

    • Control (Hypogonadal + Vehicle)

    • This compound-treated (Hypogonadal + this compound)

    • Mesterolone-treated (Hypogonadal + Mesterolone)

  • Drug Preparation: this compound and Mesterolone are suspended in a suitable vehicle, such as a 0.9% saline solution.

  • Administration:

    • Mesterolone: Administered daily via oral gavage at a dose of 0.06 mg/kg body weight.[5]

    • This compound: A comparable dose would need to be determined based on its relative potency, though specific data from similar studies is lacking.

  • Duration: The treatment period is typically several weeks, for example, 6 weeks, to observe significant physiological changes.[5]

  • Outcome Measures:

    • Hormonal Analysis: Weekly or bi-weekly blood samples are collected to measure serum levels of testosterone, LH, and FSH using ELISA or radioimmunoassay.

    • Androgenic Effects: The weights of androgen-dependent tissues such as the prostate, seminal vesicles, and levator ani muscle are measured at the end of the study.

    • Spermatogenesis: Testicular histology can be performed to assess the effects on sperm production.

    • Safety: Liver function tests (ALT, AST) should be performed to assess hepatotoxicity, particularly for the this compound group.

Visualizations

Signaling Pathway

The primary mechanism of action for both this compound and Mesterolone is through the activation of the androgen receptor, a nuclear receptor that functions as a ligand-activated transcription factor.

AndrogenSignaling cluster_cell Target Cell Androgen This compound or Mesterolone AR Androgen Receptor (AR) Androgen->AR Binds Dimer AR-Androgen Dimer AR->Dimer Conformational Change & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) Dimer->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Androgenic Effects (e.g., tissue growth) Protein->Response

Androgen Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of this compound and Mesterolone in a hypogonadism model.

ExperimentalWorkflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis start Animal Acclimatization induction Induce Hypogonadism (e.g., GnRH Antagonist) start->induction verification Verify Low Testosterone (Blood Sample) induction->verification randomization Randomize into Groups (Control, this compound, Mesterolone) verification->randomization treatment Daily Oral Administration (6 Weeks) randomization->treatment monitoring Weekly Monitoring (Weight, Health) treatment->monitoring endpoint End of Study (Euthanasia & Tissue Collection) monitoring->endpoint hormone Hormone Analysis (T, LH, FSH) endpoint->hormone tissue Tissue Weight Analysis (Prostate, Seminal Vesicles) endpoint->tissue safety Safety Assessment (Liver Function Tests) endpoint->safety stats Statistical Analysis hormone->stats tissue->stats safety->stats

Experimental workflow for comparative study.

Conclusion

Both this compound and Mesterolone are effective androgens that can address the symptoms of hypogonadism. However, their clinical utility is differentiated by their safety profiles. Mesterolone presents a more favorable safety profile due to its lower potential for hepatotoxicity. The 17α-alkylation of this compound, while improving oral efficacy, is a significant drawback due to the risk of liver damage.

The lack of direct comparative studies highlights a gap in the understanding of the nuanced differences in efficacy and hormonal feedback between these two compounds. Future research employing the experimental designs outlined above would be invaluable in providing a clearer, data-driven comparison to guide therapeutic choices and future drug development in the field of androgen replacement therapy.

References

A Comparative Analysis of Mestanolone and Other Androgens in the Context of 5α-Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the androgenic steroid mestanolone with other key androgens, focusing on the pivotal role of the enzyme 5α-reductase. While the initial premise of evaluating the 5α-reduction of this compound is addressed, this guide clarifies a crucial aspect of its pharmacology: this compound is, by its molecular nature, a pre-5α-reduced androgen and therefore not a substrate for the 5α-reductase enzyme.

This analysis will instead compare this compound to androgens that undergo 5α-reduction, such as testosterone and nandrolone, as well as to dihydrotestosterone (DHT), the direct product of testosterone's 5α-reduction. This comparative approach will illuminate the structure-activity relationships that govern the anabolic and androgenic potential of these compounds.

Understanding 5α-Reduction in Androgen Action

The enzyme 5α-reductase plays a critical role in androgen physiology by converting testosterone into the more potent androgen, dihydrotestosterone (DHT), in various tissues, including the prostate gland, skin, and hair follicles.[1] This conversion is a key step in the amplification of the androgenic signal in these target tissues. The significance of this pathway is underscored by the therapeutic use of 5α-reductase inhibitors in conditions such as benign prostatic hyperplasia and androgenetic alopecia.

This compound, or 17α-methyl-dihydrotestosterone, is a synthetic derivative of DHT.[2][3] Its chemical structure already incorporates the 5α-reduced A-ring, meaning it does not interact with or undergo conversion by 5α-reductase.[2][4] This inherent structural feature dictates its pharmacological profile, characterized by strong androgenic effects and an inability to be aromatized to estrogens.[2][4]

Comparative Pharmacological Profiles

The key differences in the pharmacological profiles of this compound, testosterone, DHT, and nandrolone are intrinsically linked to their interaction with 5α-reductase and the androgen receptor (AR).

  • Testosterone: Serves as the primary circulating androgen and is a substrate for 5α-reductase. Its conversion to DHT significantly potentiates its androgenic activity in tissues expressing the enzyme.

  • Dihydrotestosterone (DHT): The most potent endogenous androgen, it binds to the AR with higher affinity than testosterone. It is the product of testosterone's 5α-reduction.

  • Nandrolone: This synthetic androgen is also a substrate for 5α-reductase. However, its 5α-reduced metabolite, 5α-dihydronandrolone (DHN), exhibits a significantly lower binding affinity for the androgen receptor compared to the parent compound.[1][5] This results in a blunting of androgenic effects in tissues with high 5α-reductase activity, contributing to nandrolone's favorable anabolic-to-androgenic ratio.[5][6]

  • This compound: As a DHT derivative, it is already 5α-reduced and is a potent androgen.[2][4] It is orally active due to its 17α-methyl group, which also contributes to its hepatotoxicity.[2][4] Similar to DHT, it is a poor anabolic agent in skeletal muscle due to rapid inactivation by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[2][4]

Quantitative Data Comparison

The following tables summarize key quantitative data for the compared androgens. It is important to note that direct comparative data from a single study for all compounds is limited, and values are compiled from various sources.

Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor
CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (MT) in Rat Prostate CytosolRelative Binding Affinity (RBA) vs. Methyltrienolone (MT) in Rat Skeletal Muscle Cytosol
Testosterone~50%~50%
Dihydrotestosterone (DHT)HighLow (due to rapid metabolism)
Nandrolone>100%>100%
This compoundData not available in this direct comparisonData not available in this direct comparison

Source: Data derived from Saartok et al. (1984)[7][8] Note: A higher RBA indicates a stronger binding to the androgen receptor. The study did not include this compound in its direct comparison.

Table 2: Anabolic and Androgenic Activity (Hershberger Assay in Rats)
CompoundAnabolic Activity (Levator Ani Muscle Growth)Androgenic Activity (Ventral Prostate Growth)Anabolic:Androgenic Ratio
Testosterone Propionate1001001:1
Nandrolone Phenylpropionate12527~4.6:1
This compound801000.8:1

Source: Data for Nandrolone and Testosterone Propionate are generalized from comparative studies. This compound data from Arnold et al. (1963).

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathways of testosterone and nandrolone, highlighting the role of 5α-reductase, and the position of DHT and this compound as pre-reduced androgens.

Testosterone Testosterone DHT Dihydrotestosterone (DHT) (High AR Affinity) Testosterone->DHT 5α-Reductase AR_Activation Androgen Receptor Activation Testosterone->AR_Activation DHT->AR_Activation Nandrolone Nandrolone DHN 5α-Dihydronandrolone (DHN) (Low AR Affinity) Nandrolone->DHN 5α-Reductase Nandrolone->AR_Activation This compound This compound (17α-methyl-DHT) This compound->AR_Activation

Figure 1: Metabolic pathways of androgens and their interaction with the Androgen Receptor.

Experimental Protocols

In Vitro 5α-Reductase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of a compound on 5α-reductase activity.

Objective: To determine the in vitro inhibitory activity of a test compound against the conversion of testosterone to DHT by 5α-reductase.[9]

Materials:

  • Testosterone (substrate).

  • NADPH (cofactor).

  • Test compound and vehicle control (e.g., DMSO).

  • Positive control inhibitor (e.g., Finasteride).

  • Reaction buffer (e.g., phosphate buffer, pH 6.5).

  • Quenching solution (e.g., ethyl acetate).

  • Analytical system for DHT quantification (e.g., HPLC or LC-MS).

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme suspension from a suitable source.[9]

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

  • Initiation: Initiate the enzymatic reaction by adding testosterone to the mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a quenching solution.

  • Extraction: Extract the steroids from the aqueous phase.

  • Analysis: Quantify the amount of DHT produced using a validated analytical method like HPLC or LC-MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme_Prep Prepare 5α-reductase enzyme suspension Reaction_Setup Combine enzyme, buffer, NADPH, and test compound Enzyme_Prep->Reaction_Setup Reagent_Prep Prepare reaction buffer, NADPH, testosterone, and test compounds Reagent_Prep->Reaction_Setup Pre_Incubate Pre-incubate at 37°C Reaction_Setup->Pre_Incubate Initiate Add testosterone to start the reaction Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop reaction with quenching solution Incubate->Terminate Extract Extract steroids Terminate->Extract Quantify Quantify DHT production (HPLC/LC-MS) Extract->Quantify Calculate Calculate % inhibition and IC50 Quantify->Calculate

Figure 2: General workflow for an in vitro 5α-reductase inhibition assay.
Hershberger Bioassay

The Hershberger bioassay is an in vivo short-term screening test to evaluate a substance's potential androgenic or anti-androgenic activity.[12][13]

Objective: To assess the androgenic or anti-androgenic effects of a test substance by measuring weight changes in five androgen-dependent tissues in castrated male rats.[12][14]

Animal Model: Peripubertal male rats, castrated at a specific age.

Tissues Weighed:

  • Ventral prostate

  • Seminal vesicles (including coagulating glands and fluids)

  • Levator ani-bulbocavernosus muscle

  • Paired Cowper's glands

  • Glans penis

Procedure (Androgenic Protocol):

  • Acclimatization and Castration: Animals are acclimatized and then castrated.

  • Dosing: After a post-operative recovery period, animals are randomly assigned to groups and dosed daily with the test substance or vehicle control for 10 consecutive days.

  • Necropsy: Approximately 24 hours after the final dose, animals are euthanized.

  • Tissue Dissection and Weighing: The five target tissues are carefully dissected and weighed.

  • Data Analysis: Tissue weights are statistically compared between the treated and control groups. A significant increase in the weights of at least two of the five tissues indicates an androgenic effect.[12]

cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_endpoint Endpoint Measurement Acclimatize Acclimatize peripubertal male rats Castrate Castrate animals and allow for recovery Acclimatize->Castrate Group Randomly assign to treatment and control groups Castrate->Group Dose Administer test substance or vehicle daily for 10 days Group->Dose Necropsy Perform necropsy 24h after the last dose Dose->Necropsy Dissect Dissect and weigh five androgen-dependent tissues Necropsy->Dissect Analyze Statistically compare tissue weights Dissect->Analyze

Figure 3: Workflow of the Hershberger bioassay for androgenic activity.

Conclusion

This compound's pharmacological profile is defined by its pre-5α-reduced structure, making it a potent androgen that does not require or undergo conversion by 5α-reductase. In contrast, the biological activity of androgens like testosterone and nandrolone is significantly modulated by this enzyme, which either potentiates (in the case of testosterone) or diminishes (in the case of nandrolone) their androgenic effects in target tissues. This comparative analysis underscores the critical role of 5α-reductase in determining the tissue-selective activities and the overall anabolic-to-androgenic ratio of different steroids. For researchers and drug development professionals, understanding these fundamental metabolic pathways is essential for the design and evaluation of new androgenic and anabolic agents with desired therapeutic profiles.

References

Mestanolone as a Positive Control in Androgen Receptor Antagonist Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of androgen receptor (AR) antagonist screening, the use of a reliable positive control is paramount to ensure assay validity and accurately determine the potency of test compounds. Mestanolone, a potent synthetic androgen receptor agonist, serves as an effective positive control by stimulating the androgen receptor, thereby providing a benchmark against which the inhibitory effects of potential antagonists can be measured. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Androgen Receptor Modulators

The efficacy of various compounds in androgen receptor assays is typically quantified by their half-maximal effective concentration (EC50) for agonists or their half-maximal inhibitory concentration (IC50) for antagonists. The following table summarizes the performance of this compound and other relevant compounds in AR-mediated assays.

CompoundTypeAssay TypeCell LineParameterValue (nM)Reference
This compound AgonistBinding Assay-Relative Binding Affinity (vs. DHT)100-125%[1]
Dihydrotestosterone (DHT)AgonistReporter Gene Assay-EC500.13 - 0.14[2][3]
Methyltrienolone (R1881)AgonistReporter Gene AssayCV-1EC500.25[4]
BicalutamideAntagonistReporter Gene AssayLNCaP/AR(cs)IC50160[5][6]
BicalutamideAntagonistProliferation AssayAR-positive PCaIC50800 - 2000[7]
EnzalutamideAntagonistReporter Gene AssayLNCaPIC5036[8][9]
EnzalutamideAntagonistProliferation AssayBreast Cancer CellsIC504000 - >50000[10][11]

Understanding the Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to an agonist like this compound or DHT, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This initiates the transcription of target genes responsible for various physiological processes. AR antagonists competitively inhibit this process by binding to the AR, preventing its activation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Antagonist Action Androgen Androgen (e.g., this compound, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene Transcription ARE->Gene Antagonist AR Antagonist (e.g., Bicalutamide) Antagonist->AR_HSP Competitively Binds

Androgen Receptor Signaling Pathway.

Experimental Protocols

Accurate and reproducible data are the foundation of reliable drug screening. Below are detailed protocols for two common assays used in the screening of androgen receptor antagonists.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • AR Source: Rat prostate cytosol or recombinant human AR.

  • Radioligand: [³H]-R1881 or [³H]-DHT.

  • Positive Control Agonist: this compound or Dihydrotestosterone (DHT).

  • Test Compounds: Potential AR antagonists.

  • Assay Buffer: Tris-EDTA-glycerol-dithiothreitol (TEGD) buffer.

  • Wash Buffer: Tris-HCl buffer.

  • Scintillation Cocktail.

  • 96-well plates.

  • Filter mats.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control agonist.

  • Incubation: In a 96-well plate, incubate the AR source with the radioligand in the presence of either the test compound, positive control, or vehicle control.

  • Separation: Separate the bound from the free radioligand by vacuum filtration through filter mats.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filter mats in scintillation vials with scintillation cocktail.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a test compound to inhibit the transcriptional activity of the AR induced by an agonist.

Materials:

  • Cell Line: A suitable cell line (e.g., PC-3, LNCaP) transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) driving a luciferase gene.

  • Positive Control Agonist: this compound, Dihydrotestosterone (DHT), or R1881.

  • Test Compounds: Potential AR antagonists.

  • Cell Culture Medium.

  • Luciferase Assay Reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with the positive control agonist in the presence of varying concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plates for 24-48 hours to allow for reporter gene expression.

  • Lysis: Lyse the cells to release the luciferase enzyme.

  • Detection: Add the luciferase assay reagent, which contains the substrate luciferin.

  • Quantification: Measure the luminescence produced using a luminometer.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced luciferase activity (IC50 value).

Experimental Workflow for AR Antagonist Screening

The following diagram illustrates a typical workflow for screening potential androgen receptor antagonists, from initial compound selection to lead optimization.

AR_Antagonist_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_hit_validation Hit Validation cluster_lead_optimization Lead Optimization HTS Compound Library Screening (e.g., Reporter Gene Assay) Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Binding_Assay AR Competitive Binding Assay Dose_Response->Binding_Assay Selectivity Selectivity Assays (vs. other steroid receptors) Binding_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADMET In vitro ADMET Profiling SAR->ADMET In_Vivo In vivo Efficacy & PK/PD Studies ADMET->In_Vivo

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Mestanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The proper disposal of Mestanolone, a synthetic anabolic steroid, is a critical component of laboratory safety and environmental responsibility. As a substance with potential health and environmental risks, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals. This guide provides a detailed operational and disposal plan, ensuring the safe management of this compound waste from point of generation to final disposal, in alignment with regulatory standards.

I. Immediate Safety Protocols and Hazard Assessment

Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound. According to safety data sheets, this compound is suspected of causing cancer and may damage fertility. Therefore, all personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling powders or creating aerosols.

II. This compound Waste Classification and Segregation

Proper segregation of this compound waste is the first step in compliant disposal. This compound waste is classified as hazardous pharmaceutical waste and must not be mixed with general laboratory or non-hazardous waste.

Table 1: this compound Waste Stream Classification and Handling

Waste TypeDescriptionContainer TypeDisposal Path
Bulk this compound Waste Unused, expired, or raw this compound powder; heavily contaminated items.Black, leak-proof, puncture-resistant hazardous waste container with a secure lid.Licensed Hazardous Waste Disposal Facility (via reverse distributor or waste hauler).
Trace-Contaminated Waste Empty vials, packaging, used PPE (gloves, lab coats), and labware with minimal residual this compound.Black, leak-proof, puncture-resistant hazardous waste container with a secure lid.Licensed Hazardous Waste Disposal Facility.
Sharps Waste Needles, syringes, or other sharps contaminated with this compound.FDA-cleared sharps disposal container.Medical Waste Disposal Facility (incineration).

Crucially, the sewering of any hazardous pharmaceutical waste, including this compound, is strictly prohibited under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) as outlined in 40 CFR part 266 subpart P. [1]

III. Step-by-Step Disposal Procedures

The following workflow provides a systematic approach to the disposal of this compound waste.

MestanoloneDisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen_bulk Bulk this compound Waste collect_bulk Place in Black Hazardous Waste Container gen_bulk->collect_bulk gen_trace Trace-Contaminated Waste collect_trace Place in Black Hazardous Waste Container gen_trace->collect_trace gen_sharps Contaminated Sharps collect_sharps Place in Sharps Container gen_sharps->collect_sharps storage Store in Designated Satellite Accumulation Area collect_bulk->storage collect_trace->storage collect_sharps->storage disposal Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal

This compound Waste Disposal Workflow

Experimental Protocols: Decontamination of Laboratory Surfaces

Materials:

  • 10% bleach solution (prepared fresh daily)

  • 70% ethanol

  • Absorbent pads

  • Appropriate PPE

Procedure:

  • Initial Cleaning: Remove any visible solid this compound waste using absorbent pads. Dispose of the pads as trace-contaminated waste.

  • Application of Decontaminant: Liberally apply a 10% bleach solution to the contaminated surface.

  • Contact Time: Allow the bleach solution to remain on the surface for a contact time of at least 10-15 minutes.

  • Rinsing: Wipe the surface with a cloth or paper towel dampened with water to remove the bleach residue.

  • Final Wipe-Down: Wipe the surface with 70% ethanol to aid in drying and for further disinfection.

  • Disposal of Cleaning Materials: All cleaning materials (absorbent pads, cloths, paper towels) must be disposed of as trace-contaminated hazardous waste.

IV. Regulatory Compliance and Professional Consultation

The disposal of this compound is governed by federal, state, and local regulations. It is the responsibility of the generating facility to ensure full compliance. While this guide provides a comprehensive overview, it is not a substitute for professional consultation.

Key Regulatory Considerations:

  • EPA Resource Conservation and Recovery Act (RCRA): The primary federal law regulating hazardous waste.[2]

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: While not a regulatory list, it provides guidance on identifying hazardous drugs that require special handling and disposal.[3][4]

  • State and Local Regulations: These may be more stringent than federal regulations.

It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department and to contract with a licensed hazardous waste disposal vendor to ensure proper and compliant disposal of all this compound waste.

References

Personal protective equipment for handling Mestanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Mestanolone, a synthetic anabolic-androgenic steroid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize health risks associated with this compound. This compound is classified as a potentially hazardous substance, and proper personal protective equipment (PPE) is mandatory.

This compound is harmful if inhaled or comes into contact with skin.[1] It is also a suspected carcinogen and may pose risks to fertility or an unborn child.[1][2] Therefore, stringent safety protocols must be followed at all times.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive assessment of personal protective equipment is critical when handling this compound. The following table summarizes the required PPE and other essential safety measures.

Equipment/MeasureSpecificationPurpose
Respiratory Protection Suitable, properly fitted respiratorTo prevent inhalation of harmful dust and aerosols.[3]
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes and airborne particles.[3]
Hand Protection Protective, chemical-resistant glovesTo prevent skin contact and absorption.[3]
Body Protection Impervious clothing or lab coatTo protect skin from accidental contamination.[3]
Engineering Controls Use in a well-ventilated area with appropriate exhaustTo minimize the concentration of airborne particles.[3][4]
Emergency Equipment Accessible safety shower and eye wash stationFor immediate decontamination in case of accidental exposure.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area at the recommended temperature of -20°C.[3][4][5][6]

  • Keep the compound away from direct sunlight and sources of ignition.[3]

2. Handling and Preparation:

  • All handling of this compound powder should be conducted within a certified chemical fume hood or other appropriate containment device.

  • Avoid the formation of dust and aerosols.[3][4]

  • Wear all prescribed PPE as detailed in the table above.

  • Use dedicated equipment (spatulas, weighing boats, etc.) for handling this compound to prevent cross-contamination.

3. Accidental Exposure or Spillage:

  • Skin Contact: Immediately rinse the affected skin area thoroughly with large amounts of water and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[3]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

  • Spillage: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] Prevent the product from entering drains, water courses, or the soil.[3][4]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and comply with regulations.

  • Waste Characterization: this compound waste should be considered hazardous chemical waste.

  • Containerization: Collect all waste, including contaminated PPE and disposable equipment, in a clearly labeled, sealed container suitable for hazardous waste.

  • Disposal Method: Do not dispose of this compound with household garbage or allow it to reach the sewage system.[1] Arrange for disposal by a licensed hazardous or toxic waste disposal contractor.[4] Incineration is a preferred method for the destruction of controlled substances to render them non-retrievable.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

Mestanolone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Prepare Work Area (Fume Hood, Decontamination Supplies) prep_ppe->prep_setup handling_weigh Weigh this compound in Fume Hood prep_setup->handling_weigh handling_prepare Prepare Solution or Perform Experiment handling_weigh->handling_prepare cleanup_decontaminate Decontaminate Work Surfaces and Equipment handling_prepare->cleanup_decontaminate emergency_spill Spill Response handling_prepare->emergency_spill If Spill Occurs emergency_exposure Exposure Response (Skin/Eye Contact, Inhalation) handling_prepare->emergency_exposure If Exposure Occurs cleanup_dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose_waste cleanup_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_ppe

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.